3-Piperazin-1-yl-pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-8(11-10-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPXOMNITKFHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453950 | |
| Record name | 3-Piperazin-1-yl-pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51047-56-4 | |
| Record name | 3-Piperazin-1-yl-pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperazin-1-yl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Piperazin-1-yl-pyridazine
Foreword: The Analytical Imperative for Heterocyclic Scaffolds
In the landscape of modern drug discovery and development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, structures incorporating pyridazine and piperazine rings are of significant interest due to their versatile biological activities, which span oncology, neuroscience, and anti-inflammatory applications.[1] The compound 3-Piperazin-1-yl-pyridazine (CAS 51047-56-4) represents a foundational building block within this chemical space. Its utility lies in its bifunctional nature: the pyridazine ring offers a specific electronic and steric profile, while the piperazine moiety provides a handle for further chemical modification and can significantly influence pharmacokinetic properties.
The unambiguous structural confirmation and purity assessment of such intermediates are not mere procedural formalities; they are the cornerstones of reliable and reproducible scientific research. A failure to rigorously characterize these molecules can lead to flawed structure-activity relationship (SAR) studies and wasted resources. This guide provides a comprehensive, in-depth analysis of this compound using the three pillars of modern organic analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for researchers engaged in the synthesis and application of related compounds.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of nearly every atom in the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative quantities (integration).
Experimental Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but for compounds containing N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior. The labile N-H proton of the piperazine ring can exchange with residual protons in some solvents, leading to signal broadening or disappearance. DMSO-d₆ is a hydrogen bond acceptor, which slows this exchange process, allowing for the clear observation and integration of the N-H signal.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-6 | 8.80 - 8.70 | dd | J = 4.5, 1.5 | 1H | Pyridazine CH |
| H-5 | 7.70 - 7.60 | dd | J = 9.0, 4.5 | 1H | Pyridazine CH |
| H-4 | 7.15 - 7.05 | dd | J = 9.0, 1.5 | 1H | Pyridazine CH |
| H-β | 3.60 - 3.50 | t | J = 5.0 | 4H | Piperazine CH₂ (adjacent to pyridazine) |
| H-α | 2.95 - 2.85 | t | J = 5.0 | 4H | Piperazine CH₂ (adjacent to NH) |
| NH | 2.80 - 2.60 | s (broad) | - | 1H | Piperazine NH |
Interpretation and Field Insights:
-
Pyridazine Ring Protons (H-4, H-5, H-6): The protons on the pyridazine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The two nitrogen atoms exert a strong deshielding effect, pushing these signals downfield compared to benzene. Based on data for unsubstituted pyridazine, the proton at the C-6 position (adjacent to both nitrogens) is the most deshielded[2]. The expected "doublet of doublets" (dd) splitting pattern arises from coupling to the other two non-equivalent protons on the ring.
-
Piperazine Ring Protons (H-α, H-β): The piperazine ring exhibits two distinct sets of methylene protons. The four protons on the carbons directly attached to the electron-withdrawing pyridazine ring (H-β) are more deshielded (δ ~3.55 ppm) than the four protons on the carbons adjacent to the secondary amine (H-α, δ ~2.90 ppm).[3][4] In a conformationally mobile system at room temperature, these protons appear as clean triplets due to coupling with their methylene neighbors.
-
Piperazine NH Proton: The secondary amine proton signal is often broad due to quadrupole effects from the adjacent ¹⁴N nucleus and potential chemical exchange. Its chemical shift can be highly dependent on concentration and temperature. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H signal will disappear due to proton-deuterium exchange, confirming its assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 158.0 - 157.0 | C-3 | Carbon directly attached to two nitrogen atoms (pyridazine N2 and piperazine N1). Highly deshielded. |
| 149.0 - 148.0 | C-6 | Aromatic CH adjacent to N1 of the pyridazine ring. Deshielded by nitrogen. |
| 131.0 - 130.0 | C-5 | Aromatic CH. |
| 118.0 - 117.0 | C-4 | Aromatic CH, shielded relative to C-5 and C-6. |
| 48.0 - 47.0 | C-β | Piperazine CH₂ carbons attached to the pyridazine ring. |
| 45.0 - 44.0 | C-α | Piperazine CH₂ carbons adjacent to the NH group. |
Interpretation and Field Insights:
-
Pyridazine Ring Carbons: The chemical shifts are assigned based on established data for substituted pyridazines and piperazines.[3][5] The C-3 carbon, being directly attached to the piperazine nitrogen and part of the heterocyclic ring, is the most deshielded carbon. The aromatic CH carbons (C-4, C-5, C-6) appear in the typical range, with their specific shifts influenced by the proximity to the ring nitrogens.
-
Piperazine Ring Carbons: The two distinct methylene carbon environments of the piperazine ring are clearly resolved. As with the protons, the carbons closer to the pyridazine ring (C-β) are more deshielded than those adjacent to the amine (C-α).[3] A DEPT-135 experiment can be used to confirm these assignments, which would show the four aromatic CH carbons and the four aliphatic CH₂ carbons as positive signals, while the quaternary C-3 would be absent.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for rapidly confirming the presence of key structural motifs.
Experimental Causality: Analysis can be performed on a solid sample using either a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its speed and simplicity, requiring no sample preparation other than ensuring good contact between the solid sample and the ATR crystal.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3350 - 3250 | Medium, Sharp | N-H Stretch | Secondary Amine (Piperazine) |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridazine) |
| 2980 - 2800 | Medium | C-H Stretch | Aliphatic (Piperazine) |
| 1600 - 1550 | Strong | C=N / C=C Stretch | Aromatic Ring (Pyridazine) |
| 1350 - 1250 | Strong | C-N Stretch | Aryl-Amine (C₃-N) |
| 1150 - 1050 | Medium | C-N Stretch | Aliphatic Amine (Piperazine) |
Interpretation and Field Insights:
-
The most diagnostic peak is the N-H stretching vibration of the piperazine's secondary amine, expected in the 3350-3250 cm⁻¹ region.[6] Its presence is a strong confirmation of the piperazine moiety's integrity.
-
The spectrum will be characterized by aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the piperazine ring below 3000 cm⁻¹.
-
A series of strong bands in the 1600-1450 cm⁻¹ "fingerprint" region corresponds to the C=N and C=C stretching vibrations of the pyridazine ring.
-
The strong band anticipated around 1350-1250 cm⁻¹ is characteristic of the aryl-amine C-N bond, a key structural feature connecting the two heterocyclic rings.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Experimental Causality: Electrospray Ionization (ESI) is the preferred method for this type of molecule. It is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, allowing for unambiguous determination of the molecular weight. The analysis is performed in positive ion mode.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 165.1135 | [M+H]⁺ (Monoisotopic) |
| 164.1062 | [M]⁺ (Molecular Ion) |
Proposed Fragmentation Pathway:
Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, are essential for structural confirmation. The fragmentation of this compound is expected to be dominated by the cleavage of and within the piperazine ring, which is a known fragmentation pattern for piperazine derivatives.[7][8]
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Interpretation and Field Insights:
-
Molecular Ion: The primary observation will be the protonated molecular ion [M+H]⁺ at m/z 165.1135. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₁₃N₄) with high accuracy, providing definitive proof of the molecular formula.
-
Loss of Pyridazine: A common fragmentation pathway involves the cleavage of the C-N bond between the two rings, leading to the loss of the neutral pyridazine moiety (80 Da). This would result in a fragment ion corresponding to the protonated piperazine ring at m/z 85.08.
-
Piperazine Ring Opening: The piperazine ring itself can undergo characteristic fragmentation. A retro-Diels-Alder-type fragmentation is less likely here, but cleavage across the ring is common. The most characteristic fragmentation of phenylpiperazines involves cleavage of the C-N bonds within the piperazine ring, leading to common fragment ions at m/z 70 and 56.[8]
-
Loss of Piperazine: While less common, fragmentation could also occur where the piperazine ring is lost, leading to a fragment corresponding to the pyridazine radical cation at m/z 79.05.
Summary of Spectroscopic Data
This table provides a consolidated overview of the key analytical data for the structural verification of this compound.
| Technique | Parameter | Expected Value/Observation |
| HRMS (ESI+) | [M+H]⁺ | m/z 165.1135 (Calculated for C₈H₁₃N₄) |
| ¹H NMR | Pyridazine Protons | δ 8.8-7.0 ppm (3H, complex multiplets) |
| Piperazine Protons | δ 3.6-2.8 ppm (8H, two triplets) | |
| Amine Proton | δ 2.8-2.6 ppm (1H, broad singlet, D₂O exchangeable) | |
| ¹³C NMR | Aromatic Carbons | δ 158-117 ppm (4 signals) |
| Aliphatic Carbons | δ 48-44 ppm (2 signals) | |
| IR | N-H Stretch | ~3300 cm⁻¹ |
| C=N / C=C Stretch | ~1580 cm⁻¹ | |
| C-N Stretch (Aryl) | ~1300 cm⁻¹ |
Experimental Protocols
The following protocols are provided as a self-validating standard operating procedure for the analysis of this compound.
NMR Sample Preparation and Acquisition
-
Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent (DMSO-d₆ is recommended).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Insert the tube into the NMR spectrometer.
-
Acquire a ¹H spectrum, followed by a ¹³C{¹H} spectrum.
-
(Optional but Recommended) Acquire advanced spectra such as COSY, HSQC, and HMBC to definitively assign all proton and carbon signals and confirm connectivity.
-
(Validation) For N-H confirmation, remove the sample, add one drop of D₂O, shake, and re-acquire the ¹H spectrum. The N-H signal should disappear.
IR Spectroscopy (ATR)
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample onto the center of the crystal.
-
Apply pressure using the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after analysis.
Mass Spectrometry (ESI-MS)
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL using a mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation in positive ion mode.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
(For Fragmentation) Set up a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 165.1) as the precursor and apply collision energy to induce fragmentation, recording the resulting product ion spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
An In-Depth Technical Guide to the Preliminary In Vitro Screening of 3-Piperazin-1-yl-pyridazine
The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatility in generating compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of pyridazinone have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, analgesic, and cardiovascular agents.[1][2][3] The incorporation of a piperazine moiety, as in this compound, offers a key vector for chemical modification, allowing for the fine-tuning of physicochemical properties and biological target specificity.[3][4] While specific biological data for the unsubstituted this compound are not extensively documented, the established activities of its close analogues strongly suggest its value as a scaffold for novel therapeutic agent discovery.[1][5]
This guide, intended for researchers, scientists, and drug development professionals, outlines a structured, multi-tiered approach for the preliminary in vitro screening of this compound. The proposed cascade is designed to efficiently characterize its biological activity profile, identify potential mechanisms of action, and generate the foundational data required for lead optimization. The strategy emphasizes a logical progression from broad, foundational assays to more specific, target-oriented investigations, ensuring that resources are directed toward the most promising avenues of inquiry.
Tier 1: Foundational Screening - Establishing a Baseline Profile
The initial phase of screening is designed to answer fundamental questions about the compound's interaction with biological systems: Is it cytotoxic, and does it possess basic drug-like properties? Early assessment of these parameters is critical to de-risk the candidate and eliminate non-viable molecules before committing to more resource-intensive studies.[6][7]
Cytotoxicity and Cytostatic Activity Assessment
A primary step in evaluating any compound with potential anticancer activity is to determine its effect on cell viability and proliferation.[8][9] This establishes a therapeutic window and guides concentration selection for subsequent assays. We will utilize two standard colorimetric assays, the MTT and SRB assays, across a panel of relevant cancer cell lines.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of viable cells.[10] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Cell Culture & Seeding: Culture selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a non-cancerous control line (e.g., HEK293) to ~80% confluency.[10][11] Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions.[8] Include vehicle controls (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.[8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[9]
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.5 | 0.8 ± 0.1 |
| HCT-116 | Colon Carcinoma | 25.1 ± 3.2 | 1.1 ± 0.2 |
| A549 | Lung Carcinoma | 48.7 ± 5.6 | 1.5 ± 0.3 |
| HEK293 | Embryonic Kidney (Non-cancerous) | > 100 | 5.2 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Early ADME & Physicochemical Profiling
Favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential for a compound's success in vivo.[12] Early in vitro ADME assays can flag liabilities such as poor stability or permeability, guiding medicinal chemistry efforts.[6][13]
Key In Vitro ADME Assays:
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time via LC-MS/MS.[14] This predicts first-pass metabolism.
-
Aqueous Solubility: Determines the thermodynamic and kinetic solubility, which impacts absorption and formulation.
-
Cell Permeability (Caco-2 Assay): Uses a monolayer of Caco-2 cells to model intestinal absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein.[13]
-
Plasma Protein Binding: Measured by equilibrium dialysis or ultrafiltration to determine the fraction of compound bound to plasma proteins, which affects its distribution and availability.[12]
Data Presentation: Hypothetical Early ADME Profile
| Assay | Parameter | Result | Interpretation |
| Metabolic Stability | Human Liver Microsome Half-life (t½) | 45 min | Moderate stability, may require optimization |
| Aqueous Solubility | Thermodynamic Solubility (pH 7.4) | 75 µg/mL | Sufficient for initial in vitro assays |
| Permeability | Caco-2 (A→B) Papp | 15 x 10⁻⁶ cm/s | High permeability |
| Permeability | Efflux Ratio (B→A / A→B) | 1.2 | Not a significant P-gp substrate |
| Plasma Protein Binding | Human Plasma | 85% bound | Moderate binding |
Screening Cascade Workflow
The overall logic of the screening cascade is to use broad, high-throughput assays to filter compounds and guide more specific, hypothesis-driven experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. sarpublication.com [sarpublication.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. In Vitro ADME Assays [conceptlifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 13. criver.com [criver.com]
- 14. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Piperazin-1-yl-pyridazine
A Senior Application Scientist's Perspective on a Hypothetical Investigative Workflow
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Territory of a Privileged Scaffold
The pyridazinone core is a well-established and versatile scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2][3] The incorporation of a piperazine moiety has often been a successful strategy to enhance biological efficacy, leading to compounds with potential applications in oncology, inflammation, and cardiovascular diseases.[2][4][5] However, the specific compound, 3-Piperazin-1-yl-pyridazine, remains largely uncharacterized in public-domain literature.[4] This guide, therefore, presents a comprehensive, albeit hypothetical, framework for a mechanism of action (MoA) study of this molecule. As a Senior Application Scientist, the following narrative is structured not as a rigid protocol but as a logical and adaptive investigative workflow, emphasizing the rationale behind each experimental choice and ensuring the generation of robust, self-validating data.
Part 1: Foundational Characterization and Hypothesis Generation
Before delving into complex cellular and molecular assays, a foundational understanding of the compound's basic properties and its effects on cell viability is paramount.
Physicochemical and In Vitro ADME Profiling
A prerequisite for any MoA study is the thorough characterization of the test compound. This initial phase ensures data quality and informs the design of subsequent experiments.
Table 1: Foundational Compound Characterization
| Parameter | Method | Rationale |
| Purity | HPLC-UV, LC-MS, ¹H NMR, ¹³C NMR | To confirm the identity and purity of the compound, ensuring that observed biological effects are not due to contaminants. |
| Solubility | Kinetic and thermodynamic solubility assays | To determine the optimal solvent and concentration range for in vitro assays and to anticipate potential formulation challenges. |
| Lipophilicity (LogP/LogD) | Shake-flask method or computational prediction | To predict membrane permeability and potential for non-specific binding. |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes | To assess the compound's susceptibility to metabolism, which will influence its in vivo efficacy and guide the design of pharmacokinetic studies. |
| Plasma Protein Binding | Equilibrium dialysis or ultracentrifugation | To determine the fraction of unbound, pharmacologically active compound in circulation. |
Broad-Spectrum Phenotypic Screening
The initial exploration of a novel compound's biological activity should be broad to cast a wide net for potential therapeutic applications.
Experimental Protocol: High-Throughput Cell Viability Screening
-
Cell Line Selection: A panel of cancer cell lines representing different tissue origins (e.g., NCI-60 panel) and a selection of non-cancerous cell lines (e.g., fibroblasts, epithelial cells) should be chosen to assess both anti-proliferative activity and general cytotoxicity.
-
Assay Principle: Utilize a robust viability assay such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
-
Procedure:
-
Plate cells in 96- or 384-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours.
-
Add the CellTiter-Glo® reagent and measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.
Rationale: This initial screen will identify if this compound possesses cytotoxic or cytostatic effects and whether these effects are selective for certain cell types. This data is crucial for generating an initial hypothesis about its potential therapeutic area (e.g., oncology).
Part 2: Target Identification and Engagement
Once a primary biological effect has been established, the next critical step is to identify the molecular target(s) through which the compound exerts its action.
In Silico Target Prediction
Computational methods can provide valuable starting points for target identification by comparing the structure of this compound to libraries of compounds with known targets.
Workflow:
-
Pharmacophore Modeling: Generate a 3D pharmacophore model of the compound.
-
Database Screening: Screen databases such as ChEMBL, BindingDB, and PubChem against the pharmacophore model to identify known protein targets of structurally similar compounds.
-
Target Prioritization: Prioritize potential targets based on the strength of the structural similarity and the relevance of the target to the observed phenotype.
Affinity-Based Proteomics
For an unbiased approach to target identification, affinity-based proteomics is a powerful tool.[6]
Experimental Protocol: Chemical Proteomics
-
Probe Synthesis: Synthesize a derivative of this compound functionalized with a linker and an affinity tag (e.g., biotin). A control probe with a structurally similar but inactive analog should also be synthesized.
-
Cell Lysate Incubation: Incubate the biotinylated probe with cell lysate from a sensitive cell line.
-
Affinity Purification: Use streptavidin-coated beads to pull down the probe and any interacting proteins.
-
Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins pulled down by the active probe to those from the control probe and no-probe conditions to identify specific binding partners.
Rationale: This method allows for the direct identification of proteins that physically interact with the compound, providing strong evidence for a direct molecular target.
Target Engagement Assays
Confirming that the compound engages the identified target in a cellular context is a critical validation step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.
-
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat aliquots of the treated cells to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct engagement.
Rationale: CETSA provides evidence of target engagement in a physiological setting, which is a crucial link between target identification and cellular activity.
Part 3: Pathway Analysis and Mechanistic Deep Dive
With a validated target in hand, the focus shifts to understanding the downstream consequences of target engagement.
Signaling Pathway Profiling
Based on the identity of the target, a focused investigation into the relevant signaling pathways is warranted. Given that many pyridazinone derivatives are known to inhibit protein kinases, we will proceed with this as a working hypothesis.[4][7]
Experimental Protocol: Phospho-Proteomic Analysis
-
Cell Treatment: Treat a sensitive cell line with this compound at its IC50 concentration for various time points.
-
Protein Extraction and Digestion: Extract proteins and digest them into peptides.
-
Phosphopeptide Enrichment: Use titanium dioxide or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation.
-
Bioinformatic Analysis: Use pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID) to identify signaling pathways that are significantly altered by the compound treatment.
Rationale: This unbiased approach provides a global view of the signaling changes induced by the compound, helping to place the identified target within a broader biological context.
Diagram 1: Hypothetical Kinase Inhibition Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sarpublication.com [sarpublication.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 7. benchchem.com [benchchem.com]
The Structure-Activity Relationship of 3-Piperazin-1-yl-pyridazine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 3-piperazin-1-yl-pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this fascinating class of compounds. We will delve into the nuanced effects of structural modifications on their biological activities, including but not limited to, anticancer, cardiovascular, and central nervous system targets. This document moves beyond a mere recitation of facts, offering insights into the causal relationships between chemical structure and pharmacological effect, grounded in experimental data and established scientific principles. Detailed experimental protocols and data visualizations are provided to empower researchers in their drug discovery and development endeavors.
Introduction: The this compound Core - A Scaffold of Therapeutic Promise
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its inherent physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it an attractive component for interacting with biological macromolecules.[2] The incorporation of a piperazine moiety at the 3-position of the pyridazine ring introduces a versatile linker that can be readily functionalized, allowing for the fine-tuning of a compound's pharmacological profile. The piperazine ring, with its two nitrogen atoms, often enhances aqueous solubility and provides crucial interaction points with biological targets.[3] This combination has given rise to a plethora of this compound analogs with a broad spectrum of therapeutic applications.[1]
This guide will systematically explore the SAR of these analogs, dissecting the contributions of the pyridazine core, the piperazine linker, and the substituents on the piperazine nitrogen to their overall biological activity.
Synthetic Strategies: Building the this compound Scaffold
A thorough understanding of the synthesis of these analogs is fundamental to exploring their SAR. The most common and versatile approach involves the nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridazine precursor.
General Synthetic Workflow
A prevalent synthetic route commences with a di-halogenated pyridazine, typically 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for a sequential substitution, providing a strategic handle for introducing diversity.
Experimental Protocol: Synthesis of 3-piperazin-1-yl-pyridazin-6-one
This protocol outlines a general two-step synthesis of the 3-piperazin-1-yl-pyridazin-6-one core, a common scaffold for many biologically active analogs.
Step 1: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Piperazine: Add an excess of piperazine (typically 2-3 equivalents) to the solution. The use of excess piperazine also acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 3-chloro-6-(piperazin-1-yl)pyridazine, often precipitates and can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent.
Step 2: Hydrolysis to the Pyridazinone
-
Reaction Setup: Suspend the 3-chloro-6-(piperazin-1-yl)pyridazine (1 equivalent) in an acidic medium, such as glacial acetic acid or a mineral acid (e.g., HCl).
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution) to precipitate the final product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Caption: General synthetic workflow for 3-piperazin-1-yl-pyridazin-6-one.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be exquisitely modulated by structural modifications at three key positions: the pyridazine core, the piperazine linker, and the substituent at the N4 position of the piperazine.
Modifications of the Pyridazine Core
The pyridazine ring itself can be substituted to influence activity. For instance, in a series of acetylcholinesterase inhibitors, the introduction of a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for activity and selectivity.[4]
The Piperazine Linker: More Than Just a Connection
The piperazine moiety is not merely a passive linker. Its conformational flexibility and the basicity of its nitrogen atoms are crucial for receptor interaction. Modifications to the piperazine ring itself are less common but can impact the overall shape and rigidity of the molecule.
The N4-Substituent: A Major Determinant of Activity and Selectivity
The substituent on the distal nitrogen of the piperazine ring (N4) is arguably the most critical determinant of the biological activity and selectivity of these analogs.
Derivatives of this compound have shown significant potential as anticancer agents, often through the inhibition of key signaling pathways like PI3K/Akt. The nature of the N4-substituent plays a pivotal role in this activity.
Caption: Inhibition of the PI3K/Akt signaling pathway by pyridazinone analogs.[5][6][7][8][9]
SAR for Anticancer Activity:
-
Aryl and Heteroaryl Substituents: The introduction of substituted aryl or heteroaryl groups at the N4 position is a common strategy. The electronic properties and substitution pattern of these rings significantly impact potency. For example, in a series of pyridazinone-based diarylurea derivatives, compounds with electron-withdrawing groups on the terminal phenyl ring exhibited potent anticancer activity.
-
Kinase Inhibition: Many this compound analogs function as kinase inhibitors. The N4-substituent often occupies the ATP-binding pocket of the kinase, and its specific interactions determine the inhibitory potency and selectivity. For instance, certain derivatives have been developed as potent inhibitors of ALK5 and BCR-ABL kinases.[10][11]
Table 1: Anticancer Activity of Representative this compound Analogs
| Compound ID | N4-Substituent | Target Cell Line | IC50 (µM) | Reference |
| A | 4-Chlorophenyl | A549 (Lung) | 5.2 | [12] |
| B | 3-Trifluoromethylphenyl | HT-29 (Colon) | 2.8 | [13] |
| C | 2-Pyridyl | MCF-7 (Breast) | 7.5 | [14] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity
This protocol provides a method for assessing the in vitro anticancer activity of test compounds.
-
Cell Culture: Plate cells (e.g., A549, MCF-7) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain the cells with Sulforhodamine B (SRB) solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the bound dye with Tris base.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
The this compound scaffold is also prominent in the development of vasodilator agents. The N4-substituent is crucial for modulating this activity.
SAR for Vasodilator Activity:
-
Arylpiperazines: Arylpiperazine derivatives often exhibit significant vasorelaxant effects. The nature and position of substituents on the aryl ring can fine-tune the potency. For example, compounds with hydroxyl or methyl groups on the phenyl ring at the 6-position of the pyridazinone have shown superior activity.[1]
-
Mechanism of Action: The vasodilator effect of many of these compounds is mediated through the nitric oxide (NO) signaling pathway in vascular smooth muscle cells.
Table 2: Vasodilator Activity of Representative this compound Analogs
| Compound ID | N4-Substituent | EC50 (µM) | Reference |
| D | Phenyl | 0.225 | [1] |
| E | 4-Hydroxyphenyl | 0.0715 | [1] |
| F | 4-Methoxyphenyl | 1.204 | [15] |
Experimental Protocol: In Vitro Vasorelaxant Activity Assay
This protocol describes a method for evaluating the vasorelaxant effects of test compounds on isolated aortic rings.
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: Induce contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the test compounds to the organ bath.
-
Data Recording: Record the changes in tension using an isometric force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-contracted tension and calculate the EC50 value.
The this compound scaffold has been explored for various CNS targets, including dopamine and muscarinic receptors, as well as acetylcholinesterase.
Dopamine D3/D4 Receptor Antagonism:
The 4-phenylpiperazine moiety is a well-established pharmacophore for targeting aminergic G-protein coupled receptors.[16] Analogs of this compound have been developed as selective dopamine D3 and D4 receptor antagonists, which are potential therapeutics for neurological disorders like schizophrenia.[16]
Caption: Key pharmacophoric features for dopamine receptor antagonism.
Acetylcholinesterase (AChE) Inhibition:
Certain this compound derivatives have been identified as potent acetylcholinesterase inhibitors, a key strategy in the management of Alzheimer's disease.[4][17]
SAR for AChE Inhibition:
-
Benzylpiperidine Moiety: In some series, a benzylpiperidine moiety attached to the pyridazine ring via an ethylamino linker showed potent AChE inhibitory activity.[4]
-
Substitutions on the Pyridazine Ring: As mentioned earlier, lipophilic substituents at the C-5 position of the pyridazine ring enhance AChE inhibition.[4]
Table 3: Acetylcholinesterase Inhibitory Activity of Representative Pyridazine Analogs
| Compound ID | Structure | AChE IC50 (nM) | Reference |
| G | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | 120 | [4] |
| H | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | 21 | [4] |
| I | Indenopyridazine derivative | 10 | [4] |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition Assay
This is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.[13][18][19][20]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds.
-
Assay Setup (96-well plate):
-
Blank: Buffer + DTNB + Substrate
-
Control (100% activity): Buffer + AChE enzyme + DTNB + Vehicle
-
Test Sample: Buffer + AChE enzyme + DTNB + Test compound
-
-
Pre-incubation: Add buffer, enzyme, DTNB, and the test compound or vehicle to the wells and pre-incubate.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of acetylcholine hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value for each test compound.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in drug discovery. The systematic exploration of its structure-activity relationships has yielded a wealth of potent and selective modulators for a diverse range of biological targets. The key to unlocking the full potential of this scaffold lies in the judicious selection of substituents on the N4-position of the piperazine ring, which profoundly influences the resulting pharmacological profile.
Future research in this area should continue to leverage computational modeling and SAR data to design more potent and selective analogs. The exploration of novel substituents and the synthesis of libraries with greater structural diversity will undoubtedly lead to the discovery of new therapeutic agents for a multitude of diseases. The detailed methodologies and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing the next generation of innovative medicines.
References
- 1. sarpublication.com [sarpublication.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scribd.com [scribd.com]
- 17. echemcom.com [echemcom.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of 3-Piperazin-1-yl-pyridazine and Its Derivatives: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic profile of the 3-piperazin-1-yl-pyridazine scaffold, a privileged core structure in modern medicinal chemistry. While specific, publicly available pharmacokinetic data for the parent molecule, this compound, is limited, this document synthesizes findings from a range of its biologically active derivatives to construct a predictive and informative profile.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this important class of compounds. Methodologies for critical pharmacokinetic experiments are detailed, providing a framework for the evaluation of novel analogs.
Introduction: The Significance of the this compound Scaffold
The pyridazine nucleus is a prominent feature in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and cardiovascular effects.[2][3][4] The incorporation of a piperazine moiety at the 3-position has been a successful strategy in drug discovery, often enhancing potency and modulating physicochemical properties to achieve desirable pharmacokinetic profiles.[5][6] Understanding the ADME properties of the core this compound structure is therefore of paramount importance for the rational design of new therapeutic agents. This guide will explore the key pharmacokinetic parameters and the experimental workflows used to determine them, drawing on data from various derivatives to illuminate the behavior of the parent scaffold.
Absorption: Gateway to Systemic Circulation
The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential. For the this compound series, absorption is influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism.
Physicochemical Properties Influencing Absorption
The basic nature of the piperazine ring suggests that the ionization state of these compounds, and thus their solubility and permeability, will be pH-dependent.
| Property | Predicted Value/Characteristic | Implication for Absorption |
| pKa | The piperazine moiety imparts basicity; pKa is crucial for solubility and permeability. | Higher pKa may lead to better solubility in the acidic gastric environment but potentially lower permeability across the intestinal membrane. |
| LogP/LogD | Generally, these compounds are moderately lipophilic. | A balanced LogP is essential for both aqueous solubility and membrane permeability. |
| Aqueous Solubility | Variable, dependent on the specific substituents. | Adequate solubility is a prerequisite for absorption. |
Experimental Protocol: In Vitro Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.
Methodology:
-
Preparation of Donor Plate: A solution of the test compound (e.g., 10 mM in DMSO) is diluted in a buffer solution at a relevant intestinal pH (e.g., pH 6.5) to a final concentration of 100 µM.
-
Preparation of Acceptor Plate: The wells of a 96-well filter plate are coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. The acceptor wells are then filled with a buffer solution (e.g., pH 7.4).
-
Assay Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The Pe is calculated using the following equation:
where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
Distribution: Reaching the Target
Following absorption, a drug is distributed throughout the body. Key parameters governing distribution include plasma protein binding and tissue penetration. For some derivatives of this compound, central nervous system (CNS) penetration has been a desirable feature.[7]
Plasma Protein Binding (PPB)
The extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein, influences the free fraction of the drug available to exert its pharmacological effect.
Experimental Protocol: Equilibrium Dialysis for PPB Determination
Methodology:
-
Preparation of Dialysis Unit: A semi-permeable membrane separates two chambers of a dialysis unit.
-
Sample Addition: Plasma is added to one chamber, and a buffer solution containing the test compound is added to the other.
-
Incubation: The unit is incubated at 37°C until equilibrium is reached (typically 4-24 hours).
-
Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation of Fraction Unbound (fu):
Metabolism: Biotransformation and Clearance
Metabolism is a major route of elimination for many xenobiotics, including piperazinyl-pyridazine derivatives. In vitro studies with liver microsomes have shown that some compounds in this class can suffer from rapid intrinsic clearance.[8]
Major Metabolic Pathways
For piperazin-1-ylpyridazines, likely metabolic transformations include:
-
Oxidation: Hydroxylation of the aromatic rings and oxidation of the piperazine nitrogen are common metabolic pathways.[9]
-
N-dealkylation: Cleavage of substituents on the piperazine ring.
The pyridazine ring itself appears to be relatively stable to metabolic degradation.[9]
Cytochrome P450 (CYP) Involvement and Inhibition
The potential for drug-drug interactions is a critical aspect of drug development. Assessing the inhibitory potential of new chemical entities against major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) is standard practice.[10][11] While specific data for this compound is not available, the presence of nitrogen-containing heterocycles can sometimes lead to CYP inhibition.[12]
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
Methodology:
-
Incubation Mixture: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the line gives the rate constant of elimination (k).
-
Calculation of In Vitro Half-Life (t½) and Intrinsic Clearance (CLint):
Visualization of Metabolic Stability Workflow
Caption: Experimental workflow for determining in vitro metabolic stability.
Excretion: The Final Elimination
The primary route of excretion for piperazine and its metabolites is via the urine.[13] It is plausible that this compound and its derivatives follow a similar elimination pathway.
In Vivo Pharmacokinetics: A Glimpse from Preclinical Models
While comprehensive in vivo data for the parent compound is lacking, studies on related structures provide valuable insights. For instance, a study on 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines reported attractive CNS penetration in rats, with a brain-to-plasma ratio (Kp) of 2.1.[7] Another study on a different pyridazine derivative in rats showed a half-life of 3.9 hours following intravenous administration.[14] These findings highlight that the pharmacokinetic profile can be significantly modulated by substitutions on the core scaffold.
Conclusion and Future Directions
The this compound scaffold remains a highly attractive starting point for the design of novel therapeutics. This guide has synthesized the available pharmacokinetic information, primarily from its derivatives, to provide a foundational understanding of its ADME properties. Future work should focus on the comprehensive pharmacokinetic characterization of the parent molecule to provide a more definitive baseline for structure-activity and structure-property relationship studies. Such data will be invaluable for guiding the optimization of lead compounds and accelerating the development of new medicines based on this versatile chemical core.
References
- 1. benchchem.com [benchchem.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Toxicological Assessment of 3-Piperazin-1-yl-pyridazine: An In-Depth Technical Guide for Drug Development Professionals
Foreword: Navigating the Unseen Risks of Novel Chemical Entities
In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a laboratory curiosity to a therapeutic reality is fraught with challenges. Among the most critical of these is the comprehensive evaluation of its toxicological profile. This guide is dedicated to providing a robust framework for the toxicological assessment of 3-Piperazin-1-yl-pyridazine, a heterocyclic compound with a pyridazine core. While specific toxicological data for this exact molecule is not extensively available in public literature, its structural similarity to other biologically active piperazine and pyridazine derivatives warrants a thorough and proactive safety evaluation.[1][2][3][4]
This document is crafted not as a rigid protocol but as a dynamic guide for researchers, scientists, and drug development professionals. It emphasizes a logical, tiered approach to toxicological testing, beginning with in vitro assays to identify potential hazards early, followed by targeted in vivo studies.[5] This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) and is consistent with the guidelines set forth by major regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6] Our narrative will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.
Introduction to this compound: Physicochemical Properties and Presumed Hazards
This compound is a heterocyclic organic compound with the molecular formula C₈H₁₂N₄.[7]
Table 1: Physicochemical Properties of this compound [7]
| Property | Value |
| Molecular Weight | 164.21 g/mol |
| Molecular Formula | C₈H₁₂N₄ |
| Boiling Point | 381.1 ± 22.0 °C at 760 mmHg |
| Flash Point | 184.3 ± 22.3 °C |
| Density | 1.1 ± 0.1 g/cm³ |
| pKa (Predicted) | Not readily available |
| LogP (XLogP3) | -0.4 |
Based on the hazard profiles of structurally related compounds such as 3-Chloro-6-(1-piperazinyl)pyridazine and other piperazine-containing molecules, a preliminary hazard identification for this compound can be presumed.[1][8]
Presumed Primary Hazards:
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
A tiered approach to toxicological assessment is therefore essential to either confirm or refute these presumed hazards and to uncover any other potential toxicities.
A Tiered Strategy for Toxicological Assessment
The toxicological evaluation of a new chemical entity should follow a logical progression, starting with in vitro methods to screen for potential liabilities before moving to more complex and resource-intensive in vivo studies.[5] This approach allows for early identification of potential risks, guiding further development and minimizing the use of animals.[6][9]
Caption: A tiered workflow for the toxicological assessment of this compound.
Tier 1: In Vitro Toxicological Screening
The initial phase of toxicological assessment should focus on in vitro assays to identify potential liabilities at the cellular and molecular level.[6][10][11][12] These assays are crucial for making early go/no-go decisions in the drug development process.[9]
Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenicity.[11]
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[13][14] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[15] The test evaluates the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[13]
Experimental Protocol: Ames Test [14][15][16]
-
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strains (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[15][16]
-
Dose Selection: Use a range of concentrations of this compound, typically in a plate incorporation or pre-incubation method.
-
Incubation: Treat the bacterial strains with the test compound and incubate for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies and compare it to the negative (vehicle) control. A dose-dependent increase in revertant colonies suggests mutagenic potential.
Caption: Simplified workflow of the Ames test for mutagenicity.
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[17][18] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[19]
Experimental Protocol: In Vitro Micronucleus Assay [17][19][20]
-
Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[20]
-
Treatment: Expose the cells to a range of concentrations of this compound with and without S9 metabolic activation.[20]
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[17][18]
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[20]
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.
Cardiotoxicity Screening: hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[21] Therefore, early assessment of a compound's potential to block the hERG channel is a critical step in safety pharmacology.[22][23]
Experimental Protocol: Automated Patch-Clamp hERG Assay [21][22][24]
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).[21]
-
Automated Patch-Clamp: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput screening.[21][24]
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.
-
Compound Application: Apply a range of concentrations of this compound to the cells and measure the inhibition of the hERG current.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value. A low IC50 value indicates a higher risk of cardiotoxicity.
Caption: Workflow for assessing hERG liability using an automated patch-clamp assay.
Tier 2: In Vivo Acute Toxicity Studies
If the in vitro screening results do not indicate significant liabilities, the next step is to assess the acute toxicity of the compound in a living organism.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance into one of a series of toxicity classes.[25] This method provides information on the hazardous properties of a substance and allows for its classification according to the Globally Harmonised System (GHS).[25]
Experimental Protocol: OECD Guideline 423 [25][26]
-
Animal Model: Use a single sex of a standard rodent strain (usually female rats).
-
Dosing: Administer a single oral dose of this compound by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on available information.
-
Stepwise Procedure: The test is conducted in a stepwise manner, with the outcome of dosing at one level determining the dose for the next step.
-
Observation: Observe the animals for at least 14 days for signs of toxicity, including changes in skin and fur, eyes, and behavior, as well as for mortality.[27]
-
Endpoint: The endpoint is the classification of the substance based on the number of animals that die or show evident signs of toxicity at different dose levels.
Tier 3: Further In Vivo Evaluations
Based on the results of the acute toxicity studies and the intended clinical use of the compound, further in vivo studies may be warranted. These can include repeated dose toxicity studies and assessments of reproductive and developmental toxicity. These studies are typically required by regulatory agencies like the FDA before a drug can enter clinical trials.[28][29]
Conclusion and Future Directions
The toxicological assessment of this compound, as outlined in this guide, provides a comprehensive and scientifically rigorous framework for evaluating its safety profile. By employing a tiered approach that begins with in vitro screening and progresses to targeted in vivo studies, researchers can make informed decisions about the continued development of this and other novel chemical entities. This strategy not only ensures regulatory compliance but also upholds the ethical principles of modern drug development. The data generated from these studies will be crucial in determining a safe starting dose for human clinical trials and in identifying any potential risks that need to be monitored.
References
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- 9. news-medical.net [news-medical.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. In Vitro Toxicity Testing | Porsolt [porsolt.com]
- 12. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 20. criver.com [criver.com]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. benchchem.com [benchchem.com]
- 23. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. researchgate.net [researchgate.net]
- 26. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 27. umwelt-online.de [umwelt-online.de]
- 28. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 29. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of bioactive compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current landscape of bioactive pyridazine derivatives, delving into their diverse therapeutic applications, underlying mechanisms of action, structure-activity relationships, and key synthetic strategies. From potent anticancer agents targeting critical signaling pathways to novel antimicrobial and anti-inflammatory compounds, this review highlights the remarkable versatility of the pyridazine core and offers insights for the rational design of next-generation therapeutics.
Introduction: The Significance of the Pyridazine Moiety
Pyridazine, with the chemical formula C₄H₄N₂, is a diazine isomer that has garnered significant attention from medicinal chemists.[1] Its two adjacent nitrogen atoms create a unique electronic distribution, influencing its physicochemical properties such as dipole moment and hydrogen bonding capacity. These features make the pyridazine ring an excellent pharmacophore capable of engaging in various interactions with biological targets.[2] The scaffold's amenability to chemical modification at multiple positions allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
The broad therapeutic potential of pyridazine derivatives is evidenced by the numerous compounds that have entered clinical trials or are already on the market.[2][3] These compounds span a wide range of indications, including oncology, infectious diseases, cardiovascular disorders, and inflammatory conditions.[1][4] This guide will explore the key areas where pyridazine-based compounds have made a significant impact.
Therapeutic Landscape of Bioactive Pyridazine Compounds
The versatility of the pyridazine scaffold has been exploited to develop compounds with a diverse array of biological activities.[5][6]
Anticancer Activity
Pyridazine derivatives have shown remarkable potential as anticancer agents, targeting various hallmarks of cancer.[2][7]
-
Kinase Inhibition: A significant number of pyridazine-based anticancer agents function as kinase inhibitors.[8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers. Pyridazine derivatives have been designed to target key kinases such as:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Several pyridazine-containing compounds have been reported to exhibit potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[9] By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth.[9]
-
c-Met: The c-Met proto-oncogene is another important target for pyridazine-based inhibitors.[2]
-
ALK5 (Activin-like Kinase 5): Substituted aminopyridazines have been identified as novel and potent inhibitors of the ALK5 receptor, which is involved in TGF-β signaling and has implications in cancer and fibrosis.[10]
-
C-Terminal Src Kinase (CSK): Pyridazinone derivatives have been identified as inhibitors of CSK, a negative regulator of T cell activation, making them promising candidates for immuno-oncology.[11]
-
-
Other Anticancer Mechanisms: Beyond kinase inhibition, pyridazine derivatives have been shown to exert their anticancer effects through various other mechanisms, including the inhibition of glutaminase 1 (GLS1) and bromodomain containing proteins (BRD), which are involved in tumor metabolism and epigenetic modifications, respectively.[7] Some pyridazinone-based diarylurea derivatives have demonstrated the ability to induce cell cycle arrest and upregulate pro-apoptotic genes like p53 and Bax.[12]
Antimicrobial and Antifungal Activity
The pyridazine nucleus is a key structural component in many compounds with potent antimicrobial and antifungal properties.[13][14]
-
Antibacterial Activity: Newly synthesized pyridazine derivatives have demonstrated strong to very strong activity against Gram-negative bacteria, with some chloro derivatives showing minimum inhibitory concentrations (MICs) lower than that of chloramphenicol against E. coli and P. aeruginosa.[15] The antimicrobial activity can be influenced by the nature and position of substituents on the pyridazine ring.[13][16] For instance, in the pyrrolopyridazine series, saturated or partially saturated compounds often exhibit stronger activity than their aromatic counterparts.[13]
-
Antifungal Activity: Certain pyridazinium compounds have also been tested for their antifungal activity against pathogens like Candida albicans.[13][17] Some pyridazinone derivatives have shown significant antifungal activity, with MIC values comparable to standard antifungal drugs.[12]
Anti-inflammatory and Analgesic Activity
Pyridazine and pyridazinone derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.[18][19] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][18]
Cardiovascular and Antihypertensive Activity
The pyridazine scaffold is present in several compounds with cardiovascular applications.[4][20] Pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their antihypertensive and vasodilator activity.[4][21]
Other Bioactivities
The pharmacological scope of pyridazine derivatives extends to a variety of other activities, including:
-
Anticonvulsant [5]
-
Antidepressant [20]
-
Antidiabetic [20]
-
Muscle relaxant [5]
-
Cholinesterase inhibition for potential Alzheimer's disease treatment[22][23]
-
Amyloid inhibition in the context of conformational diseases[24]
Structure-Activity Relationships (SAR)
The biological activity of pyridazine compounds is highly dependent on the nature, position, and orientation of substituents on the core ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[2][24]
Key SAR observations include:
-
Influence of Substituents on the Pyridazine Ring: The introduction of different functional groups at various positions of the pyridazine ring can significantly impact biological activity. For example, in a series of acetylcholinesterase inhibitors, introducing a lipophilic group at the C-5 position of the pyridazine ring was favorable for activity and selectivity.[23]
-
Role of Flanking Aromatic Rings: For pyridazine-based amyloid inhibitors, the type and position of substituents on the flanking aromatic rings are important for their inhibitory roles.[24] A fluorinated compound, for instance, proved to be a more effective kinetic inhibitor.[24]
-
Stereochemistry: The stereochemistry of substituents can also play a critical role. For example, cis-isomers of certain pyridazine derivatives have been found to be more active than their corresponding trans-isomers in antimicrobial assays.[13]
The following diagram illustrates a general approach to exploring the SAR of a hypothetical pyridazine scaffold.
Caption: General workflow for SAR exploration of a pyridazine scaffold.
Mechanisms of Action: A Deeper Dive
The diverse biological activities of pyridazine compounds stem from their ability to interact with a wide range of molecular targets. A prominent mechanism of action for many bioactive pyridazines is the inhibition of protein kinases.
The diagram below illustrates a simplified representation of the VEGFR signaling pathway, which is a common target for pyridazine-based anticancer drugs.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of pyridazine compounds.
Synthetic Methodologies
A variety of synthetic routes have been developed to access the pyridazine core and its derivatives.[4][14][20] Common strategies often involve condensation reactions. For example, the reaction of hydrazine derivatives with dicarbonyl compounds or their equivalents is a widely used method for constructing the pyridazine ring.[17] Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields, offering an environmentally friendly alternative to classical conditions.[14]
Experimental Protocols for Bioactivity Assessment
The evaluation of the biological activity of newly synthesized pyridazine compounds is a critical step in the drug discovery process. A range of in vitro and in vivo assays are employed to determine their potency, selectivity, and mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyridazine compounds and a reference drug (e.g., imatinib) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation: Summary of Bioactive Pyridazine Derivatives
The following table summarizes selected examples of bioactive pyridazine derivatives, their targets, and reported activities.
| Compound Class | Target/Activity | Example Application | Reference |
| Pyridazine-based diarylureas | VEGFR-2, p53, Bax | Anticancer | [12] |
| Chloro-substituted pyridazines | Gram-negative bacteria | Antibacterial | [15] |
| Pyrrolopyridazines | Pseudomonas aeruginosa, Candida albicans | Antimicrobial | [13] |
| Pyridazinone derivatives | COX-1, COX-2, TNF-α, IL-6 | Anti-inflammatory | [18] |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazines | Acetylcholinesterase (AChE) | Alzheimer's Disease | [23] |
| Pyridazine-based RS-0406 derivatives | Amyloid fibril formation | Conformational Diseases | [24] |
Future Perspectives and Challenges
The pyridazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Novel Target Identification: Exploring new biological targets for pyridazine-based drugs.
-
Improving Selectivity: Designing more selective inhibitors to minimize off-target effects and reduce toxicity.
-
Overcoming Drug Resistance: Developing pyridazine derivatives that can overcome existing drug resistance mechanisms, particularly in cancer and infectious diseases.[7]
-
Advanced Drug Delivery: Utilizing novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of pyridazine compounds.
Despite the promising potential, challenges remain, including the optimization of pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and ensuring a favorable safety profile for clinical development.
Conclusion
The pyridazine nucleus has firmly established itself as a privileged scaffold in medicinal chemistry, giving rise to a plethora of bioactive compounds with diverse therapeutic applications. The wealth of research on pyridazine derivatives has provided valuable insights into their structure-activity relationships and mechanisms of action, paving the way for the rational design of more effective and safer drugs. As our understanding of disease biology continues to grow, the versatile pyridazine scaffold is poised to play an even more significant role in the future of drug discovery and development.
References
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- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 16. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. researchgate.net [researchgate.net]
- 19. jpsbr.org [jpsbr.org]
- 20. rjptonline.org [rjptonline.org]
- 21. researchgate.net [researchgate.net]
- 22. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Piperazin-1-yl-pyridazine Derivatives: A Detailed Protocol for Drug Discovery
Introduction: The Therapeutic Promise of the Pyridazine Scaffold
The pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] The incorporation of a piperazine moiety, a well-known pharmacophore that can enhance aqueous solubility and provide crucial interaction points with biological targets, has proven to be a particularly effective strategy in drug design.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-piperazin-1-yl-pyridazine derivatives, a class of compounds with significant therapeutic potential, particularly in oncology, inflammation, and neuroscience.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles and field-proven insights. We will explore the common synthetic routes, delve into the mechanistic underpinnings of the reactions, and provide step-by-step protocols that are designed to be both reproducible and adaptable.
Synthetic Strategies: A Focus on Nucleophilic Aromatic Substitution
The most prevalent and versatile method for the synthesis of this compound derivatives commences with a di-substituted pyridazine, typically 3,6-dichloropyridazine.[3][6] The differential reactivity of the two chlorine atoms on the pyridazine ring allows for a sequential nucleophilic aromatic substitution (SNAr) strategy.[3] This approach enables the controlled introduction of various functionalities at both the 3- and 6-positions, making 3,6-dichloropyridazine a versatile and economically viable starting material.[3][7]
The core of this synthetic approach lies in the nucleophilic attack of the piperazine nitrogen on the electron-deficient pyridazine ring, leading to the displacement of a halide.[8] The reaction is typically facilitated by a base to neutralize the hydrogen halide generated during the reaction.[6]
Visualizing the Synthetic Workflow
The following diagram illustrates the general two-step synthetic pathway to access this compound derivatives, starting from 3,6-dichloropyridazine.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a key intermediate, 3-chloro-6-(piperazin-1-yl)pyridazine, and its subsequent conversion to a representative final product.
Protocol 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine
This protocol details the nucleophilic aromatic substitution of 3,6-dichloropyridazine with piperazine.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 10.0 g | 0.067 mol |
| Piperazine | C₄H₁₀N₂ | 86.14 | 17.3 g | 0.201 mol |
| Triethylamine | (C₂H₅)₃N | 101.19 | 13.9 mL | 0.101 mol |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine (10.0 g, 0.067 mol) and ethanol (200 mL).
-
Stir the mixture until the 3,6-dichloropyridazine is completely dissolved.
-
Add piperazine (17.3 g, 0.201 mol) to the solution, followed by the dropwise addition of triethylamine (13.9 mL, 0.101 mol).[6]
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (100 mL) and stir. The product should precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 50 mL).[3]
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 3-chloro-6-(piperazin-1-yl)pyridazine as a white to off-white solid.[3]
Expected Yield: 80-90%[6]
Protocol 2: Synthesis of a Substituted this compound Derivative
This protocol exemplifies the further functionalization of the intermediate by reacting it with a substituted sulfonyl chloride. This is a common strategy to introduce diversity and modulate the biological activity of the final compounds.[5]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| 3-Chloro-6-(piperazin-1-yl)pyridazine | C₈H₁₁ClN₄ | 198.66 | 5.0 g | 0.025 mol |
| 2-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 5.8 g | 0.027 mol |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 6.5 mL | 0.038 mol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-chloro-6-(piperazin-1-yl)pyridazine (5.0 g, 0.025 mol) in dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add diisopropylethylamine (6.5 mL, 0.038 mol) to the solution.
-
Slowly add a solution of 2-chlorobenzenesulfonyl chloride (5.8 g, 0.027 mol) in dichloromethane (20 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired substituted this compound derivative.
Structure-Activity Relationship (SAR) Insights
The synthetic flexibility of the this compound scaffold allows for systematic modifications to explore structure-activity relationships. Key areas for derivatization include:
-
Substitution on the Piperazine Ring: The free secondary amine of the piperazine moiety is a prime site for introducing a wide array of substituents, including alkyl, aryl, acyl, and sulfonyl groups. The nature of this substituent can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[5][9]
-
Modification at the 6-Position of the Pyridazine Ring: The chlorine atom in the intermediate can be displaced by various nucleophiles (e.g., amines, alkoxides) to introduce further diversity.[5] Alternatively, hydrolysis can lead to the corresponding pyridazinone derivative.[3][4]
The following diagram illustrates the key points of diversification on the this compound scaffold.
Caption: Key diversification points on the this compound scaffold.
Conclusion and Future Directions
The synthetic protocols detailed in this guide provide a robust foundation for the synthesis of a diverse library of this compound derivatives. The straightforward and adaptable nature of the nucleophilic aromatic substitution chemistry makes this scaffold highly attractive for medicinal chemistry campaigns. Future efforts in this area will likely focus on the rational design of novel derivatives with enhanced potency and selectivity for specific biological targets, leveraging the structure-activity relationship insights gained from systematic modifications of this privileged core. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. sarpublication.com [sarpublication.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 3-Piperazin-1-yl-pyridazine as a Privileged Scaffold in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted therapies has positioned kinase inhibitors at the forefront of modern drug discovery, particularly in oncology. Within the vast chemical space explored, heterocyclic scaffolds have proven to be exceptionally fruitful. This guide focuses on the burgeoning potential of the 3-Piperazin-1-yl-pyridazine core, a versatile scaffold that serves as a foundational element for the rational design of potent and selective kinase inhibitors. While much of the literature delves into its pyridazinone derivatives, the fundamental principles and methodologies are broadly applicable to the parent structure and its analogues. This document provides an in-depth exploration of its application, from fundamental mechanistic insights to detailed, field-proven experimental protocols.
The Scientific Rationale: Why this compound?
The this compound scaffold combines two key pharmacophoric elements: the pyridazine ring and the piperazine moiety. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is an attractive component in drug design. It is often considered a bioisosteric replacement for a phenyl ring, offering improved physicochemical properties such as reduced lipophilicity.[1] The nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring the molecule within the ATP-binding pocket of kinases.[2][3]
The piperazine group provides a versatile linker that can be readily functionalized. This allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[4] The non-aromatic nature of the piperazine ring provides conformational flexibility, enabling the molecule to adopt an optimal orientation for binding to its target kinase.
Mechanism of Action: Targeting the ATP-Binding Site
The majority of kinase inhibitors derived from the this compound scaffold function as ATP-competitive inhibitors.[2] They operate by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade. The pyridazine core often forms key hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of binding affinity.[3] Substituents on the piperazine ring can then extend into other regions of the ATP-binding site, exploiting hydrophobic pockets and forming additional interactions to enhance potency and selectivity.
Caption: Generalized binding mode of a this compound inhibitor.
Core Experimental Protocols
The development of a kinase inhibitor from a lead scaffold like this compound involves a multi-stage process of synthesis, in vitro evaluation, and cell-based characterization.[5]
Protocol 1: Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through a nucleophilic substitution reaction.[6]
Objective: To synthesize 3-substituted piperazin-1-yl-pyridazine derivatives for biological evaluation.
Materials:
-
3,6-Dichloropyridazine
-
Substituted piperazine
-
Ethanol (absolute)
-
Triethylamine or potassium carbonate (base)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol.
-
Add the desired substituted piperazine (1.1 eq) to the solution. A slight excess is used to drive the reaction to completion.
-
Add a base such as triethylamine (1.2 eq) to scavenge the HCl generated during the reaction.
-
Stir the mixture at room temperature for 15 minutes, then heat to reflux for 4-6 hours.[6]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by vacuum filtration using a Büchner funnel and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Causality Behind Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux conditions.
-
Use of a Base: Neutralizes the hydrochloric acid byproduct, preventing side reactions and promoting the forward reaction.
-
Reflux Conditions: The elevated temperature increases the reaction rate, allowing for completion in a reasonable timeframe.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[7]
Objective: To quantify the inhibitory potency of synthesized compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, NaCl)[8]
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The amount of ADP generated is proportional to the kinase activity. The luminescent signal is inversely correlated with the amount of inhibitor.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation:
-
The inclusion of positive and negative controls ensures the assay is performing correctly.
-
A known kinase inhibitor can be used as a reference compound to validate the assay results.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 3: Cell-Based Kinase Activity Assay
Cell-based assays are crucial for understanding how a compound acts within a physiologically relevant context.[9] They provide insights into cell permeability, off-target effects, and the compound's ability to engage its target in a complex cellular environment.
Objective: To evaluate the inhibitory effect of compounds on a specific kinase signaling pathway in living cells.
Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Cell culture medium and supplements (e.g., FBS, antibiotics).
-
Test compounds (serially diluted).
-
Lysis buffer.
-
Antibodies: primary antibody specific for the phosphorylated substrate of the target kinase, and a total protein antibody for normalization.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorescent dye for in-cell Westerns).
-
Appropriate detection reagents (e.g., ECL substrate for Western blotting).
Procedure (using Western Blot for detection):
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent and imaging system.
-
Strip the membrane and re-probe with an antibody against the total, non-phosphorylated substrate or a housekeeping protein (e.g., actin) for loading control.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Causality Behind Choices:
-
Choice of Cell Line: Using a cell line where the target kinase is a known driver of proliferation provides a direct readout of the compound's functional effect.[10]
-
Phospho-Specific Antibodies: These are highly specific reagents that allow for the direct measurement of the kinase's activity on its downstream substrate.[10]
-
Loading Control: Ensures that any observed decrease in the phosphorylated substrate is due to kinase inhibition and not variations in the amount of protein loaded.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear and concise manner to facilitate comparison between different compounds.
Table 1: In Vitro and Cellular Activity of Hypothetical this compound Derivatives
| Compound ID | R-Group on Piperazine | Target Kinase IC50 (nM) | Cellular p-Substrate IC50 (nM) | Cell Proliferation GI50 (µM) |
| HY-001 | Phenyl | 150 | 450 | 1.2 |
| HY-002 | 4-Fluorophenyl | 75 | 200 | 0.8 |
| HY-003 | 2-Pyridyl | 50 | 150 | 0.5 |
Interpretation:
-
Structure-Activity Relationship (SAR): The data in Table 1 suggests that substitution on the piperazine ring significantly impacts potency. The addition of a fluorine atom (HY-002) or a pyridyl group (HY-003) improves both biochemical and cellular activity compared to the unsubstituted phenyl ring (HY-001).
-
Biochemical vs. Cellular Potency: A significant drop-off between the biochemical IC50 and the cellular IC50 may indicate poor cell permeability or efflux by cellular transporters.
-
Cellular Activity vs. Proliferation: The correlation between inhibition of substrate phosphorylation and inhibition of cell proliferation provides evidence that the observed anti-proliferative effect is mediated through the target kinase.
Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Future research should focus on:
-
Rational Design: Utilizing computational modeling and SAR data to design more potent and selective inhibitors.[11]
-
Kinome-wide Selectivity Profiling: Assessing lead compounds against a broad panel of kinases to identify potential off-target effects and ensure a favorable safety profile.[2]
-
In Vivo Efficacy Studies: Advancing promising candidates into preclinical animal models to evaluate their therapeutic potential.
By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of the this compound scaffold and contribute to the development of the next generation of targeted therapies.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
The 3-Piperazin-1-yl-pyridazine Scaffold: A Versatile Platform for Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The 3-piperazin-1-yl-pyridazine core is a prominent member of this esteemed class of compounds.[1][2] Its unique combination of a hydrogen bond-accepting pyridazine ring and a versatile piperazine moiety, which can be readily functionalized, has established it as a fertile ground for the development of novel therapeutics.[3] This guide provides an in-depth exploration of the this compound scaffold, offering detailed synthetic protocols, methodologies for biological evaluation, and insights into the structure-activity relationships that govern its therapeutic potential. We will delve into its applications in oncology, cardiovascular disease, and inflammation, equipping researchers with the knowledge to leverage this powerful scaffold in their drug discovery endeavors.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the this compound scaffold and its derivatives is a cornerstone of its utility in drug discovery. The most prevalent and efficient synthetic route commences with the readily available starting material, 3,6-dichloropyridazine. This two-step process leverages the differential reactivity of the two chlorine atoms on the pyridazine ring, allowing for a sequential and controlled introduction of substituents.[4]
General Synthetic Workflow
The overall synthetic strategy involves an initial nucleophilic aromatic substitution (SNAr) to introduce the piperazine moiety, followed by a hydrolysis step to furnish the pyridazinone.
Caption: General synthetic workflow for 3-piperazin-1-yl-1H-pyridazin-6-one.
Protocol 1: Synthesis of the Core Scaffold - 3-Piperazin-1-yl-1H-pyridazin-6-one
This protocol details the fundamental two-step synthesis of the parent scaffold.
Step 1: Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine [5]
-
Rationale: This step utilizes a nucleophilic aromatic substitution where the more reactive chlorine at the 6-position of 3,6-dichloropyridazine is displaced by piperazine. A slight excess of piperazine is employed to drive the reaction to completion and to neutralize the HCl generated.
-
Materials:
-
3,6-Dichloropyridazine
-
Anhydrous piperazine
-
Absolute ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol.
-
Add anhydrous piperazine (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes, then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 3-chloro-6-(piperazin-1-yl)pyridazine as a solid.
-
Step 2: Hydrolysis to 3-piperazin-1-yl-1H-pyridazin-6-one [5]
-
Rationale: The remaining chlorine atom is replaced by a hydroxyl group via hydrolysis, which exists in tautomeric equilibrium with the more stable pyridazinone form. This can be achieved under either acidic or basic conditions.
-
Materials:
-
3-chloro-6-(piperazin-1-yl)pyridazine
-
2 M Sodium hydroxide solution (for basic hydrolysis) or 6 M Hydrochloric acid (for acidic hydrolysis)
-
-
Procedure (Basic Hydrolysis):
-
Suspend 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully neutralize to pH 7 with concentrated hydrochloric acid.
-
The product will precipitate upon neutralization. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Biological Applications and Evaluation Protocols
The this compound scaffold has demonstrated a broad spectrum of biological activities, with significant potential in oncology, cardiovascular medicine, and anti-inflammatory therapies.
Anticancer Activity
Derivatives of this scaffold have shown potent antiproliferative effects against a variety of cancer cell lines.[6][7][8][9] A key mechanism of action for some of these compounds is the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[9][10][11]
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
-
| Compound ID | R (Substitution on Phenylpiperazine) | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | H | A549 (Lung) | 10.23 | [6] |
| 3b | 4-CH₃ | A549 (Lung) | 149.70 | [6] |
| 9b | 4-Cl | MCF7 (Breast) | < 3 | [7] |
| 9d | 4-F | MCF7 (Breast) | < 3 | [7] |
| 21 | 3,4-diCl | Leukemia | 13.6-14.9 (GI₅₀) | [12] |
Data presented here is a compilation from multiple sources to illustrate general trends.
The data suggests that the nature and position of substituents on the arylpiperazine moiety significantly influence the anticancer potency.
Caption: Inhibition of the PI3K/Akt signaling pathway by piperazinyl-pyridazine derivatives.
Vasodilator Activity
The pyridazinone core is a known pharmacophore for vasodilation, and its combination with a piperazine moiety has led to the discovery of potent antihypertensive agents.[1][4] Many of these compounds exert their effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in smooth muscle relaxation and vasodilation.[13]
-
Rationale: This assay directly measures the vasorelaxant effect of a compound on arterial tissue. Aortic rings are pre-constricted with an agonist (e.g., phenylephrine), and the ability of the test compound to induce relaxation is quantified.
-
Procedure:
-
Isolate the thoracic aorta from a rat and cut it into rings.
-
Mount the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
After an equilibration period, pre-contract the rings with phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound.
-
Record the changes in tension to generate a concentration-response curve.
-
Calculate the EC₅₀ (half-maximal effective concentration) value for each compound.
-
| Compound ID | R (Substitution on Phenyl) | EC50 (µM) | Reference |
| Hydralazine (Standard) | - | 18.210 | [4][14] |
| Compound 5 | 4-COOH | 0.339 | [4][14] |
| Compound 4 | 4-COOC₂H₅ | 1.225 | [4][14] |
| Compound 10c | 4-NHNH-C₆H₄-OCH₃ | 1.204 | [4][14] |
| Compound 9 | 2-position substitution | 0.051 (IC₅₀) | [1] |
Data from Allam et al. (2020) and Abouzid et al. (2008) illustrates the potential for high potency.
The data indicates that substitutions at the 6-position of the pyridazinone ring with acidic and ester functionalities can lead to highly potent vasodilator agents.
Anti-inflammatory Activity
The pyridazinone scaffold is also a promising backbone for the development of novel anti-inflammatory agents.[8][15] One of the key mechanisms of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[16]
-
Rationale: This assay measures the peroxidase activity of COX enzymes. The conversion of a substrate by the peroxidase component of COX leads to the generation of a fluorescent product. The inhibition of this process by a test compound is quantified.
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations.
-
Add either COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding arachidonic acid and a fluorometric probe.
-
Measure the fluorescence kinetically using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.
-
The COX-2 selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Caption: Inhibition of the COX-2 pathway by piperazinyl-pyridazine derivatives.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with its ability to modulate a wide range of biological targets, makes it an invaluable tool for medicinal chemists. The data and protocols presented herein provide a solid foundation for researchers to explore the vast chemical space surrounding this scaffold. Future research should focus on the development of more selective and potent analogs, leveraging computational modeling and structure-based drug design to fine-tune their interactions with specific targets. As our understanding of the molecular drivers of disease continues to evolve, the versatility of the this compound scaffold ensures its continued relevance in the quest for novel and effective therapeutics.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of some new pyridazinone derivatives | Semantic Scholar [semanticscholar.org]
- 6. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
- 7. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. miragenews.com [miragenews.com]
- 13. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 15. benthamscience.com [benthamscience.com]
- 16. Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
high-throughput screening assays for 3-Piperazin-1-yl-pyridazine libraries
Application Note & Protocols
Topic: High-Throughput Screening Assays for 3-Piperazin-1-yl-pyridazine Libraries
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The this compound scaffold is a privileged structure in modern medicinal chemistry, giving rise to derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroactive properties.[1][2][3][4] This versatility stems from the scaffold's ability to interact with diverse and critical biological targets, most notably protein kinases and G-protein coupled receptors (GPCRs).[5][6][7] The successful identification of potent and selective modulators from a this compound library hinges on the strategic design and rigorous implementation of high-throughput screening (HTS) campaigns.
This document serves as a technical guide for developing and executing robust HTS assays tailored for this chemical class. As a Senior Application Scientist, my objective is not merely to provide protocols, but to impart the underlying rationale, enabling researchers to make informed decisions, troubleshoot challenges, and ensure the generation of high-quality, actionable data. We will explore both biochemical and cell-based assay formats, emphasizing the principles of self-validation and data integrity that are paramount in drug discovery.
Foundational Strategy: The HTS Assay Development Cascade
Before committing a valuable compound library to a full-scale screen, a methodical assay development and validation process is essential.[8][9] This cascade ensures that the chosen assay is sensitive, robust, and truly reflects the biological activity of interest. The quality of an HTS campaign is defined by its ability to reliably distinguish true hits from noise and artifacts.[10][11]
A key statistical metric for validating HTS assay performance is the Z'-factor, which quantifies the separation between positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sarpublication.com [sarpublication.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 7. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. htsc.wustl.edu [htsc.wustl.edu]
- 9. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 10. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Application Notes & Protocols: A Framework for In Vivo Experimental Design of 3-Piperazin-1-yl-pyridazine Derivatives
Abstract
The 3-piperazin-1-yl-pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and neuropharmacological effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo experimental programs for novel compounds based on this versatile structure. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical experimental choices, from initial toxicity assessments to the selection of appropriate disease models. We emphasize a self-validating, tiered approach to preclinical development, ensuring that each stage logically informs the next, thereby maximizing data quality while adhering to ethical principles of animal research. Detailed protocols for key in vivo assays are provided, alongside visualizations of experimental workflows and relevant signaling pathways to facilitate both conceptual understanding and practical implementation.
Introduction: The Therapeutic Promise of the Piperazinyl-Pyridazinone Scaffold
The pyridazinone ring system is a cornerstone of many biologically active molecules, and its functionalization with a piperazine moiety has proven to be a highly effective strategy in drug discovery.[3][4][5] This combination gives rise to compounds with diverse pharmacological profiles, capable of interacting with a wide array of cellular targets.[6] Derivatives have been investigated as inhibitors of critical signaling molecules like protein kinases (e.g., EGFR, VEGFR-2), p38 MAPK, and phosphodiesterases (PDEs), which are implicated in oncology, inflammatory disorders, and cardiovascular diseases.[6][7][8] Furthermore, the piperazine group is a well-established pharmacophore in drugs targeting the Central Nervous System (CNS).[2][9]
Given that the specific parent compound, this compound, is not extensively documented, research on its novel derivatives enters the realm of exploratory science.[2] This guide, therefore, is not a retrospective on a known drug but a prospective blueprint for investigation. Its core directive is to establish a logical, evidence-based pathway for advancing a novel piperazinyl-pyridazinone derivative from a promising in vitro hit to a candidate with validated in vivo proof-of-concept.
Foundational Pre-In Vivo Characterization
Before committing to costly and ethically significant in vivo studies, a thorough foundational characterization of the test compound is non-negotiable. This phase provides the essential data needed to design meaningful animal experiments.
-
In Vitro Potency and Selectivity: The compound's activity against its intended biological target(s) must be confirmed. A broad panel screening against other common targets (e.g., a kinase panel) is crucial to identify potential off-target effects that could confound in vivo results or cause unexpected toxicity.
-
Aqueous Solubility: A compound's solubility dictates its formulation strategy. Poor solubility can lead to erratic absorption and unreliable in vivo data.
-
Metabolic Stability: In vitro assays using liver microsomes or hepatocytes predict how quickly the compound will be metabolized in vivo. A compound that is too rapidly metabolized may not achieve sufficient exposure to exert a therapeutic effect.
-
Preliminary Formulation: Based on solubility and stability data, a suitable vehicle for animal administration must be developed. This vehicle must be non-toxic and capable of consistently delivering the desired dose. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO, PEG400, or Tween 80. The vehicle itself must be tested in a control group of animals.
A Tiered Approach to In Vivo Experimental Design
We advocate for a tiered approach to in vivo studies, where the results from each tier inform the design of the next. This ensures a logical progression, conserves resources, and adheres to the "3Rs" principle (Replacement, Reduction , and Refinement ) of animal research.[10][11]
Caption: High-level workflow for preclinical in vivo drug development.
Tier 1: Dose Range Finding and Acute Toxicity
Causality: The primary objective of this initial step is to determine the Maximum Tolerated Dose (MTD) and identify potential acute toxicities. Without this information, it is impossible to select safe and effective doses for subsequent, longer-term studies. This process is guided by international standards to ensure reproducibility and animal welfare.[12][13]
Protocol: We recommend a procedure adapted from the OECD Guideline 425 for Acute Oral Toxicity.[14]
Protocol 1: Acute Toxicity & Dose Range Finding (Adapted from OECD 425)
-
Animal Model: Use a standard rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), typically females as they are often slightly more sensitive.[14]
-
Acclimatization: Allow animals to acclimate to the facility for at least 5 days prior to dosing.
-
Starting Dose: Select a starting dose based on in vitro cytotoxicity data (e.g., 100x the IC50) or literature on similar compounds. If no data exists, a default starting dose (e.g., 10-50 mg/kg) may be used.
-
Dosing Procedure (Up-and-Down Method):
-
Dose a single animal with the starting dose.
-
Observe for 48 hours.
-
If the animal shows signs of toxicity or dies, the next animal is dosed at a lower level (e.g., a 3-fold decrease).
-
If the animal survives with no adverse effects, the next animal is dosed at a higher level (e.g., a 3-fold increase).
-
Continue this process until the MTD is determined, typically defined as the highest dose that does not cause more than 10% body weight loss or other overt signs of toxicity.
-
-
Observation: Animals should be observed for clinical signs of toxicity (e.g., changes in posture, breathing, activity, response to stimuli) immediately after dosing, at 4 hours, and then daily for 14 days.[14]
-
Data Collection: Record body weight daily, food/water consumption, and all clinical observations. At the end of the study, perform a gross necropsy to look for organ abnormalities.
-
Self-Validation: The control group receives the vehicle only. The sequential nature of the up-and-down procedure provides internal validation for the dose levels tested.
Tier 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Causality: Once a safe dose range is established, the next critical step is to understand the relationship between the administered dose, the resulting drug concentration in the body (PK), and the biological effect on the target (PD). A compound with excellent in vitro potency is useless in vivo if it cannot reach its target at a sufficient concentration for a sufficient duration.
Pharmacokinetics (PK): This study measures the concentration of the drug in blood plasma over time after a single dose.
-
Objective: To determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve, representing total exposure), and half-life (t½).
-
Design: Administer a single dose of the compound (e.g., a mid-range, well-tolerated dose from Tier 1) to a cohort of animals (typically rats, due to larger blood volume). Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations using a validated analytical method (e.g., LC-MS/MS).
Pharmacodynamics (PD): This study measures the effect of the drug on its biological target in vivo.
-
Objective: To demonstrate that the drug engages its target in the living animal and to correlate the degree of target engagement with drug exposure levels from the PK study.
-
Design: This is highly target-dependent. For example, if the target is a kinase, a PD study might involve:
-
Dosing animals with various dose levels of the compound.
-
At a specific time point post-dose (e.g., Tmax from the PK study), collecting the target tissue (e.g., tumor tissue).
-
Analyzing the phosphorylation state of the kinase or its downstream substrate via methods like Western Blot or ELISA.
-
The goal is to establish a dose-response curve, showing that increasing drug doses lead to increasing inhibition of the target.
-
| Parameter | Description | Importance for Efficacy Study Design |
| Cmax | Maximum concentration of the drug in plasma. | Must exceed the concentration required for a biological effect (e.g., >10x IC50). |
| AUC | Total drug exposure over time. | Correlates with overall therapeutic effect. |
| Half-life (t½) | Time required for the drug concentration to decrease by half. | Dictates the required dosing frequency (e.g., once daily, twice daily). |
| Target Engagement | Direct measure of the drug's effect on its intended target. | Provides proof that the drug is working as intended; helps select a biologically active dose. |
Tier 3: Efficacy Studies in Relevant Disease Models
Causality: This is the definitive test of the compound's therapeutic potential. The choice of animal model is the most critical decision in this tier and must be rigorously justified based on its ability to mimic the human disease.[15] The design must be robust enough to yield statistically significant and interpretable results.
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating anti-cancer drugs.[10][16][17]
Caption: Typical experimental workflow for an oncology xenograft study.
Protocol 2: Human Xenograft Efficacy Study
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are required to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 mice per group) to ensure equal average tumor sizes across groups.
-
Treatment Groups:
-
Group 1 (Vehicle Control): Receives the drug vehicle on the same schedule as the test compound. This is the baseline for tumor growth.
-
Group 2 (Test Compound - Low Dose):
-
Group 3 (Test Compound - High Dose): Doses are selected based on PK/PD and MTD data.
-
Group 4 (Positive Control): A standard-of-care drug for the cancer type being studied. This validates the model's sensitivity to treatment.
-
-
Dosing: Administer treatments as determined by the PK study (e.g., daily oral gavage) for a set period (e.g., 21-28 days).
-
Endpoints: The study is terminated when tumors in the control group reach a maximum ethical size (e.g., 2000 mm³), or if an animal loses >20% of its body weight or shows other signs of distress.
-
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [ΔTumor_Volume_Treated / ΔTumor_Volume_Control]) * 100. Statistical significance is determined using appropriate tests (e.g., ANOVA).
For compounds with potential CNS activity, behavioral models are essential.[18] The Elevated Plus Maze (EPM) is a widely used model to assess anxiety-like behavior in rodents.
Protocol 3: Elevated Plus Maze (EPM) Assay
-
Animal Model: Standard mouse strains like C57BL/6 or BALB/c are commonly used.[17]
-
Apparatus: A plus-shaped maze raised off the floor, with two open arms and two enclosed arms.
-
Acclimatization: Handle animals for several days before the test to reduce handling stress.
-
Dosing: Administer the test compound, vehicle, or a positive control (e.g., diazepam) 30-60 minutes before the test.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with an overhead video camera for later analysis.
-
-
Data Collection: An observer, blinded to the treatment groups, scores the video for:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms compared to the vehicle control, without significantly affecting total locomotor activity.
-
Self-Validation: The vehicle control group establishes the baseline anxiety level. The positive control (diazepam) validates that the assay can detect an anxiolytic effect.
Signaling Pathway Context
The biological effects observed in vivo are the result of the compound's modulation of specific signaling pathways. For piperazinyl-pyridazinone derivatives, a plausible mechanism of action, particularly in oncology and inflammation, is the inhibition of kinase signaling cascades.[1][6]
Caption: Potential inhibition of the RTK/PI3K/Akt signaling pathway.
This diagram illustrates how a derivative might block signals that drive cancer cell growth, providing a mechanistic basis for the effects measured in a xenograft study.
Regulatory Compliance and Ethical Considerations
All in vivo research must be conducted in compliance with institutional and national guidelines. Studies intended for regulatory submission (e.g., to the FDA) must be performed under Good Laboratory Practice (GLP) conditions, which govern every aspect of the study from protocol design to data archiving.[19][20][21] All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure that animal welfare is prioritized.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Navigating OECD Guidelines for Chronic Toxicity Studies | Biobide [biobide.com]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Teaching neurophysiology, neuropharmacology, and experimental design using animal models of psychiatric and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 18. iomcworld.org [iomcworld.org]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. karger.com [karger.com]
Application Notes & Protocols: 3-Piperazin-1-yl-pyridazine as a Chemical Probe for Target Identification
Abstract
This technical guide provides a comprehensive framework for the utilization of 3-piperazin-1-yl-pyridazine as a chemical probe for target identification and deconvolution. While extensive research has focused on the broader class of pyridazinone derivatives, this specific molecule remains a largely untapped tool for exploring complex biological systems.[1] This document outlines the synthesis of this compound, proposes detailed protocols for its application in state-of-the-art target identification workflows, and discusses the rationale behind these experimental designs. The protocols provided herein are designed to be self-validating, incorporating essential controls to ensure scientific rigor. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel target discovery.
Introduction: The Rationale for this compound as a Chemical Probe
Chemical probes are indispensable small molecules that facilitate the investigation of protein function and target validation in drug discovery.[2][3] An ideal chemical probe exhibits high potency and selectivity for its target, enabling the elucidation of its biological role with minimal off-target effects.[4] The pyridazinone scaffold, a core component of this compound, is a "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[5][6][7]
The incorporation of a piperazine moiety at the 3-position of the pyridazine ring offers several advantages for a chemical probe.[8] The piperazine nitrogen provides a readily modifiable handle for the attachment of affinity tags or reporter groups, which are essential for target enrichment and visualization. Furthermore, the piperazine group can enhance aqueous solubility and provides a vector for further structural modifications to fine-tune selectivity and potency.[7]
While the specific biological targets of this compound are not yet fully elucidated, its structural analogs have shown activity against a range of important drug targets, including protein kinases and enzymes involved in inflammatory pathways.[1][9] This suggests that this compound is a valuable starting point for target discovery campaigns.
Synthesis of this compound and its Derivatives
A robust and reproducible synthesis is the foundation of any chemical probe-based study. The proposed two-step synthesis of this compound from commercially available starting materials is outlined below. This can be adapted for the synthesis of derivatives for structure-activity relationship (SAR) studies and the creation of negative controls.
Proposed Synthetic Pathway
The synthesis involves a nucleophilic aromatic substitution followed by hydrolysis.[7][10]
Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine
-
Reaction: 3,6-Dichloropyridazine is reacted with an excess of piperazine in a suitable solvent. The excess piperazine also acts as a base to neutralize the HCl generated.
-
Rationale: The use of excess piperazine drives the reaction towards the mono-substituted product and minimizes the formation of the di-substituted impurity.
Step 2: Hydrolysis to 3-Piperazin-1-yl-1H-pyridazin-6-one
-
Reaction: The intermediate, 3-chloro-6-(piperazin-1-yl)pyridazine, is hydrolyzed to the final product. This can be achieved under acidic or basic conditions.
-
Rationale: The choice of acidic or basic hydrolysis can be optimized to maximize yield and purity.
Detailed Synthetic Protocol
Table 1: Reagents and Materials for Synthesis
| Reagent/Material | Purpose | Supplier Example |
| 3,6-Dichloropyridazine | Starting material | Sigma-Aldrich |
| Piperazine (anhydrous) | Nucleophile and base | Sigma-Aldrich |
| Ethanol (absolute) | Solvent | Fisher Scientific |
| Sodium Hydroxide (2M solution) | Base for hydrolysis | VWR |
| Hydrochloric Acid (concentrated) | For neutralization | VWR |
| Round-bottom flasks | Reaction vessels | --- |
| Reflux condenser | To prevent solvent loss | --- |
| Magnetic stirrer and stir bar | For mixing | --- |
| Heating mantle | For controlled heating | --- |
| Rotary evaporator | For solvent removal | --- |
| Buchner funnel and filter paper | For filtration | --- |
| Thin Layer Chromatography (TLC) plates | To monitor reaction progress | --- |
Protocol 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine [11][12]
-
In a 250 mL round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (10 mL per gram of starting material).
-
Add anhydrous piperazine (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the mixture on a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or column chromatography.
Protocol 2: Synthesis of 3-Piperazin-1-yl-1H-pyridazin-6-one [11]
-
In a 100 mL round-bottom flask, suspend 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize to pH 7 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the product in a vacuum oven.
Synthesis of a Negative Control
A crucial component of a well-designed chemical probe experiment is a structurally similar but biologically inactive negative control.[4] For this compound, a potential negative control could be a derivative where the piperazine nitrogen critical for binding is methylated or replaced with a group that sterically hinders interaction with the target. The synthesis would follow a similar route, substituting piperazine with the appropriate derivative.
Target Identification Strategies
The identification of the molecular targets of a chemical probe is a critical step in understanding its mechanism of action.[13][14] The following are detailed protocols for two powerful and widely used chemoproteomic approaches.
Affinity-Based Protein Profiling (ABPP)
ABPP utilizes a modified version of the chemical probe that is appended with a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).[15][16]
The piperazine nitrogen of this compound provides a convenient point for attaching a linker and a biotin tag. A common strategy is to use a linker with a terminal carboxylic acid that can be coupled to a biotin derivative containing a primary amine.
Caption: Affinity-Based Protein Profiling Workflow.
Protocol 3: Affinity Pulldown of Target Proteins
-
Cell Lysis: Lyse cells of interest in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe (1-10 µM) for 1-2 hours at 4°C.
-
Competition Control: In a parallel experiment, co-incubate the lysate with the biotinylated probe and a 100-fold excess of the free, unmodified this compound.
-
Negative Control: In another parallel experiment, incubate the lysate with a biotinylated negative control probe.
-
Affinity Capture: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Protein Analysis: Separate the eluted proteins by SDS-PAGE, visualize with Coomassie or silver staining, and excise unique bands for identification by mass spectrometry. Alternatively, perform in-solution digestion of the eluted proteins followed by LC-MS/MS.
Chemoproteomics with Tandem Mass Tag (TMT) Labeling
This approach allows for the quantitative comparison of protein binding between different conditions.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 3. researchgate.net [researchgate.net]
- 4. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sarpublication.com [sarpublication.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 15. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation Development for In Vivo Administration of 3-Piperazin-1-yl-pyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the formulation development strategies for the in vivo administration of 3-Piperazin-1-yl-pyridazine, a heterocyclic amine of interest in contemporary drug discovery. Recognizing the compound's predicted poor aqueous solubility and basic nature, this document provides a systematic approach to pre-formulation assessment, formulation design for oral and parenteral routes, and the requisite analytical characterization and stability testing. Protocols are grounded in established pharmaceutical principles and supported by case studies of structurally related pyridazine and piperazine-containing molecules. The objective is to equip researchers with the foundational knowledge and practical methodologies to develop safe, effective, and reproducible formulations for preclinical evaluation.
Introduction: The Formulation Imperative for Pyridazine Scaffolds
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological pathways, including kinase signaling.[1][2] this compound, possessing both a pyridazine and a piperazine moiety, represents a chemical space of significant therapeutic potential. However, the successful in vivo evaluation of such compounds is critically dependent on overcoming bioavailability challenges, which are often rooted in poor physicochemical properties.
The presence of the basic piperazine group (pKa of piperazine is ~9.73 and ~5.35) and the overall predicted lipophilicity (calculated XLogP3 of -0.4) suggest that this compound is likely a BCS Class II or IV candidate, exhibiting low solubility and potentially variable permeability.[3][4] Therefore, a robust formulation strategy is not merely a preparatory step but a crucial element of the research and development process, ensuring accurate dose delivery and meaningful in vivo data. This guide provides a decision-making framework and detailed protocols for navigating the formulation development of this compound.
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of this compound is the cornerstone of rational formulation design.[3] Limited availability of the API at the early discovery stage necessitates a tiered approach to characterization.
Physicochemical Property Assessment
A summary of essential pre-formulation parameters and their implications is provided in Table 1.
Table 1: Key Pre-formulation Parameters for this compound
| Parameter | Predicted/Typical Value | Implication for Formulation | Analytical Method |
| pKa | Basic (piperazine) ~8.0-9.5 | pH-dependent solubility; potential for salt formation. | Potentiometric Titration, UV-Vis Spectroscopy |
| LogP/LogD | ~ -0.4 to 1.5 | Indicates potential for low aqueous solubility and moderate lipophilicity. | HPLC, Shake-Flask Method |
| Aqueous Solubility | Predicted to be low | A key challenge for formulation; dictates the need for solubilization techniques. | HPLC-UV, UV-Vis Spectroscopy |
| Solid-State Properties | Crystalline or amorphous | Affects dissolution rate and stability. | DSC, TGA, PXRD, Microscopy |
| Stability | Potential for oxidation/hydrolysis | Informs selection of excipients and storage conditions. | Stability-indicating HPLC |
Excipient Compatibility Studies
Prior to developing complex formulations, it is crucial to assess the compatibility of this compound with commonly used excipients.[5] This minimizes the risk of API degradation within the formulation.
Protocol 1: Excipient Compatibility Screening
-
Preparation of Binary Mixtures: Prepare 1:1 (w/w) mixtures of the API with individual excipients (e.g., methylcellulose, PEG 400, Tween 80, hydroxypropyl-β-cyclodextrin).
-
Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a defined period (e.g., 1-4 weeks).
-
Analysis: At predetermined time points, visually inspect the mixtures for any physical changes (color, clumping). Analyze the samples using a stability-indicating HPLC method to quantify the API and detect any degradation products.[5]
-
Evaluation: A loss of API potency greater than 5-10% or the appearance of significant degradation peaks indicates a potential incompatibility.
Formulation Strategies for In Vivo Administration
The choice of administration route is dictated by the experimental objective. For systemic exposure, oral and parenteral (intravenous, intraperitoneal) routes are most common in preclinical studies.
Oral Administration: Enhancing Bioavailability
For many kinase inhibitors and other small molecules, oral administration is the preferred clinical route.[6] The primary challenge for this compound is overcoming its low aqueous solubility to ensure adequate absorption from the gastrointestinal tract.
For initial studies, a simple suspension can be employed. The use of a wetting agent and a suspending agent is critical to ensure dose uniformity.
Protocol 2: Preparation of an Oral Suspension (10 mg/mL)
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 solution in purified water.
-
API Wetting: In a glass mortar, add the required amount of this compound. Add a small volume of the vehicle and triturate to form a uniform paste. This ensures complete wetting of the API particles.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or triturating to form a homogeneous suspension.
-
Homogenization: For improved particle size distribution, the suspension can be further homogenized using a suitable method.
-
Storage: Store in a tightly sealed container, protected from light, at 2-8°C. Shake well before each use.
Given the basic nature of the piperazine moiety, solubility can be significantly increased by lowering the pH. This can be achieved by forming a salt in situ or using an acidic vehicle.
Protocol 3: Preparation of a pH-Modified Oral Solution (5 mg/mL)
-
Vehicle Preparation: Prepare a pH 3.0 citrate buffer (100 mM).
-
API Dissolution: Slowly add the this compound to the citrate buffer while stirring. The basic piperazine will be protonated, forming a more soluble salt.
-
Solubility Enhancement (Optional): If complete dissolution is not achieved, a co-solvent such as PEG 400 (up to 40% v/v) can be added.[7]
-
Final pH Check: Measure and record the final pH of the solution.
-
Storage: Store in a well-sealed container at 2-8°C, protected from light.
For compounds with very poor solubility, more advanced formulation strategies may be necessary.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[4][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral and oral formulations. The formation of an inclusion complex with this compound can significantly improve its solubility.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[10] This approach is particularly suitable for lipophilic compounds.
Parenteral Administration: Bypassing First-Pass Metabolism
Parenteral routes, such as intravenous (IV) and intraperitoneal (IP), are often used in preclinical studies to ensure complete bioavailability and achieve rapid systemic exposure.
IV formulations must be sterile, pyrogen-free, and ideally, clear solutions to prevent embolism. Co-solvents are frequently required for poorly soluble compounds.
Protocol 4: Preparation of an Intravenous Solution (2 mg/mL)
-
Solubilization: Dissolve the required amount of this compound in a minimal amount of a suitable organic solvent such as DMSO or N,N-dimethylacetamide (DMA).
-
Co-solvent Addition: Add a co-solvent like PEG 400 to the solution while stirring. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% sterile water for injection or saline.
-
Final Dilution: Slowly add the aqueous component (e.g., sterile saline) to the organic solution under constant stirring. Monitor for any signs of precipitation.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm sterile filter into a sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution for any particulate matter.
IP injections allow for the administration of larger volumes compared to IV and can be used for both solutions and suspensions. While sterility is important, the requirements may be less stringent than for IV formulations. The vehicle described in Protocol 4 can often be adapted for IP administration. For suspensions, a vehicle similar to that in Protocol 2 can be used, ensuring appropriate particle size to avoid irritation.
Workflow and Decision-Making in Formulation Development
The selection of a suitable formulation strategy is a stepwise process, guided by the physicochemical properties of the API and the objectives of the in vivo study.
Caption: A stepwise workflow for formulation development.
Analytical Characterization and Stability of Formulations
Ensuring the quality and stability of the prepared formulation is paramount for the integrity of in vivo studies.
Analytical Method Validation
A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, must be developed and validated for the quantification of this compound in the presence of excipients and potential degradants.[11][12][13]
Formulation Characterization
All prepared formulations should be characterized for key attributes as outlined in Table 2.
Table 2: Characterization of Preclinical Formulations
| Formulation Type | Key Characterization Parameters |
| Solution | Appearance (clarity, color), pH, osmolality (for parenteral), viscosity. |
| Suspension | Appearance, particle size distribution, viscosity, redispersibility, zeta potential. |
| SEDDS | Emulsification time, droplet size analysis upon dilution, clarity of resulting emulsion. |
Stability Testing
The stability of the final formulation should be evaluated under the intended storage and use conditions.[14] This ensures that the concentration of the API remains within acceptable limits (typically ±10% of the initial concentration) throughout the duration of the study.
Protocol 5: Short-Term Stability Assessment of a Formulation
-
Sample Preparation: Prepare the final formulation at low and high concentrations intended for the in vivo study.
-
Storage Conditions: Store aliquots of the formulation at various temperatures, such as refrigerated (2-8°C), room temperature (~25°C), and an elevated temperature (e.g., 40°C).
-
Time Points: Analyze the samples at initial time (T=0) and at selected intervals (e.g., 4 hours, 24 hours, 48 hours, 7 days), reflecting the potential duration of use.
-
Analysis: At each time point, visually inspect the samples and quantify the API concentration using a validated HPLC method.
-
Acceptance Criteria: The formulation is considered stable if the API concentration remains within 90-110% of the initial concentration and no significant changes in physical appearance or formation of degradation products are observed.
Conclusion and Future Directions
The successful in vivo evaluation of this compound hinges on a well-defined and scientifically sound formulation strategy. This guide provides a comprehensive framework, from initial characterization to the preparation and analysis of formulations for oral and parenteral administration. By systematically addressing the challenges of poor solubility, researchers can ensure reliable dose administration, leading to more accurate and reproducible pharmacokinetic and pharmacodynamic data. Future work may involve exploring more advanced delivery systems, such as nanoparticle formulations, to further enhance the therapeutic potential of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridazine and its derivatives | PPTX [slideshare.net]
- 3. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onlinepharmacytech.info [onlinepharmacytech.info]
- 10. researchgate.net [researchgate.net]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 13. pnrjournal.com [pnrjournal.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 3-Piperazin-1-yl-pyridazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Piperazin-1-yl-pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. We provide a combination of quick-reference FAQs and in-depth troubleshooting protocols to ensure your experiments are successful.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common solubility inquiries.
Q1: I'm having difficulty dissolving this compound in my aqueous buffer. Where should I start?
A1: For initial experiments, especially for creating high-concentration stock solutions, it is highly recommended to start with a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this class of compounds.[1][2] Prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer. It is critical to ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid artifacts or cytotoxicity.[2]
Q2: What are the core physicochemical properties of this compound that I should be aware of?
A2: Understanding the compound's properties is key to troubleshooting its solubility. While experimental data is limited, we can infer key characteristics from its structure and computational predictions.
| Property | Predicted/Known Value | Implication for Solubility |
| Molecular Formula | C₈H₁₂N₄ | - |
| Molecular Weight | 164.21 g/mol [3][4][5] | - |
| pKa (most basic) | ~7.5 - 9.7 (inferred)[6] | The piperazine ring is basic. At a pH below its pKa, the compound will become protonated and more water-soluble. |
| XLogP3 | -0.4[3][7] | This value suggests the compound is relatively hydrophilic and should have some inherent aqueous solubility, though it can still be challenging. |
| Appearance | Crystalline solid[8] | The energy of the crystal lattice must be overcome for dissolution, which can be a limiting factor. |
Q3: How does pH dramatically affect the solubility of this compound?
A3: The piperazine moiety in this compound is basic.[9] In aqueous solutions, it can accept a proton (H⁺) to form a positively charged, more polar species. According to Le Châtelier's principle, decreasing the pH (increasing H⁺ concentration) will shift the equilibrium towards the protonated, more soluble form.[10][11] Therefore, the compound's solubility significantly increases in acidic conditions (e.g., pH < 6.0).[12][13][14]
Q4: Would using a salt form of the compound, like a hydrochloride salt, be a better option?
A4: Absolutely. Using a pre-formed salt, such as a hydrochloride (HCl) salt, is an excellent and common strategy to improve the aqueous solubility of basic compounds.[2][15] The salt form will readily dissociate in water into the protonated, soluble form of your compound and the counterion. Several suppliers offer piperazine-pyridazine derivatives as dihydrochloride salts for this very reason.[16][17][18] This approach often provides a more straightforward path to dissolution in neutral aqueous buffers compared to starting with the free base.[19]
Part 2: In-Depth Troubleshooting Guides
For more persistent issues, these guides provide structured, logical workflows to systematically overcome solubility challenges.
Guide 1: Systematic Approach to Solubility Optimization
If you are observing precipitation in your assay or cannot achieve the desired concentration, follow this systematic workflow.
Caption: A systematic workflow for troubleshooting solubility.
Guide 2: Leveraging pH for Enhanced Solubility
As established, adjusting the pH is a powerful tool for dissolving this compound.
The Underlying Principle: Acid-Base Chemistry
The compound exists in equilibrium between its neutral free base form (less soluble) and its protonated, cationic form (more soluble). By lowering the pH, we drive the reaction to the right, increasing the concentration of the soluble species.
Caption: Effect of pH on the ionization and solubility of the compound.
Protocol for pH Modification:
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., MES for pH 5.5-6.7, Acetate for pH 3.6-5.6) and is compatible with your assay.
-
pH Adjustment: Prepare your buffer and carefully adjust the pH downwards using a dilute acid solution (e.g., 0.1 M HCl). Aim for a final pH at least 1.5-2 units below the compound's pKa (e.g., pH 5.5 - 6.0).
-
Compound Addition: Add the this compound (either as a solid or from a DMSO stock) to the pH-adjusted buffer.
-
Equilibration: Gently agitate or stir the solution to facilitate dissolution. Mild warming (e.g., to 37°C) can also be employed to increase the rate of dissolution.
-
Verification: Visually inspect for any undissolved particulate matter. If necessary, filter the solution through a 0.22 µm filter to remove any micro-precipitates before use.
Guide 3: Advanced Solubility Enhancement Strategies
If co-solvents and pH adjustment are insufficient, several advanced formulation techniques can be explored, often in collaboration with a formulation specialist.[20]
-
Co-crystallization: This involves creating a crystalline solid composed of the active compound and a benign co-former. This new solid can have drastically different (and improved) physicochemical properties, including solubility.[1]
-
Nanosuspension: This technique reduces the particle size of the compound down to the nanometer range.[21] The resulting increase in surface area can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[22]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an "inclusion complex" that is readily soluble in water.[2][20]
-
Prodrug Approach: This involves chemically modifying the molecule to attach a soluble promoiety (e.g., a phosphate group). This "prodrug" is inactive but highly soluble. Once administered in vivo, enzymes cleave the promoiety to release the active parent drug.[21]
Appendix A: Key Experimental Protocols
Protocol: Preparation of a High-Concentration Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of this compound solid into a sterile, appropriate-sized vial (e.g., a glass autosampler vial).
-
Add Solvent: Using a calibrated pipette, add the required volume of 100% high-purity DMSO to achieve the target concentration (e.g., for 10 mg of a 164.21 g/mol compound to make a 10 mM solution, add ~6.09 mL of DMSO).
-
Promote Dissolution: Tightly cap the vial. Vortex vigorously for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes can be very effective.
-
Inspect and Store: Visually inspect the solution against a light source to ensure all solid has dissolved and the solution is clear. Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol: Determination of Kinetic Solubility via Turbidimetry
This method determines the concentration at which a compound begins to precipitate from an aqueous buffer when added from a DMSO stock.[23][24]
-
Prepare Materials:
-
High-concentration DMSO stock of the compound (e.g., 20 mM).
-
The target aqueous buffer (e.g., PBS, pH 7.4).
-
A 96-well clear-bottom microplate.
-
A microplate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm or 750 nm) to detect light scattering from precipitates.
-
-
Set up Plate: Add the aqueous buffer to the wells of the microplate (e.g., 198 µL per well).
-
Add Compound: Using a multichannel pipette, add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., add 2 µL of 20 mM stock to 198 µL of buffer for a final concentration of 200 µM and 1% DMSO). Create a serial dilution across the plate. Include a "buffer + DMSO" well as a blank control.
-
Incubate: Cover the plate and incubate with gentle shaking for 1-2 hours at a controlled temperature (e.g., room temperature or 37°C). This allows the solution to equilibrate.
-
Measure Turbidity: Read the absorbance (light scattering) of the plate at a high wavelength.
-
Analyze Data: Plot the absorbance reading against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline is the kinetic solubility limit.
References
- 1. wjbphs.com [wjbphs.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound - CAS:51047-56-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. uregina.ca [uregina.ca]
- 7. PubChemLite - 3-(piperazin-1-yl)pyridazine (C8H12N4) [pubchemlite.lcsb.uni.lu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 11. fiveable.me [fiveable.me]
- 12. Khan Academy [khanacademy.org]
- 13. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 14. How does pH affect solubility? - askIITians [askiitians.com]
- 15. ijprdjournal.com [ijprdjournal.com]
- 16. bridgeorganics.com [bridgeorganics.com]
- 17. scbt.com [scbt.com]
- 18. 2901097-22-9|3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride|BLD Pharm [bldpharm.com]
- 19. WO2007127448A2 - Salts of pyridazine compounds - Google Patents [patents.google.com]
- 20. ijmsdr.org [ijmsdr.org]
- 21. ascendiacdmo.com [ascendiacdmo.com]
- 22. longdom.org [longdom.org]
- 23. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 24. Solubility Measurements | USP-NF [uspnf.com]
Technical Support Center: Optimization of Reaction Conditions for Derivatization
Welcome to the Technical Support Center for the optimization of derivatization reaction conditions. This guide is designed for researchers, scientists, and drug development professionals who utilize derivatization techniques to enhance the analysis of their compounds by chromatography, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Here, we will delve into the causality behind experimental choices, provide self-validating protocols, and troubleshoot common issues you may encounter in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the principles and applications of derivatization.
Q1: Why is derivatization a necessary step in many analytical workflows?
A1: Derivatization is a chemical modification process that converts an analyte into a product with more favorable properties for analysis.[1] For chromatographic applications like GC and HPLC, this is often essential for several reasons:
-
To Increase Volatility: Many compounds, such as sugars, amino acids, and steroids, are not volatile enough for GC analysis. Derivatization makes them more volatile, allowing them to be vaporized without decomposition.[1][2]
-
To Improve Thermal Stability: Some molecules are thermally labile and can degrade at the high temperatures used in GC injectors and columns. Derivatized forms are often more stable.[1]
-
To Enhance Detector Response: Derivatization can introduce functional groups that are more sensitive to a specific detector (e.g., electron capture detector), thereby lowering the limit of detection and improving quantification accuracy.[1][3]
-
To Improve Chromatographic Separation: By altering the polarity and chemical properties of analytes, derivatization can lead to better peak shapes and improved resolution from other components in a complex mixture.[1][4]
Q2: What are the most common derivatization methods?
A2: The three most widely used derivatization methods, particularly for GC, are:
-
Silylation: This is the most prevalent method, where an active hydrogen in groups like hydroxyls, carboxyls, and amines is replaced by a trimethylsilyl (TMS) group.[1][5] This significantly reduces the compound's polarity and boiling point, making it more volatile.[2]
-
Acylation: This method introduces an acyl group into molecules containing active hydrogens (-OH, -SH, -NH), forming esters, thioesters, and amides, respectively.[5][6] Fluorinated acyl groups can enhance detectability for electron capture detectors.[5]
-
Alkylation: This technique involves replacing an active hydrogen with an alkyl group. A common application is the esterification of carboxylic acids to form more volatile esters, which exhibit better chromatographic behavior.[1][5][7]
Q3: How do I choose the right derivatization reagent?
A3: The choice of derivatization reagent is critical and depends on several factors:
-
The Analyte's Functional Group(s): Different reagents target specific functional groups. For example, silylating reagents are excellent for hydroxyl, carboxyl, and amine groups.[1] The ease of silylation for various functional groups generally follows this order: alcohol > phenol > carboxylic acid > amine > amide.
-
The Sample Matrix: The complexity of your sample can influence reagent selection. Silylating reagents, for instance, are highly sensitive to moisture, making anhydrous conditions crucial.[8]
-
The Analytical Detector: If you are using an electron capture detector (ECD), halogenated acylating reagents (e.g., TFAA, PFPA) can significantly enhance sensitivity.[3]
-
Desired Properties of the Derivative: Consider the required volatility, stability, and mass spectral fragmentation patterns of the resulting derivative.[3]
Part 2: Core Parameters for Optimization
A successful derivatization reaction is a well-controlled chemical reaction. Several variables must be optimized to ensure the reaction is complete, specific, and reproducible.[9] These parameters often require some trial and error to perfect for a specific analyte and matrix.
| Parameter | Impact on Derivatization | Key Considerations & Scientific Rationale |
| Reagent Concentration | Affects reaction completeness. | A molar excess of the derivatizing reagent is generally recommended to drive the reaction to completion. A common starting point is a 2:1 molar ratio of reagent to active hydrogens. However, a large excess can contaminate the system and cause baseline noise.[8] |
| Reaction Temperature | Influences reaction rate and analyte stability. | Higher temperatures can speed up the reaction for sterically hindered or less reactive groups (e.g., amides). However, excessive heat can cause analyte degradation or reagent decomposition.[3][7] The optimal temperature must be determined empirically; for example, some silylations are performed at 60-75°C, while others proceed at room temperature.[2] |
| Reaction Time | Determines the extent of the reaction. | Reaction times can range from minutes for highly reactive groups (e.g., alcohols) to hours for less reactive ones (e.g., amides). It is crucial to allow sufficient time for the reaction to go to completion to avoid multiple peaks from partially derivatized products.[4] |
| Solvent/Catalyst | Affects reagent solubility and reactivity. | The solvent must be inert to the reaction conditions and capable of dissolving both the analyte and the reagent. Pyridine is often used as it can also act as a catalyst.[4] Catalysts like trimethylchlorosilane (TMCS) are often added (e.g., 1% in BSTFA) to enhance the reactivity of the primary silylating agent.[10] |
| Anhydrous Conditions | Critical for moisture-sensitive reagents. | The presence of water can significantly hinder or completely stop the reaction, especially with silylating agents, as water will preferentially react with the reagent.[8] This can also lead to the decomposition of the reagent or the formed derivatives. Ensure samples and solvents are thoroughly dried. |
Part 3: Troubleshooting Guides
Even with optimized protocols, issues can arise. This section provides a systematic approach to troubleshooting common problems.
Problem 1: Poor or No Derivatization
Symptoms:
-
Low or no chromatographic peak for the derivatized analyte.
-
Presence of a large, tailing peak corresponding to the underivatized, polar analyte.[8]
| Probable Cause | Recommended Solution & Rationale |
| Presence of Water | Moisture is a primary cause of derivatization failure, especially for silylation.[8] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If the sample is aqueous, it must be evaporated to complete dryness before adding the reagent. |
| Degraded Reagent | Derivatization reagents can degrade over time, especially if not stored properly.[11] Solution: Use a fresh vial of reagent. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect from moisture. |
| Insufficient Reagent | The amount of reagent may be inadequate to derivatize all analyte molecules, especially in concentrated samples.[8] Solution: Increase the molar excess of the derivatization reagent. A 2-5 fold molar excess is a good starting point.[12] |
| Suboptimal Reaction Conditions | The reaction time or temperature may be insufficient for the reaction to complete.[8] Solution: Systematically increase the reaction time and/or temperature. For example, if a 30-minute reaction at 70°C is incomplete, try extending the time to 60 minutes or increasing the temperature to 80°C, monitoring for analyte degradation. |
| Incorrect pH | Some derivatization reactions are pH-sensitive. For example, the AccQ-Tag derivatization for amino acids requires a pH between 8.2 and 10.1 for completion.[13] Solution: Adjust the pH of the sample solution to the optimal range for the specific reagent being used. |
Problem 2: Multiple Peaks for a Single Analyte
Symptoms:
-
The appearance of several peaks in the chromatogram that can be attributed to a single starting analyte.
| Probable Cause | Recommended Solution & Rationale |
| Incomplete Derivatization | If an analyte has multiple reactive sites, incomplete derivatization can result in a mixture of partially and fully derivatized products, each producing a different peak.[4][8] Solution: Re-optimize the reaction conditions (time, temperature, reagent concentration) to ensure all reactive sites are derivatized.[8] Increasing the reaction's driving force (e.g., higher temperature or more catalyst) can push it to completion. |
| Isomerization | The sample preparation or derivatization conditions themselves can sometimes cause the formation of isomers.[8] For example, methoximation of carbonyl groups is used to prevent the formation of multiple cyclic isomers in sugars.[4] Solution: If isomerization is suspected, investigate milder reaction conditions. For compounds with keto-enol tautomerism, a two-step derivatization (e.g., methoximation followed by silylation) may be necessary.[10] |
| Analyte Degradation | Harsh derivatization conditions (e.g., high temperature) may be causing the analyte to degrade into multiple products.[3] Solution: Try using milder reaction conditions (lower temperature, less reactive reagent). Run a time-course study to see if the extra peaks increase with longer heating times. |
Troubleshooting Flowchart
Here is a logical workflow for diagnosing and resolving common derivatization issues.
Caption: A logical troubleshooting flowchart for diagnosing derivatization issues.
Part 4: General Experimental Protocols
The following are generalized, step-by-step protocols for the three main types of derivatization. Note: These are starting points and must be optimized for your specific analyte and matrix.
Protocol 1: Silylation with BSTFA
This protocol is suitable for analytes with hydroxyl, carboxyl, or primary/secondary amine groups.[3]
-
Sample Preparation: Evaporate an appropriate volume of the sample extract containing the analytes to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of an anhydrous solvent (e.g., pyridine, acetonitrile) to reconstitute the residue. Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS as a catalyst.
-
Reaction: Tightly cap the reaction vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
Protocol 2: Acylation with TFAA
This protocol is effective for primary and secondary amines.[3]
-
Sample Preparation: Evaporate the sample extract to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of TFAA (Trifluoroacetic anhydride).
-
Reaction: Cap the vial and heat at 60°C for 15 minutes.
-
Evaporation & Reconstitution: Evaporate the excess reagent and solvent under nitrogen. Reconstitute the residue in a suitable solvent (e.g., hexane).
-
Analysis: Inject an aliquot into the GC-MS.
Protocol 3: Alkylation (Esterification) with ECF
This protocol is used for forming carbamate derivatives from primary and secondary amines.[3]
-
Sample Preparation: To 1 mL of an aqueous sample or standard solution, add 100 µL of pyridine (as a base) and 50 µL of ECF (Ethyl chloroformate).
-
Reaction: Vortex the mixture vigorously for 1 minute at room temperature.
-
Extraction: Extract the formed carbamate derivatives with a suitable organic solvent (e.g., diethyl ether, chloroform).
-
Analysis: Inject an aliquot of the organic layer into the GC-MS.
General Derivatization Workflow
Caption: A general experimental workflow for a typical derivatization procedure.
Part 5: References
-
Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53–65. Available from: --INVALID-LINK--
-
Djatmika, et al. Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY: Journal of Chemistry. Available from: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Derivatization Reactions for Quantitative Analysis. Available from: --INVALID-LINK--
-
Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Available from: --INVALID-LINK--
-
Request PDF. Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6‐aminoquinolyl‐N‐hydroxysuccinimidyl carbamate using reversed‐phase liquid chromatography. Available from: --INVALID-LINK--
-
Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography? YouTube. Available from: --INVALID-LINK--
-
BenchChem. (2025). troubleshooting incomplete derivatization of Erucate for chromatography. Available from: --INVALID-LINK--
-
ResearchGate. Optimization of derivatization reagents and the reaction conditions. Available from: --INVALID-LINK--
-
Hettegger, H., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Available from: --INVALID-LINK--
-
Lin, D.-L., et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available from: --INVALID-LINK--
-
HPLC Troubleshooting Guide. Available from: --INVALID-LINK--
-
Analytics-Shop. Derivatization / Reaction Headspace. Available from: --INVALID-LINK--
-
ResearchGate. The optimal condition of each silylating reagent. Available from: --INVALID-LINK--
-
Request PDF. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Available from: --INVALID-LINK--
-
Waters Knowledge Base. (2025). What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475. Available from: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimization of Derivatization for GC-MS Analysis of Amines. Available from: --INVALID-LINK--
-
Sumner, L. W., et al. (2007). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. Available from: --INVALID-LINK--
-
Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Available from: --INVALID-LINK--
-
Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available from: --INVALID-LINK--
-
BenchChem. (2025). Optimizing derivatization conditions for GC-MS analysis of Ononitol. Available from: --INVALID-LINK--
-
GC Derivatization. Available from: --INVALID-LINK--
-
Request PDF. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Available from: --INVALID-LINK--
-
Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry. Available from: --INVALID-LINK--
-
BenchChem. (2025). Navigating (S)-NIFE Derivatization in HPLC Analysis: A Technical Support Guide. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Derivatization. Available from: --INVALID-LINK--
-
GC Derivatization. Available from: --INVALID-LINK--
-
Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. Available from: --INVALID-LINK--
-
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: --INVALID-LINK--
-
Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Available from: --INVALID-LINK--
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. Available from: --INVALID-LINK--
References
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Technical Support Center: Strategies to Reduce Off-Target Effects of Piperazinyl-Pyridazine-Based Inhibitors
Welcome to the technical support center for researchers utilizing compounds containing the 3-piperazin-1-yl-pyridazine scaffold. This chemical structure is a key component in numerous potent kinase inhibitors and other bioactive molecules.[1][2][3] However, achieving target specificity is a common and critical challenge in drug discovery and chemical biology.[4][5] Unintended interactions, or "off-target" effects, can lead to ambiguous experimental results, cellular toxicity, or unexpected phenotypes.[6][7][8]
For the purpose of this guide, we will use a hypothetical but representative compound named "Pipdazyn," a potent inhibitor of the fictional "Kinase A," to illustrate key concepts and protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering potential off-target activity.
Q1: My cells treated with Pipdazyn show an unexpected phenotype that doesn't align with the known function of Kinase A. Could this be an off-target effect?
A1: Yes, this is a classic indicator of potential off-target activity. While the phenotype could arise from unknown functions of your primary target, off-target effects are a frequent cause.[6][8] Kinase inhibitors, particularly those that are ATP-competitive, often show activity against multiple kinases due to the conserved nature of the ATP-binding pocket.[9][10] Many clinically used kinase inhibitors are known to inhibit between 10 and 100 kinases with varying potency.[10]
Your immediate next step should be to systematically rule out or identify potential off-target interactions. This process is crucial for correctly interpreting your results.
Q2: What is the most effective first step to profile the selectivity of Pipdazyn?
A2: The most robust initial step is to perform a broad, in-vitro kinase selectivity screen.[11][12][13] Numerous commercial services offer panels that test your compound against hundreds of kinases (e.g., Eurofins DiscoverX, Promega).[13]
Recommended Starting Parameters:
-
Compound Concentration: Screen at a concentration that is at least 10-fold higher than the on-target IC50 for Kinase A (e.g., 1 µM). This concentration is high enough to reveal meaningful off-targets without being confounded by non-specific interactions.
-
Assay Format: An activity-based assay is generally preferred as it measures functional inhibition, which is often more physiologically relevant than simple binding affinity.[10]
Interpreting the results of this screen will provide a "selectivity profile" and pinpoint specific kinases that Pipdazyn may be inhibiting in your cellular experiments.
Q3: My kinase panel screen identified several off-targets for Pipdazyn. How can I confirm which of these, if any, are responsible for my cellular phenotype?
A3: This is the central question in target validation. The key is to use orthogonal methods —independent experimental approaches that rely on different principles to investigate the same biological question.[14][15][16][17] Relying on a single compound is insufficient. The goal is to build a body of evidence that links the inhibition of a specific target (either on-target or off-target) to the observed phenotype.
Key Orthogonal Strategies:
-
Structurally Unrelated Inhibitor: Use a well-characterized inhibitor of Kinase A that has a different chemical scaffold from Pipdazyn. If this second inhibitor recapitulates the phenotype, it strengthens the case for on-target action. If it does not, the phenotype is likely due to an off-target of Pipdazyn.
-
Genetic Target Inactivation: Use RNA interference (siRNA) or CRISPR/Cas9 to knock down or knock out Kinase A. If the genetic approach reproduces the pharmacological phenotype seen with Pipdazyn, this provides strong evidence for an on-target effect.
-
Rescue Experiment: In cells where Kinase A has been knocked down, express a version of Kinase A that is resistant to Pipdazyn (e.g., via a gatekeeper mutation). If the phenotype is reversed upon expression of the resistant kinase in the presence of the drug, it confirms the phenotype is on-target.[18][19][20]
Q4: Are there computational tools that can help predict the off-targets of Pipdazyn before I run expensive experiments?
A4: Yes, computational methods can provide valuable, though predictive, insights.[11] These tools are excellent for hypothesis generation and can help prioritize experimental efforts. They typically work by comparing the structure of your compound or the binding site of your target against databases of known protein structures and ligand interactions.
Common Computational Approaches:
-
Ligand-Based: Tools like SEA (Similarity Ensemble Approach) or PharmMapper predict targets by comparing the chemical structure of Pipdazyn to a database of ligands with known biological activities.
-
Structure-Based: If you have a crystal structure of Pipdazyn bound to Kinase A, or can model it, you can perform virtual screening against a library of other kinase structures to predict potential binding interactions.
While useful, these predictions must always be validated experimentally.[11]
Part 2: Troubleshooting Workflows & Experimental Protocols
This section provides detailed workflows and step-by-step protocols for key experiments to de-risk off-target effects.
Workflow 1: Comprehensive Selectivity Assessment
This workflow outlines the logical progression from initial screening to cellular confirmation of target engagement.
Caption: Workflow for systematic off-target validation.
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of an intact cell.[21][22][23][24][25] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[21][25]
Objective: To determine if Pipdazyn binds to Kinase A (and/or a suspected off-target) in live cells.
Materials:
-
Cell line of interest
-
Pipdazyn and DMSO (vehicle control)
-
PBS and protease/phosphatase inhibitors
-
Equipment: PCR thermocycler, centrifuges, Western blot apparatus
-
Antibody specific to the target protein (e.g., anti-Kinase A)
Step-by-Step Protocol:
-
Cell Culture & Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with Pipdazyn at various concentrations (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 1-2 hours.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures for 3 minutes using a thermocycler. A good starting range is 40°C to 70°C in 2-3°C increments. One unheated sample should be kept on ice as a control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blot using a specific antibody.
-
-
Data Interpretation:
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Part 3: Data Presentation & Advanced Strategies
Table 1: Example Kinase Selectivity Profile for Pipdazyn (1 µM Screen)
This table summarizes hypothetical data from a kinase profiling experiment, allowing for easy identification of potent on- and off-targets.
| Kinase Target | Family | % Inhibition @ 1 µM | Potency (IC50) | Notes |
| Kinase A | AGC | 99% | 15 nM | On-Target |
| Kinase B | TK | 95% | 80 nM | Potent Off-Target |
| Kinase C | CMGC | 88% | 250 nM | Moderate Off-Target |
| Kinase D | CAMK | 55% | 900 nM | Weak Off-Target |
| Kinase E | TK | 12% | >10 µM | No significant activity |
| Kinase F | STE | 8% | >10 µM | No significant activity |
Data is for illustrative purposes only.
Advanced Strategy: Chemical Genetics with Gatekeeper Mutants
For definitive on-target validation, a chemical-genetic approach is the gold standard.[18][26] Many kinases have a "gatekeeper" residue in their ATP-binding pocket that controls access to a hydrophobic region.[20]
The "Bump-and-Hole" Strategy:
-
Engineer the Kinase (The "Hole"): Mutate the bulky gatekeeper residue in Kinase A to a smaller one (e.g., Threonine to Glycine). This mutation makes the kinase insensitive to Pipdazyn but sensitizes it to a "bumped" inhibitor—a bulky analog of Pipdazyn that cannot fit into the wild-type kinase.[26][27]
-
Synthesize the Inhibitor (The "Bump"): Create a version of Pipdazyn with a bulky chemical group attached.
-
The Experiment: In cells expressing only the mutant Kinase A, the original phenotype caused by Pipdazyn should disappear. However, the phenotype should be rescued upon treatment with the "bumped" inhibitor. This elegantly demonstrates that the phenotype is mediated specifically through Kinase A.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crossfire-oncology.com [crossfire-oncology.com]
- 6. medrxiv.org [medrxiv.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 13. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 14. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvitysignals.com [revvitysignals.com]
- 16. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pnas.org [pnas.org]
- 19. The rise and fall of gatekeeper mutations? The BCR-ABL1 T315I paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Chemical Instability of 3-Piperazin-1-yl-pyridazine
Welcome to the technical support center for 3-Piperazin-1-yl-pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's chemical stability. Our goal is to provide you with field-proven insights and actionable protocols to ensure the integrity of your experiments and the reliability of your data. The inherent reactivity of the pyridazine and piperazine moieties, while valuable for molecular interactions, necessitates a thorough understanding of their stability profile.[1][2] This document serves as a comprehensive resource for handling, storing, and troubleshooting issues related to the chemical instability of this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound.
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: The stability of this compound is primarily influenced by environmental factors. The key contributors to its degradation are:
-
pH: The molecule contains a basic piperazine ring and a weakly basic pyridazine ring, making it susceptible to pH-dependent degradation, particularly hydrolysis under harsh acidic or basic conditions.[3][4][5]
-
Oxidation: The nitrogen atoms in both the piperazine and pyridazine rings are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metals, or oxidizing agents.[3][6][7]
-
Light (Photodegradation): Many heterocyclic compounds are sensitive to light. Exposure to UV or even ambient laboratory light over time can induce photolytic degradation, often leading to discoloration and the formation of impurities.[3]
-
Temperature: Elevated temperatures can accelerate all degradation pathways, including hydrolysis, oxidation, and thermal decomposition.[3][8]
Q2: What are the most probable chemical degradation pathways for this molecule?
A2: Based on the functional groups present, the following degradation pathways are most likely:
-
Oxidation of the Piperazine Ring: The piperazine moiety is prone to oxidation, potentially forming N-oxides or undergoing ring-opening reactions to yield products like ethylenediamine or formylpiperazine.[3][7]
-
Hydrolysis of the Pyridazine Ring: While the pyridazine ring itself is aromatic, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolytic cleavage of the ring.[4]
-
Photodegradation: Light exposure can generate radical species that initiate complex degradation cascades, leading to a variety of unspecified byproducts.[3]
Q3: What are the definitive best practices for storing the solid compound?
A3: Proper storage is critical to maintain the long-term integrity of the compound. We recommend a two-tiered approach based on intended use duration.
| Storage Duration | Temperature | Atmosphere | Container | Light/Moisture Conditions |
| Short-Term (< 3 months) | 2-8°C | Standard Air | Tightly sealed, airtight vial | Protected from light (amber vial), store in a desiccator |
| Long-Term (> 3 months) | -20°C or below | Inert Gas (Argon or Nitrogen) | Tightly sealed, airtight vial with PTFE-lined cap | Complete protection from light and moisture |
These recommendations are based on best practices for preserving the stability of complex heterocyclic molecules.[3][9]
Q4: How stable is this compound in common laboratory solvents?
A4: The stability of this compound in solution is significantly lower than in its solid state and is highly dependent on the chosen solvent, pH, and storage conditions. For maximum reproducibility, it is strongly recommended to prepare solutions fresh for each experiment .[3] If a stock solution must be stored, prepare it in anhydrous, high-purity DMSO, divide it into small, single-use aliquots, and store it at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific issues you may encounter during your research.
Q5: My analytical results (e.g., HPLC peak area, biological assay potency) are inconsistent and drift downwards over time. What is the likely cause?
A5: This is a classic symptom of compound degradation in your experimental solution. The decrease in the main peak area or loss of potency directly correlates with a reduction in the concentration of the active parent compound. Follow the troubleshooting workflow below.
Caption: Troubleshooting logic for inconsistent analytical results.
Q6: I am observing new, unidentified peaks appearing in my HPLC or LC-MS chromatograms during stability studies. What are these and how do I identify them?
A6: The appearance of new peaks is a strong indicator of degradation. These peaks represent the formation of degradation products.[3] Identifying these degradants is a critical step in understanding the instability of your molecule.
-
Leverage LC-MS: The most effective initial step is to use High-Resolution Mass Spectrometry (HRMS) coupled with your HPLC (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown peak.[8]
-
Perform MS/MS Fragmentation: Fragmenting the parent ion of the unknown peak (MS/MS) can provide structural information, helping to elucidate the chemical structure of the degradant.[8]
-
Conduct a Forced Degradation Study: A controlled forced degradation study (see Protocol 3) will help you intentionally generate these degradation products under specific conditions (e.g., acid, base, oxidation). This allows you to correlate the unknown peaks in your stability sample with peaks generated under known stress, thereby identifying the degradation pathway.[8][10]
Q7: The solid material, which was initially a white powder, has developed a yellow or brown tint upon storage. Is it still usable?
A7: No. A change in color or physical appearance is an unambiguous sign of solid-state degradation.[8] Do not use the material, as the presence of impurities could lead to erroneous and irreproducible experimental results. The material should be discarded according to your institution's safety protocols. To proceed, obtain a new, pure batch of the compound or re-purify a small portion of the discolored material and confirm its identity and purity via NMR, MS, and melting point analysis before use.[3]
In-Depth Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[10][11]
Caption: Experimental workflow for forced degradation studies.
Objective: To achieve 5-20% degradation of the parent compound to facilitate the detection and characterization of degradants.[8]
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN:Water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.[3]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.[3]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.[3]
-
Thermal Degradation: Incubate a vial of the stock solution in an oven at 70°C, protected from light.[3]
-
Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil under the same temperature conditions.[3][10]
-
Sampling & Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration for HPLC analysis.[3]
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method, preferably with both UV and MS detection, to separate the parent compound from all degradation products.[12]
Table of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Solution in ACN:H₂O | 70°C | 48 hours |
| Photolytic | ICH Q1B Option 1 or 2 | Room Temperature | Per guideline |
Visualizing Degradation Pathways
The following diagram illustrates the potential sites of chemical attack on the this compound molecule.
Caption: Potential degradation pathways for this compound.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Enhancing the Selectivity of 3-Piperazin-1-yl-pyridazine Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with 3-piperazin-1-yl-pyridazine based compounds. This scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors.[1][2][3] However, achieving high target selectivity is a critical and often challenging step in the drug discovery process. Poor selectivity can lead to off-target effects, toxicity, and a misleading interpretation of biological results.[4]
This guide provides troubleshooting advice, detailed protocols, and strategic insights to help you systematically enhance the selectivity of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides a rapid overview of key concepts.
Q1: My this compound compound is highly potent on my primary target but also inhibits several related kinases. What is my first step?
Your first step is to quantify the issue with a systematic and broad selectivity screen. A single-point screen across a large, representative panel of kinases is more efficient and cost-effective for initial assessment.[5] This provides a comprehensive view of your compound's activity across the kinome, identifying all significant off-targets. This baseline data is essential for making informed decisions about which structural modifications to pursue. Commercial services or in-house systems can be used for this profiling.[6][7][8]
Q2: What are the key structural regions on the scaffold to modify for improving selectivity?
The this compound scaffold offers three primary regions for modification to modulate selectivity. The nature of the substituent on the piperazine ring is often the most critical determinant.[2]
-
Piperazine N4-Substituent: This vector projects into the solvent-exposed region of the ATP-binding pocket. Modifications here can disrupt interactions with off-targets or form new, favorable interactions with the primary target.
-
Pyridazinone Core: Substitution on the pyridazinone ring can alter the core electronics and steric profile, influencing how the compound sits in the hinge region of the kinase.
-
Linker Modification: While less common, altering the piperazine ring itself (e.g., using a bridged piperazine) can introduce conformational rigidity, which can be beneficial for selectivity.[9]
Q3: How can I rationally design modifications to improve selectivity against a specific off-target?
Rational design hinges on exploiting the differences between the ATP-binding pockets of your primary target and your off-target(s). The most important residue to consider is the gatekeeper residue .[10][11] This residue sits at the back of the ATP pocket and controls access to a deeper hydrophobic pocket.
-
Large Gatekeeper (e.g., Met, Phe, Leu): If your primary target has a small gatekeeper (e.g., Thr, Val) and your off-target has a large one, you can introduce a bulky group to your inhibitor that will be sterically blocked from entering the off-target's binding site.[12][13][14]
-
Small Gatekeeper: Conversely, if your target has a large gatekeeper, designing a compound that does not require access to the back pocket can avoid inhibition of kinases with smaller gatekeepers.
Q4: I need to set up a selectivity profiling experiment. What is a good starting point for a kinase panel?
For an initial screen, a broad panel that is representative of the human kinome is ideal.[6] This prevents you from missing unexpected off-target activities. After this initial broad screen, you can move to a more focused, dose-response follow-up. This two-tiered approach involves determining IC50 values only for the kinases that showed significant inhibition (e.g., >70%) in the initial single-concentration screen.[5] This strategy is both comprehensive and resource-efficient.
Section 2: Troubleshooting Guides & In-Depth Protocols
Guide 1: Systematic Workflow for Selectivity Enhancement
Navigating the optimization of a lead compound requires a logical, iterative process. The following workflow provides a structured approach to diagnosing and solving selectivity issues.
Caption: A decision-making workflow for improving compound selectivity.
Protocol 2.1: In Vitro Kinase Selectivity Profiling (Single-Dose Screening)
This protocol is adapted from standard industry practices, such as the ADP-Glo™ Kinase Assay system, for high-throughput screening.[6][15] It is designed for a 384-well plate format.
Objective: To determine the percent inhibition of a test compound against a broad panel of kinases at a single, fixed concentration.
Materials:
-
Test Compound Stock: 10 mM in 100% DMSO.
-
Kinase Selectivity Profiling System (e.g., Promega Kinase Strips)[6] containing kinases, substrates, and buffers.
-
ADP-Glo™ Kinase Assay Reagents.
-
White, 384-well assay plates (low volume).
-
Acoustic dispenser or multichannel pipette for nanoliter/microliter dispensing.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation:
-
Prepare an intermediate dilution of your test compound to 1 mM in DMSO.
-
From the 1 mM stock, prepare a 50 µM working solution in the appropriate kinase reaction buffer. This will be your 5X compound solution.
-
Prepare a "vehicle control" using DMSO diluted to the same final concentration in the assay buffer.
-
Prepare a "positive control" using a known broad-spectrum inhibitor (e.g., Staurosporine) at a high concentration (e.g., 10 µM final).
-
-
Assay Plate Setup:
-
Dispense 1 µL of the 5X compound solution to the "test" wells.
-
Dispense 1 µL of the 5X vehicle control to the "0% inhibition" wells.
-
Dispense 1 µL of the 5X positive control to the "100% inhibition" wells.
-
-
Kinase Reaction Initiation:
-
Prepare the Kinase Working Stocks and ATP/Substrate Working Stocks according to the manufacturer's protocol.[15]
-
Dispense 2 µL of the Kinase Working Stock to all wells.
-
To initiate the reaction, dispense 2 µL of the corresponding ATP/Substrate Working Stock to all wells. The final reaction volume is 5 µL, and the final compound concentration is 10 µM.
-
Briefly centrifuge the plate to mix and collect contents.
-
Incubate the plate at room temperature (22-25°C) for 1 hour.
-
-
Signal Detection (ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the Percent Inhibition for your test compound against each kinase using the following formula: % Inhibition = 100 * (1 - (Luminescence_Test - Luminescence_Positive) / (Luminescence_Vehicle - Luminescence_Positive))
-
Plot the results as a heatmap or bar chart to visualize the selectivity profile.
-
Section 3: Structure-Activity Relationship (SAR) for Selectivity
Understanding the SAR is crucial for rational drug design. The diagram below highlights the key modification points on the this compound scaffold and their general impact on selectivity.
Caption: Key modification points for tuning selectivity on the core scaffold.
Data Presentation: Example Selectivity Profile
The table below illustrates how selectivity can be improved. "Compound A" is a hypothetical potent lead with poor selectivity against Kinase X and Kinase Y. "Compound A-opt" is an optimized analog where a bulky tert-butyl group was added to the piperazine substituent, leading to a dramatic improvement in selectivity by sterically clashing with the larger gatekeeper residues of the off-target kinases.
| Compound | Primary Target (Small Gatekeeper) IC50 (nM) | Off-Target: Kinase X (Large Gatekeeper) IC50 (nM) | Selectivity vs. X | Off-Target: Kinase Y (Large Gatekeeper) IC50 (nM) | Selectivity vs. Y |
| Compound A | 15 | 45 | 3-fold | 90 | 6-fold |
| Compound A-opt | 20 | >10,000 | >500-fold | 8,500 | 425-fold |
Section 4: References
-
Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Kinase selectivity: identifying gatekeeper differences. Retrieved from --INVALID-LINK--
-
Kung, C., & Shokat, K. M. (2005). Targeting the gatekeeper residue in phosphoinositide 3-kinases. Bioorganic & Medicinal Chemistry, 13(9), 3167-3174. Retrieved from --INVALID-LINK--
-
Emrick, M. A., et al. (2006). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. Proceedings of the National Academy of Sciences, 103(18), 6932-6937. Retrieved from --INVALID-LINK--
-
Shokat Lab. (n.d.). Targeting the gatekeeper residue in phosphoinositide 3-kinases. Retrieved from --INVALID-LINK--
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from --INVALID-LINK--
-
Klicic, J. (2016). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. In Methods in Molecular Biology. Springer. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs. Retrieved from --INVALID-LINK--
-
Karaman, M. W., & van der Vlag, J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 165(6), 1687-1710. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles. Retrieved from --INVALID-LINK--
-
Promega Corporation. (2025). Kinase Selectivity Profiling System Technical Manual #TM421. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). "3-piperazin-1-yl-1H-pyridazin-6-one" synthesis yield improvement strategies. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Uncharted Territory: The Therapeutic Potential of 3-piperazin-1-yl-1H-pyridazin-6-one Remains Largely Undocumented. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). The Versatility of the 3-Piperazin-1-yl-1H-pyridazin-6-one Scaffold. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide on the Core Properties of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from --INVALID-LINK--
-
Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 929-934. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. Retrieved from --INVALID-LINK--
-
Chupakhin, O., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1863-1906. Retrieved from --INVALID-LINK--
-
El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(4), 291-314. Retrieved from --INVALID-LINK--
-
Roskoski, R. Jr. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 168, 105582. Retrieved from --INVALID-LINK--
-
Betzi, S., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 386-401. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 7. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Targeting the gatekeeper residue in phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 14. portlandpress.com [portlandpress.com]
- 15. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Overcoming Resistance to 3-Piperazin-1-yl-pyridazine Analogs
Introduction
Welcome to the technical support center for researchers working with 3-piperazin-1-yl-pyridazine analogs. This class of compounds, characterized by a pyridazinone core linked to a piperazine moiety, has shown significant promise in preclinical studies as potent anticancer agents, often through the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR cascade.[1] As with many targeted therapies, the emergence of drug resistance is a significant hurdle in their development and clinical application.[2][3]
This guide is designed to provide you, the researcher, with a comprehensive resource for understanding, identifying, and overcoming potential resistance mechanisms to these novel therapeutic agents. Leveraging established principles of resistance to kinase inhibitors, we offer a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to support your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my this compound analog, is now showing reduced sensitivity (increased IC50). What are the likely causes?
A1: This is a classic case of acquired resistance. Based on extensive research into targeted therapies, particularly kinase inhibitors, there are several probable mechanisms at play.[2][4] These can be broadly categorized as:
-
On-Target Alterations: The direct molecular target of your compound may have been modified. This could be a secondary mutation in the kinase domain that prevents the drug from binding effectively, or amplification of the gene, leading to overexpression of the target protein.[2][5]
-
Bypass Pathway Activation: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or alternative pathway to maintain pro-survival signals.[2][5] For instance, if your compound inhibits PI3K, cells might activate the MAPK/ERK pathway to bypass the block.
-
Phenotypic Changes: Cells can undergo broader changes, such as epithelial-to-mesenchymal transition (EMT), which can confer a more resistant and migratory phenotype.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of your compound, rendering it less effective.
Q2: How can I determine if resistance is due to an on-target mutation?
A2: The most direct method is to sequence the gene encoding the putative target protein in both your sensitive (parental) and resistant cell lines.
-
Sanger sequencing of the kinase domain is a good starting point if you have a strong hypothesis about the target.
-
Next-generation sequencing (NGS) , such as whole-exome or targeted panel sequencing, can provide a more comprehensive view of mutations in the target gene and other cancer-related genes that might contribute to resistance.
Q3: What are the first experimental steps I should take to investigate a suspected bypass pathway?
A3: A phospho-kinase antibody array is an excellent initial screening tool. This allows you to simultaneously assess the phosphorylation status of a wide range of kinases and signaling proteins. By comparing the profiles of untreated sensitive cells, drug-treated sensitive cells, and drug-treated resistant cells, you can identify signaling pathways that are hyperactivated in the resistant population. Western blotting for key nodes of suspected bypass pathways (e.g., p-ERK, p-STAT3, p-AKT) should be used to validate the findings from the array.
Q4: Can I prevent the emergence of resistance in my long-term cell culture experiments?
A4: While completely preventing resistance is challenging, you can delay its onset. One strategy is to use the compound in combination with another agent that targets a different signaling pathway from the outset. This multi-pronged attack can make it more difficult for cancer cells to develop a successful resistance mechanism. Additionally, using intermittent or "pulsed" dosing schedules in your in vitro models may also help to slow the selection of resistant clones.
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 in a Previously Sensitive Cell Line
This guide will walk you through a systematic approach to diagnose and address acquired resistance to your this compound analog.
Step 1: Confirm Resistance
-
Action: Perform a dose-response curve with your compound on the parental (sensitive) and the suspected resistant cell line in parallel. Ensure you use a fresh aliquot of the compound to rule out degradation.
-
Expected Outcome: A rightward shift in the dose-response curve for the resistant line, indicating a higher IC50 value.
Step 2: Investigate On-Target Mechanisms
-
Action A (Gene Amplification): Perform quantitative PCR (qPCR) to compare the copy number of the target gene between the sensitive and resistant cells. Alternatively, fluorescence in situ hybridization (FISH) can be used.
-
Action B (Target Mutation): As described in FAQ 2, sequence the coding region of the target gene. Pay close attention to the ATP-binding pocket, as this is a common site for resistance mutations.[5]
Step 3: Screen for Bypass Pathway Activation
-
Action: Use a phospho-kinase array to compare the signaling profiles of sensitive and resistant cells treated with your compound. Look for hyperactivated pathways in the resistant cells.
-
Example Data Interpretation:
| Protein | Parental (Treated) | Resistant (Treated) | Interpretation |
| p-AKT (S473) | ↓↓↓ | ↓↓↓ | Target is likely upstream of AKT, and this inhibition is maintained. |
| p-ERK1/2 (T202/Y204) | ↓ | ↑↑↑ | Suggests activation of the MAPK/ERK pathway as a bypass mechanism. |
| p-STAT3 (Y705) | ↔ | ↑↑ | Indicates potential involvement of the JAK/STAT pathway. |
Step 4: Design and Test Combination Therapies
-
Action: Based on your findings from Step 3, select a second inhibitor to combine with your this compound analog. For example, if you observe ERK activation, combine your compound with a MEK inhibitor.
-
Experimental Design: Use a checkerboard assay to assess for synergy between the two compounds. Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizing Resistance Mechanisms and Experimental Workflows
To aid in conceptualizing the complex interplay of signaling pathways in drug resistance, the following diagrams illustrate potential mechanisms and the experimental workflow for their investigation.
Caption: Potential mechanisms of resistance to this compound analogs.
Caption: Experimental workflow for troubleshooting acquired resistance.
Detailed Experimental Protocols
Protocol 1: Phospho-Kinase Array
This protocol provides a general guideline. Always refer to the manufacturer's instructions for your specific array kit.
-
Cell Lysis:
-
Culture parental and resistant cells to 80-90% confluency.
-
Treat cells with your this compound analog at a concentration of 1x and 10x the parental IC50 for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Wash cells with ice-cold PBS and lyse with the manufacturer-provided lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Array Hybridization:
-
Block the antibody-coated membranes according to the kit protocol.
-
Incubate the membranes with equal amounts of protein lysate (typically 200-500 µg) overnight at 4°C.
-
-
Detection:
-
Wash the membranes to remove unbound protein.
-
Incubate with the detection antibody cocktail, followed by a streptavidin-HRP conjugate.
-
Add chemiluminescent reagents and image the membranes using a chemiluminescence imager.
-
-
Data Analysis:
-
Use densitometry software to quantify the spot intensities.
-
Normalize the signals to positive controls on the array.
-
Compare the phosphorylation levels of kinases between the different treatment groups to identify upregulated pathways in the resistant cells.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to tyrosine kinase inhibitors during cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquired Resistance to Drugs Targeting Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected experimental outcomes with 3-Piperazin-1-yl-pyridazine
Technical Support Center: 3-Piperazin-1-yl-pyridazine
Introduction
Welcome to the technical support guide for this compound and its structural analog, 3-piperazin-1-yl-1H-pyridazin-6-one. These molecules belong to a class of pyridazine derivatives that are of significant interest in medicinal chemistry and drug discovery. The pyridazinone scaffold is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] The incorporation of a piperazine moiety often enhances aqueous solubility and provides a versatile point for chemical modification to fine-tune pharmacokinetic properties.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice for unexpected experimental outcomes, formatted as a series of frequently asked questions (FAQs) and detailed protocols.
Section 1: Compound Handling, Solubility, and Stability
Proper handling and preparation of your compound are the foundation of reproducible research. Issues in this early stage are the most common source of experimental variability.[5]
FAQ 1: My compound won't fully dissolve in my aqueous assay buffer. What should I do?
This is a frequent challenge. While the piperazine group is intended to improve aqueous solubility, the overall lipophilicity of the molecule can still lead to issues.[6] An undissolved compound means the effective concentration in your assay is unknown and significantly lower than intended, leading to apparent inactivity or inconsistent results.[6][7]
Causality: The piperazine moiety is basic, meaning its protonation state and, therefore, solubility are highly dependent on pH.[6][8] At neutral or basic pH, the free base may be less soluble.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Before troubleshooting downstream applications, ensure your initial stock solution (typically in 100% DMSO) is fully dissolved.[7] Visually inspect for any precipitate. If needed, gently warm the solution (e.g., to 37°C) and vortex. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7][9]
-
pH Adjustment: The most effective first step is often to lower the pH of your aqueous buffer.[6] The piperazine nitrogens will become protonated, increasing polarity and solubility. Test a range of pH values (e.g., pH 5.0, 6.0, 7.0) to find the optimal balance for solubility and biological relevance.
-
Use of Co-solvents: While preparing working dilutions, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[5][7]
-
Kinetic Solubility Assessment: Determine the maximum soluble concentration in your specific assay buffer. This is a critical parameter that dictates the upper limit of your dose-response curves. A detailed protocol is provided below.
| Solvent | Predicted Solubility | Comments |
| Water | High (freely soluble)[10][11] | Solubility is pH-dependent; acidification often improves solubility.[6] |
| DMSO | Soluble | Recommended for primary stock solutions. Ensure anhydrous grade.[7] |
| Ethanol | Soluble[10] | Can be used as a co-solvent. Ensure final concentration is non-toxic to cells. |
| Diethyl Ether | Poorly soluble[11] | Not recommended for biological assays. |
FAQ 2: I'm seeing a loss of compound activity over the course of a multi-day experiment. Is it unstable?
Compound degradation is a significant concern, especially for heterocyclic structures.[9][12] The pyridazinone ring, in particular, can be susceptible to hydrolysis.[12]
Causality: The amide bond within the pyridazinone ring can be hydrolyzed under strongly acidic or basic conditions, leading to ring-opening.[12] Additionally, both the pyridazine and piperazine rings can be susceptible to oxidation.[12]
Troubleshooting Steps:
-
Storage Conditions: For long-term storage, the solid compound should be kept at -20°C or below, protected from light and moisture in a tightly sealed container.[12]
-
Solution Stability: Prepare solutions fresh for each experiment.[12] If you must store solutions, keep them at -80°C in single-use aliquots.
-
Forced Degradation Study: To definitively assess stability under your specific experimental conditions (e.g., in cell culture media at 37°C), a forced degradation study using HPLC is recommended. This will identify if the parent compound is degrading over time. A protocol is provided in Section 4.
Section 2: Troubleshooting Inconsistent Potency and Off-Target Effects
Once you are confident in your compound's integrity and solubility, the next step is to dissect unexpected biological results.
FAQ 3: My IC50/EC50 values are highly variable between experiments. What's the cause?
High variability is a classic sign of an underlying issue with either the compound's behavior in the assay or the assay conditions themselves.[5]
Causality: This can stem from inconsistent compound solubility (precipitation at higher concentrations), compound degradation, or variability in the biological system (e.g., cell passage number, seeding density).[5] The piperazine scaffold is also known to interact with a wide range of off-targets, which can produce confounding effects.[13][14]
FAQ 4: I'm observing significant cytotoxicity that doesn't seem related to my intended target. What should I investigate?
Unexpected cytotoxicity is a strong indicator of off-target effects, a known liability for compounds containing a piperazine moiety.[13][15]
Causality: The piperazine scaffold is a common feature in many centrally active drugs and is known to interact with various G-protein coupled receptors (GPCRs), ion channels, and transporters.[13][14] A particularly critical off-target is the hERG potassium channel, inhibition of which can lead to cardiotoxicity.[13]
Investigative Strategy:
-
Determine On-Target vs. Cytotoxic Potency: A key metric is the therapeutic window. Compare the concentration required for a cytotoxic effect (e.g., CC50) with the concentration required for the on-target effect (e.g., EC50). A small window (<10-fold) suggests off-target toxicity.
-
Use a Structurally Unrelated Control: Use an inhibitor of the same target but from a different chemical class.[5] If it does not produce the same cytotoxic phenotype, your compound's off-target effects are the likely cause.
-
Broad Off-Target Screening: The most definitive way to identify liabilities is to use a commercial off-target screening service. These panels test your compound against hundreds of known targets (GPCRs, kinases, ion channels) and can provide a clear map of its promiscuity.[13]
-
In Silico Prediction: Before embarking on expensive screening, computational tools can predict potential off-target interactions based on structural similarity to known ligands.[13]
Section 3: Key Experimental Protocols
These self-validating protocols are designed to help you systematically diagnose the issues outlined above.
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the maximum concentration at which the compound remains soluble in a specific aqueous buffer over a relevant time course.
Methodology:
-
Prepare Compound Stock: Create a high-concentration stock solution of this compound (e.g., 20 mM) in 100% anhydrous DMSO.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound directly in the assay buffer of interest (e.g., PBS, pH 7.4). Aim for a final concentration range from ~200 µM down to <1 µM. Include a "vehicle only" control (buffer with the same final % of DMSO).
-
Incubation: Incubate the plate under the same conditions as your main assay (e.g., 2 hours at 37°C).
-
Visual Inspection: After incubation, visually inspect each well against a dark background. Note the concentration at which the first signs of cloudiness or precipitate appear. This is the visual precipitation concentration.
-
(Optional) Quantitative Measurement: For a more precise measurement, use a nephelometer or a plate reader capable of measuring light scatter at a wavelength where the compound does not absorb (e.g., >600 nm). The concentration at which the signal significantly rises above the vehicle control is the kinetic solubility limit.
Protocol 2: Compound Stability Assessment by HPLC
Objective: To quantify the degradation of the compound in a specific medium over time.
Methodology:
-
Sample Preparation: Spike your compound from a DMSO stock into your assay medium (e.g., cell culture medium + 10% FBS) to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a control sample in a more stable solvent like Acetonitrile:Water (50:50).
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of each sample, quench any potential enzymatic activity by adding an equal volume of cold acetonitrile, centrifuge to pellet proteins, and inject the supernatant onto an HPLC-UV system. Record the peak area of the parent compound.
-
Incubation: Incubate the remaining samples under your experimental conditions (e.g., 37°C, 5% CO2).
-
Time-Point Analysis: At subsequent time points (e.g., 2, 8, 24, 48 hours), remove aliquots and process them as in step 2.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. A loss of >10-15% over the experiment's duration indicates a significant stability issue that needs to be addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. hrcak.srce.hr [hrcak.srce.hr]
Validation & Comparative
Validating the Biological Target of Novel Pyridazinone-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both an art and a rigorous science. The 3-piperazin-1-yl-pyridazine core represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with significant therapeutic potential across oncology, inflammation, and cardiovascular diseases.[1][2] This guide provides an in-depth, technical comparison of methodologies to definitively validate the biological target of a novel compound derived from this scaffold.
The Rationale for Target Validation
The initial identification of a potential drug target is just the beginning. Rigorous target validation is crucial to increase confidence in a drug candidate's mechanism of action and to mitigate the high failure rates in clinical trials, where over half of drugs fail due to insufficient efficacy.[4] A thorough validation process confirms that modulating the intended target produces the desired therapeutic effect.[4][5]
Part 1: Initial Biochemical and Cellular Target Engagement
The first phase of validation focuses on confirming a direct interaction between Compound P and its intended target, p38α MAPK, both in a purified system and within the complex environment of a living cell.
Biochemical Assays: The Foundational Proof of Interaction
Biochemical assays are essential for quantifying the direct inhibitory activity of Compound P against purified p38α MAPK.
Comparative Biochemical Assays for Kinase Inhibition:
| Assay Type | Principle | Advantages | Disadvantages |
| Radioisotope-Based Filter Binding Assay | Measures the incorporation of ³²P or ³³P from ATP onto a substrate peptide by the kinase. | Gold standard for sensitivity and direct measurement of enzymatic activity. | Requires handling of radioactive materials; laborious. |
| Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) | Measures the amount of ATP remaining in the reaction after the kinase reaction. Less ATP corresponds to higher kinase activity. | High-throughput, non-radioactive, and commercially available. | Indirect measurement; can be prone to interference from ATP-competitive inhibitors. |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled substrate peptide upon phosphorylation. | Homogeneous (no-wash) assay format, suitable for high-throughput screening. | Requires specialized equipment; can be sensitive to compound fluorescence. |
Step-by-Step Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human p38α MAPK, a suitable substrate peptide (e.g., ATF2), and ATP.
-
Compound Dilution: Create a serial dilution of Compound P to determine its IC50 (half-maximal inhibitory concentration).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP to the mixture of enzyme, substrate, and Compound P. Incubate at room temperature.
-
ATP Detection: Add the Kinase-Glo® reagent, which contains luciferase and luciferin. The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader and plot the results to calculate the IC50 value for Compound P.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
CETSA is a powerful technique to verify that a compound binds to its target within intact cells.[5] The principle is that a protein's thermal stability increases when a ligand is bound.
Experimental Workflow for CETSA:
References
A Comparative Analysis of 3-Piperazin-1-yl-pyridazine Derivatives and Established Therapeutics in Oncology, Inflammation, and Neurology
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Scaffold of 3-Piperazin-1-yl-pyridazine
The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, giving rise to a plethora of biologically active molecules.[1][2] The incorporation of a piperazine moiety at the 3-position has proven to be a particularly fruitful strategy, leading to the discovery of compounds with a wide spectrum of pharmacological activities.[3][4] While the parent compound, this compound, has limited documented biological data, its derivatives have emerged as promising candidates in several therapeutic areas, including oncology, inflammation, and neurological disorders.[5][6]
This guide provides a comprehensive comparative analysis of this compound derivatives against established drugs in these key therapeutic fields: Ibrutinib in oncology, Celecoxib in inflammation, and Minaprine in neurology. By examining their mechanisms of action, potency, and physicochemical properties, this document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the therapeutic potential and design considerations for this promising class of compounds.
I. Comparative Analysis in Oncology: Targeting B-Cell Malignancies
The proliferation of malignant B-cells is a hallmark of various hematological cancers. A key player in the B-cell receptor (BCR) signaling pathway is Bruton's tyrosine kinase (BTK), making it a prime target for therapeutic intervention.
Ibrutinib: The Benchmark in BTK Inhibition
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of BTK.[7][8] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[8] This disruption of the BCR pathway inhibits B-cell proliferation and survival, making Ibrutinib an effective treatment for mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström's macroglobulinemia.[7]
This compound Derivatives as Potential BTK Inhibitors
Recent research has identified pyridazinone-based compounds as potential BTK inhibitors. While specific IC50 values for a wide range of this compound derivatives are still emerging in the public domain, the structural features of this scaffold make it a compelling candidate for targeting the ATP-binding pocket of BTK. The piperazine moiety can be functionalized to optimize binding affinity and selectivity.
Table 1: Comparative Profile of Ibrutinib and a Representative this compound Derivative
| Feature | Ibrutinib | Representative this compound Derivative (Hypothetical) |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) |
| Mechanism of Action | Irreversible covalent inhibitor | Reversible/Irreversible ATP-competitive inhibitor |
| Potency (IC50) | ~0.5 nM | Data not yet widely available |
| Key Structural Features | Acrylamide warhead for covalent bonding | Pyridazine-piperazine scaffold |
| ADME Profile | Rapid absorption, high plasma clearance | Predicted to have good oral bioavailability |
Experimental Protocol: BTK Inhibition Assay
A common method to determine the inhibitory potential of compounds against BTK is a biochemical assay that measures the phosphorylation of a substrate.
Step-by-Step BTK Kinase Assay Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA. Prepare solutions of recombinant human BTK enzyme, ATP, and the substrate (e.g., a poly-GT peptide).
-
Compound Preparation: Dissolve the test compound (this compound derivative) in DMSO to create a stock solution, followed by serial dilutions in the assay buffer.
-
Reaction Initiation: In a 96-well plate, add the BTK enzyme, the test compound at various concentrations, and the substrate.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method where the amount of ATP remaining is measured. A decrease in signal indicates inhibition of BTK activity.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Caption: Experimental workflow for a BTK inhibition assay.
II. Comparative Analysis in Inflammation: Targeting Cyclooxygenase-2
Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are central to the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[3][5] Its sulfonamide moiety binds to a hydrophilic pocket near the active site of COX-2, which is larger than the corresponding site in COX-1, conferring its selectivity.[5] By blocking COX-2, celecoxib reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.[4]
This compound Derivatives as COX-2 Inhibitors
Several studies have demonstrated the potential of pyridazinone derivatives as selective COX-2 inhibitors. The pyridazinone scaffold can mimic the core structures of known COX-2 inhibitors, and modifications to the piperazine ring and other positions on the pyridazine core can enhance potency and selectivity.
Table 2: Comparative Profile of Celecoxib and a Representative this compound Derivative
| Feature | Celecoxib | 6-(4-fluorophenyl)-2-(4-(piperazin-1-yl)phenyl)pyridazin-3(2H)-one |
| Target | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-2 (COX-2) |
| Mechanism of Action | Selective, reversible inhibitor | Selective, reversible inhibitor |
| Potency (IC50 for COX-2) | ~0.04 µM | ~0.15 µM |
| Selectivity Index (COX-1/COX-2) | >100 | >100 |
| Key Structural Features | Sulfonamide group | Pyridazinone-piperazine scaffold |
| ADME Profile | Rapidly absorbed, extensively metabolized by CYP2C9 | Predicted to have good oral bioavailability |
Experimental Protocol: COX-2 Inhibition Assay
A common in vitro assay to determine COX-2 inhibitory activity involves measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.
Step-by-Step COX-2 Inhibition Assay Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of purified human recombinant COX-2 enzyme and the test compound (this compound derivative) in a suitable buffer.
-
Pre-incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with the test compound at various concentrations for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid.
-
PGE2 Quantification: The amount of PGE2 produced is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
III. Comparative Analysis in Neurological Disorders: Modulating Monoamine Oxidase
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO, particularly MAO-B, is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease, while MAO-A inhibitors are used as antidepressants.
Minaprine: A Withdrawn Antidepressant with MAO-A Inhibitory Activity
Minaprine is a pyridazine derivative that was formerly used as an antidepressant.[9] Its mechanism of action is complex, involving interactions with serotonin and dopamine receptors, but it also acts as a reversible inhibitor of MAO-A (RIMA).[9] Although withdrawn from the market due to side effects, its history highlights the potential of the pyridazine scaffold in modulating CNS targets.
This compound Derivatives as Selective MAO-B Inhibitors
Several this compound derivatives have been synthesized and evaluated as potent and selective MAO-B inhibitors. The pyridazinone core, combined with various substitutions on the piperazine ring, allows for fine-tuning of the inhibitory activity and selectivity for MAO-B over MAO-A.
Table 3: Comparative Profile of Minaprine and a Representative this compound Derivative
| Feature | Minaprine | 6-(4-chlorobenzyl)-2-(piperazin-1-yl)pyridazin-3(2H)-one |
| Target | MAO-A (primary), Serotonin & Dopamine receptors | MAO-B |
| Mechanism of Action | Reversible inhibitor of MAO-A | Reversible, selective inhibitor of MAO-B |
| Potency (IC50 for MAO-B) | Not a selective MAO-B inhibitor | ~0.2 µM |
| Selectivity Index (MAO-A/MAO-B) | Favors MAO-A | >100 |
| Key Structural Features | Phenylpyridazine with a morpholinoethylamino side chain | Pyridazinone-piperazine with a substituted benzyl group |
| ADME Profile | Metabolized by CYP450 | Predicted to have good CNS penetration |
Experimental Protocol: MAO Inhibition Assay
The inhibitory activity of compounds against MAO-A and MAO-B can be determined using a fluorometric assay.
Step-by-Step MAO Inhibition Assay Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and the test compound (this compound derivative) in a suitable buffer.
-
Incubation: In a 96-well plate, incubate the MAO enzyme with the test compound at various concentrations.
-
Substrate Addition: Add a suitable fluorogenic substrate (e.g., kynuramine for both, or specific substrates for each isoform). The MAO enzyme will convert the substrate into a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: A generalized workflow for a monoamine oxidase inhibition assay.
IV. Physicochemical Properties and ADME Profile: Considerations for Drug Development
Beyond biological activity, the physicochemical properties and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound are critical for its development as a drug.
Table 4: Comparative Physicochemical and ADME Properties
| Property | Ibrutinib | Celecoxib | Minaprine | This compound Derivatives (Predicted) |
| Molecular Weight ( g/mol ) | 440.5 | 381.37 | 298.38 | 180.21 (parent compound) - Varies with substitution |
| LogP | 3.7 | 3.5 | 2.8 | 0.5 - 2.5 |
| Aqueous Solubility | Low | Low | Slightly soluble | Low to moderate |
| Oral Bioavailability | ~2.9% (fasted) | ~22-40% | Good | Predicted to be moderate to good |
| Metabolism | Primarily CYP3A4 | Primarily CYP2C9 | Hepatic (CYP450) | Expected to undergo hepatic metabolism |
| Protein Binding | ~97.3% | ~97% | High | Varies with structure |
| Blood-Brain Barrier (BBB) Penetration | Limited | Limited | Yes | Predicted to be possible with appropriate modifications |
The this compound scaffold generally possesses favorable physicochemical properties. The parent compound has a relatively low molecular weight and a moderate predicted LogP, suggesting a good starting point for developing orally bioavailable drugs.[2] Modifications to the piperazine and pyridazine rings can be used to optimize solubility, permeability, and metabolic stability. For CNS-targeting derivatives, careful tuning of lipophilicity is crucial to achieve adequate BBB penetration.
V. Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. This comparative analysis demonstrates that derivatives of this core structure have the potential to rival or offer advantages over established drugs in oncology, inflammation, and neurology.
-
In Oncology: Further exploration of this compound derivatives as BTK inhibitors is warranted. The focus should be on identifying potent and selective inhibitors with favorable pharmacokinetic profiles.
-
In Inflammation: The demonstrated COX-2 inhibitory activity of this class of compounds makes them attractive candidates for the development of novel anti-inflammatory agents with potentially improved safety profiles.
-
In Neurological Disorders: The selective MAO-B inhibition exhibited by certain derivatives highlights their potential for the treatment of neurodegenerative diseases. Further investigation into their effects on other CNS targets could uncover new therapeutic applications.
Future research should focus on extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive in vivo studies to evaluate efficacy and safety. The development of derivatives with improved ADME properties will be crucial for translating the promising in vitro activity of this scaffold into clinically successful drugs.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. news-medical.net [news-medical.net]
- 9. mims.com [mims.com]
A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Efficacy
Introduction: Bridging the Preclinical-Clinical Divide
In the landscape of drug development, the journey from a promising compound in a petri dish to an effective therapy in a patient is fraught with challenges. A primary hurdle is the translation of preclinical data into clinical outcomes.[1] How can we be confident that a drug's potent effect in a cell-based assay will translate to meaningful efficacy in a complex living organism? This is the central question addressed by in vitro-in vivo correlation (IVIVC), a cornerstone of modern pharmaceutical science.
The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[2][3][4] While originally focused on drug dissolution and absorption for oral dosage forms, the principles of IVIVC are now broadly applied to connect in vitro potency and mechanistic data with in vivo pharmacological effects. A robust IVIVC is not merely a regulatory checkbox; it is a powerful scientific tool that enhances our understanding of a drug's behavior, streamlines development, reduces the reliance on extensive clinical studies, and ultimately, leads to safer and more effective medicines.[5][6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the cross-validation of in vitro and in vivo efficacy. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The IVIVC Framework: Understanding the Levels of Correlation
Regulatory bodies, primarily the FDA, have established a framework that categorizes IVIVCs into three main levels, each differing in its complexity and predictive power.[6] Understanding these levels is critical for designing an appropriate validation strategy that aligns with the stage of drug development and regulatory requirements.
| Level of Correlation | Description | Predictive Power | Common Application |
| Level A | A point-to-point relationship between the entire in vitro dissolution/release profile and the in vivo absorption profile.[2][4][8][9] | High. Can predict the entire plasma concentration-time profile from in vitro data.[6] | The most sought-after correlation. Can serve as a surrogate for bioequivalence studies, justifying formulation changes, manufacturing site changes, and setting dissolution specifications.[5][8][10] |
| Level B | Compares a summary parameter from the in vitro profile (e.g., mean dissolution time, MDT) with a summary parameter from the in vivo profile (e.g., mean residence time, MRT).[2][4][7][11] | Moderate. Not a point-to-point correlation; different plasma profiles can yield the same MRT, limiting its predictive utility.[8][11] | Less common and generally not sufficient for major regulatory decisions like biowaivers.[4] |
| Level C | A single-point correlation. Relates one dissolution time point (e.g., % dissolved at 4 hours) to one pharmacokinetic parameter (e.g., Cmax or AUC).[2][4][9][11] | Low. Does not reflect the complete shape of the plasma profile.[11] A Multiple Level C correlation, which correlates several in vitro time points to in vivo parameters, is considered more useful.[2][11] | Useful during early formulation development for screening and selection of pilot formulations.[4][11] |
The Strategic Workflow for Robust Cross-Validation
Establishing a credible correlation between the lab bench and the clinic is a systematic process. It begins with building a deep mechanistic understanding of the drug's action and culminates in a statistically validated predictive model. The following workflow illustrates the critical steps involved.
Caption: A strategic workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Part 1: Selecting and Optimizing Predictive In Vitro Models
The foundation of any successful IVIVC is an in vitro assay that is mechanistically relevant to the in vivo biology.[1] Moving beyond simple systems is key to increasing predictive power.
1. From 2D Cultures to Advanced Systems: While traditional 2D cell cultures are useful for high-throughput screening, they often lack the physiological relevance needed for accurate prediction.[12] The field is rapidly advancing toward more complex models:
-
3D Spheroids/Organoids: These models recapitulate the three-dimensional architecture and cell-cell interactions of native tissue, offering a significant improvement in biological relevance.[12] Organoids derived from patient stem cells can even be used to test drugs and discover biomarkers before clinical treatment.
-
Microphysiological Systems (MPS) / Organs-on-a-Chip: These systems integrate organoids or primary cells into microfluidic devices that mimic physiological conditions like fluid flow and mechanical forces.[13][14][15] MPS can model the interaction between different organs (e.g., intestine-liver), providing a more holistic view of a drug's disposition and effect.[16]
Causality in Model Selection: The choice of model must be driven by the drug's mechanism of action (MOA). For a drug targeting a cell surface receptor on epithelial cells, a polarized 3D culture that mimics tissue architecture is superior to a 2D monolayer. For a drug metabolized by the liver, an intestine-liver MPS can provide crucial insights into first-pass metabolism that a simple cell assay cannot.[16]
Protocol: Cell-Based Potency Assay for a Kinase Inhibitor
This protocol describes a self-validating system to determine the in vitro potency (EC50) of a hypothetical kinase inhibitor, "Compound X," which targets the "Kin-Path" signaling pathway.
Objective: To quantify the concentration-dependent inhibition of a downstream phosphorylation event by Compound X in a relevant cancer cell line.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., HCT116)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Growth factor/stimulant to activate the pathway (e.g., EGF)
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies: Primary antibody for phospho-protein (downstream target), primary antibody for total protein (loading control), and HRP-conjugated secondary antibody.
-
Chemiluminescent substrate
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for adherence.
-
Serum Starvation (Trustworthiness Check): To reduce basal pathway activation, replace the complete medium with a serum-free medium and incubate for 12-16 hours. This synchronizes the cells and ensures that the observed signal is due to the specific stimulant.
-
Compound Preparation & Treatment: Prepare a 10-point serial dilution of Compound X in serum-free media, ranging from 10 µM to 0.1 nM, including a vehicle control (DMSO). Pre-treat the cells with the compound dilutions for 2 hours.
-
Pathway Activation: Stimulate the Kin-Path pathway by adding EGF to a final concentration of 50 ng/mL to all wells (except for the unstimulated negative control) and incubate for 15 minutes.
-
Cell Lysis: Aspirate the media and lyse the cells directly in the wells by adding 50 µL of ice-cold lysis buffer.
-
Protein Quantification: Perform a protein assay (e.g., BCA) to determine the protein concentration in each lysate. This step is crucial for ensuring equal protein loading during analysis.
-
Western Blotting / ELISA:
-
Normalize all samples to the same protein concentration.
-
Analyze the levels of the phosphorylated downstream target and the total protein loading control using a quantitative method like Western Blotting or a sandwich ELISA.
-
-
Data Analysis:
-
Quantify the signal intensity for the phospho-protein and normalize it to the loading control.
-
Plot the normalized signal against the logarithm of Compound X concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).
-
Part 2: Designing Robust and Translatable In Vivo Studies
An in vivo study designed for IVIVC must be more than a simple efficacy experiment; it must be a rigorous, well-controlled investigation that allows for clear interpretation and correlation with in vitro data.[17]
Key Principles for Robustness:
-
Model Selection: The chosen animal model should recapitulate key aspects of the human disease.[12] For example, if the drug targets a human-specific protein, a transgenic model may be necessary.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): It is essential to conduct integrated PK/PD studies.[1] Simply observing a final efficacy outcome is insufficient. You must measure drug concentrations in relevant tissues over time (PK) and correlate this with target engagement or a proximal biomarker (PD).[1][18]
-
Rigorous Study Design: To minimize bias and ensure reproducibility, studies must incorporate randomization, blinding of investigators to treatment allocation, and a pre-specified statistical analysis plan.[17][19] Reporting baseline data and defining inclusion/exclusion criteria are also critical.[17]
Protocol: In Vivo Efficacy and PK/PD Study in a Xenograft Model
This protocol details a study to evaluate the efficacy of Compound X in a mouse xenograft model using the same HCT116 cells from the in vitro assay.
Objective: To correlate the in vivo tumor growth inhibition with Compound X exposure (PK) and target modulation (PD).
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
HCT116 cells
-
Compound X formulated for oral gavage
-
Calipers for tumor measurement
-
Tools for blood collection and tissue harvesting
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 HCT116 cells into the flank of each mouse.
-
Tumor Growth and Randomization (Trustworthiness Check): Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg of Compound X) ensuring an even distribution of tumor sizes across groups. This prevents allocation bias.
-
Dosing and Monitoring:
-
Administer Compound X or vehicle daily via oral gavage.
-
Measure tumor volume with calipers and record body weight 2-3 times per week as a measure of general toxicity.
-
-
PK/PD Satellite Group: A separate group of tumor-bearing mice (a "satellite" group) should be used exclusively for PK/PD analysis to avoid influencing the tumors in the main efficacy cohort.
-
At steady-state (e.g., after 7 days of dosing), collect blood samples at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, a subset of mice is euthanized, and tumor tissue is collected.
-
-
Sample Analysis:
-
PK Analysis: Analyze plasma samples using LC-MS/MS to determine the concentration of Compound X over time. Calculate key PK parameters like Cmax, AUC, and half-life.
-
PD Analysis: Prepare lysates from the collected tumor tissue. Use the same Western Blot/ELISA method from the in vitro protocol to measure the level of the phosphorylated downstream target.
-
-
Efficacy Endpoint: Continue the main study until tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³). Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Data Correlation:
-
Correlate the average drug concentration in plasma/tumor (PK) with the degree of target inhibition in the tumor (PD).
-
Correlate the degree of target inhibition (PD) with the observed tumor growth inhibition (efficacy).
-
Part 3: The Mathematical Bridge - Establishing the Correlation
With robust data from both in vitro and in vivo systems, the final step is to build the mathematical model that connects them. This often requires transforming the raw data to represent a common underlying process.
Deconvolution: Unveiling the In Vivo Absorption For oral drugs, plasma concentration is a result of both drug absorption and elimination. To correlate it with in vitro dissolution, we must first calculate the in vivo absorption or release rate. This is done using a mathematical process called deconvolution.[20] This method essentially uses the plasma concentration profile from an immediate-release (IR) formulation or an IV bolus as a "ruler" to determine the rate at which the extended-release drug was absorbed.[20]
Statistical Modeling and Validation The correlation itself is typically a regression model linking the in vitro data (e.g., % dissolved) to the in vivo data (e.g., % absorbed).
-
Model Building: The relationship can be linear, non-linear, or may require a time-scaling factor if the in vitro and in vivo processes follow the same pattern but on different timescales.[2][7][21]
-
Predictability Evaluation: The model's validity is paramount. The FDA guidance details a process to evaluate the model's predictive performance.[8] This involves assessing the prediction error for key pharmacokinetic parameters (Cmax and AUC). A model is generally considered predictive if the average absolute prediction error is ≤10% for these parameters.[22]
A Mechanistic View of Efficacy Correlation For correlating efficacy (not just absorption), the approach is similar. The goal is to link the in vitro potency (EC50) with the in vivo exposure required for a specific pharmacodynamic or efficacy response.
Caption: Hypothetical "Kin-Path" signaling pathway inhibited by Compound X.
Challenges and Future Directions
Despite its power, establishing a robust IVIVC is not always straightforward. The success rate for IVIVC submissions to the FDA has historically been around 40%, highlighting significant challenges.[23]
-
Biological Complexity: Living systems are far more intricate than in vitro models.[1] Factors like plasma protein binding, metabolism, and transporter effects can complicate the relationship between in vitro and in vivo data.[24][25]
-
Model Limitations: Even advanced in vitro models cannot fully replicate human physiology.[24] Furthermore, a correlation established in an animal model may not always translate directly to humans due to species differences.[11][24]
-
Mechanistic and PBPK Modeling: The future of IVIVC lies in moving from purely empirical correlations to more mechanistic models.[26] Physiologically Based Pharmacokinetic (PBPK) models, which integrate physiological data with drug properties, can create more powerful and broadly applicable correlations that are less dependent on specific formulations.[24][27][28]
Conclusion
The cross-validation of in vitro and in vivo efficacy is a critical discipline in drug development that bridges the gap between laboratory discovery and clinical reality. A successful IVIVC, grounded in mechanistic understanding and statistical rigor, serves as a powerful predictive tool. It enables more informed decision-making, accelerates development timelines, reduces the need for duplicative clinical trials, and helps establish more meaningful and clinically relevant quality standards for medicines. By embracing advanced in vitro models, designing robust in vivo experiments, and applying appropriate mathematical frameworks, we can enhance the translatability of our research and increase the probability of success in bringing new, effective therapies to patients.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iagim.org [iagim.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Regulatory perspectives on in vitro (dissolution)/in vivo (bioavailability) correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. premier-research.com [premier-research.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. fda.gov [fda.gov]
- 9. Video: Drug Product Performance: In Vitro–In Vivo Correlation [jove.com]
- 10. certara.com [certara.com]
- 11. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. 3D organ-on-a-chip: The convergence of microphysiological systems and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Microphysiological Systems and Organoids as in Vitro Models for Toxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Organoids and Microphysiological Systems: New Tools for Ophthalmic Drug Discovery [frontiersin.org]
- 16. Development of intestinal organoids and microphysiological systems and their application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 20. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. Regulatory Experience with In Vivo In Vitro Correlations (IVIVC) in New Drug Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 26. research.manchester.ac.uk [research.manchester.ac.uk]
- 27. Conventional vs Mechanistic IVIVC: A Comparative Study in Establishing Dissolution Safe Space for Extended Release Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Benchmarking Preclinical Safety: A Comparative Guide for Strategic Drug Development
For researchers, scientists, and drug development professionals, the path to clinical trials is paved with rigorous evaluation. A critical component of this journey is the preclinical safety assessment of a novel therapeutic candidate. This guide provides an in-depth framework for benchmarking the safety profile of your compound against competitor molecules. By adopting a strategic and comparative approach to safety pharmacology and toxicology, development teams can make more informed decisions, mitigate risks, and ultimately, enhance the probability of clinical success. This document will delve into the rationale behind key safety assays, provide detailed experimental protocols, and illustrate how to effectively use comparative data to build a robust safety case for your lead candidate.
The Strategic Imperative of Comparative Safety Profiling
In today's competitive pharmaceutical landscape, simply demonstrating an acceptable safety profile is no longer sufficient. A thorough understanding of how your compound's safety liabilities and advantages stack up against existing or emerging competitors is paramount. This comparative analysis serves several key functions:
-
Informed Candidate Selection: Early identification of a superior safety window compared to competitors can be a key differentiator for advancing a lead candidate.
-
Risk Mitigation: Understanding the known toxicities of competitor compounds allows for the proactive design of targeted safety studies to de-risk your own program.
-
Strategic Positioning: A favorable comparative safety profile can be a significant value driver for regulatory submissions and future market positioning.
This guide will walk you through a tiered approach to safety assessment, from broad in vitro screening to more targeted in vivo studies, all within the context of a comparative framework.
Foundational In Vitro Safety Assessment: The Core Battery
The initial phase of safety benchmarking should involve a core battery of in vitro assays designed to identify major potential liabilities early in the drug discovery process.[1][2][3] These assays are crucial for go/no-go decisions before committing significant resources to more extensive in vivo testing.
Diagram: High-Level Preclinical Safety Assessment Workflow
Caption: A streamlined workflow for preclinical safety assessment.
Cytotoxicity Profiling
Cytotoxicity assays are fundamental to understanding the general cellular toxicity of a compound.[4][5][6] These assays measure the concentration at which a compound induces cell death, providing a therapeutic window relative to its efficacy.
Comparative Data Table: Cytotoxicity (IC50 in µM) in Various Cell Lines
| Compound | HepG2 (Liver) | HEK293 (Kidney) | SH-SY5Y (Neuronal) |
| Target Compound X | > 50 | 45.2 | > 50 |
| Competitor A | 12.5 | 8.9 | 22.1 |
| Competitor B | 28.7 | 35.1 | > 50 |
-
Interpretation: Target Compound X demonstrates a superior cytotoxicity profile compared to Competitor A and a comparable or slightly better profile than Competitor B across these cell lines. The lower cytotoxicity in HepG2 cells is a particularly favorable characteristic, suggesting a lower potential for drug-induced liver injury.[7][8]
Experimental Protocol: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a common method for assessing cytotoxicity by measuring the release of LDH from damaged cells.[6]
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Target Compound X, Competitor A, Competitor B) and a positive control (e.g., staurosporine). Add the compounds to the cells and incubate for 24-48 hours.
-
LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent and incubate in the dark at room temperature.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cytotoxicity relative to the positive control.
Cardiovascular Safety: The hERG Assay
Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[2][9] Therefore, early assessment of a compound's hERG liability is a regulatory requirement and a critical safety benchmark.
Comparative Data Table: hERG Inhibition (IC50 in µM)
| Compound | hERG IC50 (µM) |
| Target Compound X | > 30 |
| Competitor A | 2.5 |
| Competitor B | 15.8 |
-
Interpretation: Target Compound X shows no significant hERG inhibition at concentrations up to 30 µM, indicating a much lower risk of cardiac arrhythmias compared to both Competitor A and Competitor B. This is a significant safety advantage.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Prepare a concentration range for each test compound.
-
Electrophysiology: Utilize an automated patch-clamp system to measure the hERG channel current in response to a specific voltage protocol before and after the application of the test compounds.
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.
Genotoxicity Assessment: The Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a compound.[10][11] A positive result can indicate a risk of carcinogenicity and is a significant hurdle in drug development.[12]
Comparative Data Table: Ames Test Results (Fold Increase over Control)
| Compound | TA98 (-S9) | TA98 (+S9) | TA100 (-S9) | TA100 (+S9) | Overall Result |
| Target Compound X | 1.2 | 1.5 | 1.1 | 1.3 | Negative |
| Competitor A | 1.4 | 3.8 | 1.2 | 1.6 | Positive |
| Competitor B | 1.1 | 1.3 | 1.0 | 1.2 | Negative |
-
Interpretation: A fold increase of ≥2 is typically considered a positive result. Target Compound X and Competitor B are negative for mutagenicity in the Ames test. Competitor A is positive in the TA98 strain with metabolic activation (+S9), indicating that a metabolite of the compound is mutagenic. This represents a significant safety liability for Competitor A.[10][13]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine.
-
Metabolic Activation: Conduct the assay with and without a liver enzyme extract (S9) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Mix the bacterial strains, the test compound at various concentrations, and S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) and compare to the negative control.
Diagram: Decision Tree for Interpreting Genotoxicity Results
Caption: A decision-making framework for genotoxicity assessment.
Broad Off-Target Profiling: Safety Panel Screening
Beyond the core battery, a broader screen against a panel of receptors, enzymes, and ion channels can uncover unanticipated off-target interactions that may lead to adverse effects.[14][15][16] This is particularly crucial for compounds with a novel mechanism of action or those belonging to classes with known promiscuity, such as kinase inhibitors.
Diagram: Off-Target Effects of a Kinase Inhibitor
Caption: On-target vs. off-target effects of a kinase inhibitor.
A comprehensive safety panel screen can provide a detailed fingerprint of a compound's selectivity. The results should be analyzed in the context of the therapeutic index – the ratio of the concentration required for off-target effects to the concentration required for on-target efficacy.
Early In Vivo Insights: The Zebrafish Model
The zebrafish model offers a powerful platform for rapid, whole-organism toxicity screening.[17][18][19] Its genetic homology with humans, rapid development, and optical transparency allow for the efficient assessment of multiple organ toxicities simultaneously.[20][21]
Comparative Data Table: Zebrafish Larvae Toxicity (96 hpf)
| Compound | LC50 (µM) | Teratogenic Effects (at 0.5x LC50) |
| Target Compound X | 85.2 | None observed |
| Competitor A | 22.5 | Pericardial edema, spinal curvature |
| Competitor B | 55.1 | Mild yolk sac edema |
-
Interpretation: Target Compound X exhibits significantly lower acute toxicity (higher LC50) in zebrafish larvae compared to both competitors. Crucially, it does not induce teratogenic effects at a concentration close to its lethal dose, unlike Competitor A which shows severe developmental abnormalities. This provides strong, early in vivo evidence for a superior safety profile.
The Future of Predictive Toxicology
Emerging technologies like organ-on-a-chip and advanced in silico modeling are poised to revolutionize preclinical safety assessment.[7][8][22][23] Organ-on-a-chip systems, which mimic the structure and function of human organs, have shown remarkable predictivity for human-specific toxicities that may be missed in animal models.[24] Machine learning algorithms are also being developed to predict toxicity based on chemical structure, offering the potential for even earlier safety screening.[25][26][27][28][29][30][31]
Conclusion
A proactive and comparative approach to preclinical safety assessment is not merely a regulatory hurdle but a strategic advantage in drug development. By systematically benchmarking your compound against its competitors using a well-designed panel of in vitro and in vivo assays, you can build a compelling safety narrative that will inform critical development decisions, attract investment, and ultimately, contribute to the development of safer and more effective medicines. The methodologies and frameworks presented in this guide provide a robust starting point for designing and executing a comprehensive preclinical safety evaluation.
References
- 1. Safety Pharmacology - IITRI [iitri.org]
- 2. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 3. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]
- 4. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity Profiling - Cellomatics Biosciences [cellomaticsbio.com]
- 7. emulatebio.com [emulatebio.com]
- 8. animalfreeresearchuk.org [animalfreeresearchuk.org]
- 9. testinglab.com [testinglab.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. propharmagroup.com [propharmagroup.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ChemPartner [chempartner.com]
- 16. pharmaron.com [pharmaron.com]
- 17. oaepublish.com [oaepublish.com]
- 18. Zebrafish Model in Drug Safety Assessment | Bentham Science [benthamscience.com]
- 19. Zebrafish: An emerging whole-organism screening tool in safety pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Zebrafish as screening model for detecting toxicity and drugs efficacy | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. Multi-organ human-on-a-chip systems for predicting drug efficacy and toxicity | Drug Discovery News [drugdiscoverynews.com]
- 23. researchgate.net [researchgate.net]
- 24. Organ-on-a-chip for assessing environmental toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ToxMPNN: A deep learning model for small molecule toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]
- 28. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]
- 29. [PDF] MolToxPred: small molecule toxicity prediction using machine learning approach | Semantic Scholar [semanticscholar.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Advancing predictive toxicology: overcoming hurdles and shaping the future - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00257A [pubs.rsc.org]
comparative pharmacokinetics of 3-Piperazin-1-yl-pyridazine derivatives
An In-Depth Guide to the Comparative Pharmacokinetics of 3-Piperazin-1-yl-pyridazine Derivatives
Introduction: The Strategic Importance of Pharmacokinetic Profiling
The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1][2] When combined with a piperazine moiety, the resulting this compound core creates a versatile platform for developing novel therapeutics across various domains, including oncology, cardiovascular disease, and central nervous system (CNS) disorders.[3][4] However, the biological activity of a compound is meaningless if it cannot reach its target in the body at a sufficient concentration and for an appropriate duration.
This is where the discipline of pharmacokinetics (PK)—the study of drug Absorption, Distribution, Metabolism, and Excretion (ADME)—becomes critical.[5] Understanding the PK profile of a drug candidate is fundamental to defining the optimal dose, route of administration, and dosing interval.[6] For drug development professionals, comparing the PK profiles of a series of related compounds is a crucial step in the lead optimization process. It allows for the selection of candidates with desirable properties, such as high oral bioavailability for patient convenience, an appropriate half-life for the desired dosing regimen, and minimal off-target effects due to unwanted metabolite formation.
This guide provides a comprehensive framework for conducting and interpreting comparative pharmacokinetic studies of this compound derivatives. While publicly available, direct head-to-head comparative data for a specific series of these compounds is limited[7], this guide offers the foundational knowledge, detailed experimental protocols, and data interpretation strategies necessary for researchers to generate and evaluate this critical data. We will delve into the causality behind experimental choices, provide self-validating protocols, and present the information with the clarity and depth required for informed decision-making in a drug discovery program.
Core Pharmacokinetic Parameters: The Metrics of Comparison
The journey of a drug through the body is quantified by several key parameters. A comparative analysis hinges on the systematic evaluation of these metrics across different chemical entities.
| Parameter | Abbreviation | Description | Importance in Drug Development |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma after administration. | Indicates the extent of absorption and potential for acute, concentration-dependent toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Provides information on the rate of drug absorption. |
| Area Under the Curve | AUC | The total drug exposure over time, representing the integral of the plasma concentration-time curve. | A key measure of overall systemic exposure and bioavailability. |
| Elimination Half-Life | t½ | The time required for the drug concentration in the plasma to decrease by half. | Dictates the dosing interval and the time to reach steady-state concentrations. |
| Oral Bioavailability | F% | The fraction of an orally administered dose that reaches systemic circulation unchanged. | High oral bioavailability is desirable for orally administered drugs to ensure efficacy and minimize dose variability. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | Determines the maintenance dose rate required to achieve a target steady-state concentration. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues versus remaining in the plasma. |
A Framework for Comparative Analysis: From Structure to Profile
The central tenet of lead optimization is understanding the Structure-Pharmacokinetic Relationship (SPR). By making small, deliberate modifications to a core scaffold and observing the resulting changes in PK parameters, chemists and pharmacologists can rationally design molecules with improved properties.
Consider a hypothetical series of this compound derivatives:
-
Compound A: The parent compound.
-
Compound B: Compound A with a fluoro-group added to the piperazine ring.
-
Compound C: Compound A with a bulky tert-butyl group on the piperazine ring.
A comparative PK study would aim to populate a table like the one below, allowing for a clear evaluation of each modification's impact.
Table 1: Illustrative Comparative Pharmacokinetic Data for a Hypothetical Pyridazine Series (Rat Model) (Note: Data is for illustrative purposes only.)
| Parameter | Compound A (Parent) | Compound B (+F) | Compound C (+tBu) | Rationale for Observed Differences (Hypothetical) |
| Cmax (ng/mL) | 850 | 920 | 650 | The bulky tBu group in C may hinder absorption, lowering Cmax. |
| Tmax (hr) | 1.0 | 1.0 | 2.0 | Slower absorption of the more lipophilic Compound C leads to a delayed Tmax. |
| AUC (ng·hr/mL) | 4250 | 5500 | 4800 | Fluorination in B may block a site of metabolism, increasing overall exposure.[8] |
| t½ (hr) | 4.5 | 6.2 | 8.5 | Increased lipophilicity and potential for higher tissue binding in C leads to a longer half-life. |
| F% | 40% | 55% | 45% | Reduced first-pass metabolism for B results in higher bioavailability. |
| CL (mL/min/kg) | 15.6 | 12.1 | 13.8 | Lower clearance for B is consistent with reduced metabolism. |
| Vd (L/kg) | 3.8 | 3.9 | 5.5 | The highly lipophilic tBu group in C increases its distribution into tissues. |
This type of structured data allows for the direct assessment of chemical modifications. The addition of fluorine in Compound B, for instance, appears to have beneficially blocked a metabolic soft spot, leading to higher exposure and bioavailability. This is a common strategy in medicinal chemistry to improve PK profiles.[8]
Experimental Design: Generating Robust and Comparable Data
Generating the data to populate the comparison table requires a tiered and systematic experimental approach. It typically begins with rapid in vitro assays to assess specific ADME properties, followed by more complex and resource-intensive in vivo studies for the most promising candidates.[9][10]
The Overall Experimental Workflow
A logical workflow ensures that resources are focused on compounds with the highest chance of success. Early in vitro screens for metabolic stability and potential drug-drug interactions can quickly eliminate compounds with major liabilities before they enter animal studies.
Caption: High-level workflow for pharmacokinetic characterization.
Protocol 1: In Vitro Metabolic Stability Assay
Expertise & Experience: This assay is a cornerstone of early DMPK (Drug Metabolism and Pharmacokinetics) screening.[9][11] We use liver microsomes because they contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolism of many drugs.[] By measuring the rate at which the compound disappears in this system, we can estimate its intrinsic clearance—how efficiently the liver enzymes can metabolize it. This is a strong predictor of in vivo hepatic clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound derivatives using rat liver microsomes.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled rat liver microsomes (RLM) on ice.
-
Prepare a 0.5 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system (cofactor required for CYP enzyme activity).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, RLM (final concentration ~0.5 mg/mL), and test compound (final concentration ~1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
-
Time Points & Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard for analytical quantification). The "0 min" sample is quenched immediately after adding NADPH.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line from this plot is the rate constant, k.
-
Calculate the in vitro half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Trustworthiness: This protocol is self-validating through the inclusion of controls. A positive control compound with known metabolic instability (e.g., verapamil) should be run in parallel to ensure the microsomal system is active. A negative control without the NADPH cofactor should also be included to check for non-enzymatic degradation.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Expertise & Experience: Moving from in vitro to in vivo is a critical step to understand how the compound behaves in a whole organism.[10] The rat is a standard preclinical species for initial PK studies. We use both intravenous (IV) and oral (PO) administration to determine the absolute oral bioavailability (F%). The IV dose serves as the 100% bioavailability reference, as it is delivered directly into the systemic circulation.[10]
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, F%) of a this compound derivative following IV and PO administration to Sprague-Dawley rats.
Methodology:
-
Animal Preparation:
-
Use male Sprague-Dawley rats (n=3-4 per group) weighing 250-300g.
-
For the IV group, animals should be surgically fitted with a jugular vein cannula for dosing and serial blood sampling. This refines the procedure by minimizing stress on the animal.[10]
-
Fast animals overnight (~12 hours) before dosing to reduce variability in oral absorption, but allow free access to water.
-
-
Dosing:
-
IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the jugular vein cannula. The formulation should be a clear solution (e.g., in saline with a co-solvent like PEG400).
-
PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg). The formulation is typically a solution or a suspension (e.g., in 0.5% methylcellulose).
-
-
Blood Sampling:
-
Collect sparse blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.
-
IV time points (example): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO time points (example): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Caption: Example blood sampling schedule for an in vivo PK study.
-
Sample Processing:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.[13]
-
Calculate absolute oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Trustworthiness: The protocol's integrity is maintained by using cannulated animals for precise IV administration and sampling, employing a validated and sensitive bioanalytical method (LC-MS/MS), and using specialized software for standardized, reproducible PK calculations.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. labcorp.com [labcorp.com]
- 10. admescope.com [admescope.com]
- 11. bioivt.com [bioivt.com]
- 13. parazapharma.com [parazapharma.com]
A Researcher's Guide to Validating Efficacy Biomarkers for Novel Piperazinyl-Pyridazinone Anticancer Agents
This guide provides a comprehensive framework for the discovery, validation, and comparison of efficacy biomarkers for a promising class of oncology compounds derived from the 3-Piperazin-1-yl-pyridazine scaffold. Researchers in drug development will find field-proven insights and detailed protocols to guide the translation of these novel targeted therapies from preclinical discovery to clinical application. We will focus on a practical, yet scientifically rigorous, scenario: validating biomarkers for a hypothetical inhibitor targeting the PI3K/Akt signaling pathway, a frequent driver of tumorigenesis and a key target for this chemical class.[1]
Introduction: The Promise of the Piperazinyl-Pyridazinone Scaffold in Oncology
The this compound core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that can bind to multiple, diverse biological targets with high affinity.[1][2] Its derivatives have demonstrated a remarkable range of biological activities, with significant potential in oncology.[1] A critical mechanism of action for many of these derivatives is the inhibition of key signal transduction pathways that regulate cell growth, proliferation, and survival.[3]
One of the most crucial of these is the PI3K/Akt/mTOR pathway, which is dysregulated in a vast number of human cancers, making it a high-value target for therapeutic intervention.[1] The development of a novel inhibitor based on the piperazinyl-pyridazinone scaffold requires a concurrent, robust biomarker strategy. Such a strategy is not merely an accessory to the drug development process; it is essential for identifying the patient population most likely to respond, providing early evidence of target engagement, and ultimately proving clinical utility.[4][5] This guide outlines the pathway to achieving that goal.
Part 1: Candidate Biomarker Discovery for a Novel PI3K Inhibitor
The first phase in developing a clinically useful biomarker is discovery.[4][6] For a targeted therapy like a PI3K inhibitor, biomarker candidates can be rationally selected based on the drug's mechanism of action. They typically fall into three categories: predictive, pharmacodynamic, and resistance biomarkers.
-
Predictive Biomarkers: These markers, present before treatment begins, predict the likely response or lack of response to the therapy.[7] For a PI3K inhibitor, the most prominent candidates are genetic alterations within the pathway itself.
-
Activating Mutations in PIK3CA : The gene encoding the p110α catalytic subunit of PI3K is frequently mutated in cancers, leading to constitutive activation of the pathway. These mutations are established predictive biomarkers for approved PI3K inhibitors.
-
Loss of Function in PTEN : The PTEN tumor suppressor gene encodes a phosphatase that directly antagonizes PI3K activity. Inactivation of PTEN (through mutation or deletion) leads to hyperactivation of the pathway and is a strong predictive biomarker candidate.
-
-
Pharmacodynamic (PD) Biomarkers: PD biomarkers are used to demonstrate that the drug is engaging its target and modulating the intended biological pathway.[8] These are often measured in tumor tissue or surrogate tissues (like blood cells or skin biopsies) before and after treatment.
-
Phospho-Akt (p-Akt): A direct downstream substrate of PI3K, the level of phosphorylated Akt is a proximal and reliable indicator of pathway activity. A significant reduction in p-Akt levels following drug administration provides clear proof of mechanism.
-
Phospho-S6 Ribosomal Protein (p-S6): As a downstream effector in the pathway, a decrease in p-S6 levels can also serve as a PD biomarker, indicating inhibition of the entire signaling cascade.
-
-
Resistance Biomarkers: These markers help explain why a patient may not respond initially or may develop resistance over time.[7] This could involve mutations in downstream effectors (like mTOR) or activation of compensatory signaling pathways (e.g., the MAPK pathway).
The relationship between these biomarkers and the drug's target is illustrated in the signaling pathway diagram below.
Part 2: A Rigorous Framework for Biomarker Validation
A promising biomarker candidate must undergo a stringent validation process before it can be used to make clinical decisions.[9] This process is broadly divided into two stages: analytical validation and clinical validation.[8]
Analytical Validation: Ensuring the Assay is Robust
Analytical validation establishes that a specific assay for a biomarker is accurate, precise, and reproducible.[8] The goal is to prove that the test reliably measures what it is intended to measure. Without this step, any clinical findings are meaningless.
Below is a detailed protocol for the analytical validation of an Immunohistochemistry (IHC) assay for the pharmacodynamic biomarker, phospho-Akt (p-Akt Ser473), in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol: Analytical Validation of a p-Akt (Ser473) IHC Assay
-
Reagent & Material Qualification:
-
Primary Antibody Selection: Screen multiple p-Akt (Ser473) antibody clones from different vendors. Test for specificity using Western blot against lysates from cell lines with known PI3K pathway status (e.g., PTEN-null vs. PTEN-wildtype) that have been treated with and without a reference PI3K inhibitor.
-
Causality: Selecting a specific and sensitive antibody is the most critical variable. Failure here invalidates all subsequent work.
-
Control Materials: Develop or procure FFPE cell line blocks with known high, low, and negative expression of p-Akt. These will serve as indispensable controls for every validation run.
-
-
Assay Optimization:
-
Antigen Retrieval: Test various heat-induced epitope retrieval (HIER) conditions (e.g., different pH buffers, incubation times) to determine the optimal method for unmasking the p-Akt epitope.
-
Antibody Titration: Perform a dilution matrix to find the optimal primary antibody concentration that maximizes the signal-to-noise ratio, providing strong staining in positive controls and minimal background in negative controls.
-
Detection System: Standardize the secondary antibody and chromogen (e.g., DAB) incubation times.
-
-
Performance Characteristic Assessment:
-
Precision (Reproducibility):
-
Intra-run Repeatability: Stain 5 serial sections from the same high-expressing and low-expressing tumor blocks within a single IHC run. A trained pathologist, blinded to the sample order, must score all slides. The scores must be highly concordant.
-
Inter-run Reproducibility: Repeat the staining of serial sections from the same control blocks across 5 different days, using different operators if possible. This tests the robustness of the assay over time and between users.
-
Trustworthiness: This self-validating system ensures that assay performance is consistent, a cornerstone of regulatory requirements.[10]
-
-
Analytical Specificity & Sensitivity:
-
Stain a tissue microarray (TMA) containing a wide range of tumor types with known PIK3CA and PTEN status. The staining intensity should correlate with the expected pathway activation status.
-
To confirm phospho-specificity, pre-incubate the primary antibody with the phosphorylated peptide antigen; this should completely block the staining signal.
-
-
Scoring Criteria Definition:
-
Develop a clear, semi-quantitative scoring system (e.g., H-score = Σ [intensity × percentage of cells]).
-
Establish a clear cut-off for what defines a "positive" or "negative" result, or what constitutes a significant "decrease" for a PD biomarker. This cut-off must be pre-specified before clinical validation begins.
-
-
Clinical Validation: Linking the Biomarker to Patient Outcomes
Clinical validation establishes the relationship between the biomarker and the clinical outcome of interest.[8] The ultimate goal is to demonstrate that the biomarker can successfully stratify patients into groups that are more likely to benefit from the drug versus those who are not.[5]
The validation process follows a logical, multi-stage workflow, starting from initial discovery and culminating in clinical utility.
Clinical Validation Study Design (Example):
For a Phase II trial of our hypothetical PI3K inhibitor, a "biomarker-stratified" design could be used.
-
Patient Screening: All patients with a specific tumor type (e.g., ER+ breast cancer) are screened for the predictive biomarker (PIK3CA mutation) using an analytically validated assay (e.g., ddPCR on tumor tissue).
-
Stratification: Patients are enrolled into two cohorts: PIK3CA-mutant and PIK3CA-wildtype.
-
Pharmacodynamic Assessment: Patients in both cohorts undergo a tumor biopsy at baseline and again after two weeks of treatment. The change in p-Akt levels is measured using the validated IHC assay.
-
Efficacy Endpoints: The primary endpoint is Objective Response Rate (ORR) or Progression-Free Survival (PFS).
-
Validation Hypothesis: The study is designed to test two primary hypotheses:
-
Predictive: The ORR will be significantly higher in the PIK3CA-mutant cohort compared to the PIK3CA-wildtype cohort.
-
Pharmacodynamic: A significant reduction in p-Akt levels after two weeks of treatment will be strongly associated with a better clinical response (e.g., tumor shrinkage) across all patients.
-
Part 3: Comparative Analysis of Biomarker Strategies
Choosing the right biomarker assay technology is a critical decision involving trade-offs between sensitivity, cost, turnaround time, and tissue requirements.[11] Furthermore, the biomarker strategy for our novel agent must be considered in the context of alternative therapies.
Table 1: Comparison of Assay Modalities for PIK3CA Mutation Detection
| Feature | Immunohistochemistry (IHC) | Quantitative PCR (qPCR) / Digital Droplet PCR (ddPCR) | Next-Generation Sequencing (NGS) |
| Analyte | Protein (mutant-specific) | DNA | DNA/RNA |
| Sensitivity | Moderate (depends on antibody) | High (can detect <1% allele frequency) | High (tunable by sequencing depth) |
| Specificity | Can be variable; cross-reactivity is a risk | Very High (probe-based) | Very High |
| Information | Protein presence & localization | Specific known mutations | All mutations in a gene/panel, plus other alterations |
| Turnaround Time | 1-3 days | 1-2 days | 7-14 days |
| Tissue Req. | Low (one FFPE slide) | Low (FFPE curls or cfDNA) | Moderate (requires sufficient DNA yield) |
| Best Use Case | Rapid, cost-effective screening if a good antibody exists. | Rapidly testing for known hotspot mutations; liquid biopsy.[11] | Comprehensive genomic profiling; identifying novel resistance mutations.[11] |
Table 2: Comparative Biomarker Strategies vs. an Alternative Therapy
| Feature | Our PI3K Inhibitor | Alternative: MEK Inhibitor (MAPK Pathway) |
| Predictive Biomarker | PIK3CA activating mutations, PTEN loss | BRAF or RAS activating mutations |
| Rationale | Selects for tumors with a hyperactivated PI3K pathway. | Selects for tumors driven by the MAPK pathway. |
| Pharmacodynamic Biomarker | ↓ p-Akt, ↓ p-S6 | ↓ p-ERK |
| Rationale | Confirms on-target inhibition of the PI3K cascade. | Confirms on-target inhibition of the MAPK cascade. |
| Resistance Mechanism | Upregulation of the parallel MAPK pathway. | Upregulation of the parallel PI3K pathway. |
| Clinical Implication | Provides a strong rationale for combination therapy (PI3K inhibitor + MEK inhibitor) in resistant patients. | Provides a strong rationale for combination therapy. |
Conclusion and Future Directions
The successful development of a novel anticancer agent based on the this compound scaffold is inextricably linked to a well-executed biomarker validation strategy. By focusing on mechanism-based biomarkers like PIK3CA mutations and p-Akt levels, researchers can increase the probability of clinical success. The process must be rigorous, progressing from meticulous analytical validation of the assay to thoughtful clinical validation in patient cohorts.[12]
The future of biomarker validation lies in non-invasive methods, such as liquid biopsies for detecting circulating tumor DNA (ctDNA), which allow for real-time monitoring of treatment response and the emergence of resistance.[11] As our understanding of tumor biology deepens, the integration of multi-omic data will undoubtedly uncover more complex, multi-analyte biomarker signatures, further refining our ability to deliver the right drug to the right patient at the right time.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biomarker Development and Validation Crucial to Use of Emerging Treatments in Solid Tumors and Hematologic Malignancies - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. Introduction - Biomarker Tests for Molecularly Targeted Therapies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. audubonbio.com [audubonbio.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. sonraianalytics.com [sonraianalytics.com]
- 10. precisionformedicine.com [precisionformedicine.com]
- 11. updates.nstc.in [updates.nstc.in]
- 12. A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Piperazin-1-yl-pyridazine
This document provides essential safety and logistical protocols for the proper disposal of 3-Piperazin-1-yl-pyridazine. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and environmental compliance. The following procedures are grounded in established safety principles and an analysis of the compound's structural components.
Hazard Profile and Risk Assessment: The Rationale for Caution
-
Piperazine Moiety: Piperazine and its derivatives are known to cause severe skin burns, serious eye damage, and may trigger allergic skin reactions or asthma-like symptoms if inhaled.[1][3]
-
Pyridazine Moiety: Pyridazine derivatives are often biologically active and should be handled with care.[4] Structurally similar compounds exhibit skin, eye, and respiratory irritation, and may be harmful if swallowed.[2][5]
Based on these components, this compound must be treated as a hazardous substance. All waste streams containing this compound, including trace amounts, are to be managed as hazardous chemical waste.[2]
| Hazard Category | Presumed Risk | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed[2][5] | Based on analogs. |
| Skin Corrosion/Irritation | Causes skin irritation; potentially severe[1][2][5] | Piperazine moiety is a known skin irritant/corrosive.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage[1][2][5] | Piperazine moiety is associated with severe eye damage.[1] |
| Respiratory Sensitization | May cause respiratory irritation[2][5] | A known risk for piperazine derivatives.[3] |
| Environmental Hazard | Potentially harmful to aquatic life[6] | Nitrogen-containing heterocycles can have long-term adverse effects on aquatic environments.[6] |
Disposal Workflow: A Decision-Making Framework
The proper disposal route for this compound depends on the form of the waste. The following workflow provides a logical path for classifying and handling different waste streams.
Caption: Decision workflow for proper waste stream segregation.
Step-by-Step Disposal Protocols
Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. Always perform these tasks in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2]
Protocol 1: Disposal of Unused Compound and Contaminated Solids
This protocol applies to expired starting material, reaction byproducts, or absorbent materials used for spill cleanup.
-
Prepare a Designated Waste Container:
-
Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw cap.[7][8]
-
The container must be in good condition, free of cracks or deterioration.[9]
-
Affix a "Hazardous Waste" label. Clearly write "this compound" and any other chemical constituents.[10]
-
-
Waste Transfer:
-
Container Sealing and Storage:
-
Securely close the container. Do not overfill; leave at least one inch of headroom to allow for expansion.[9]
-
Store the container in a designated satellite accumulation area (SAA), ensuring it is segregated from incompatible chemicals like strong oxidizing agents.[7][9]
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[2]
-
Protocol 2: Disposal of Contaminated Liquids (Rinsate)
This protocol is for the disposal of solvent used to rinse emptied containers (see Protocol 4).
-
Prepare a Liquid Waste Container:
-
Use a dedicated, chemically compatible container for halogenated or non-halogenated waste, as appropriate for the rinsing solvent. The container must be clearly labeled "Hazardous Waste" with the full chemical names of all contents, including the rinsing solvent and "Trace this compound".[10]
-
-
Collect Rinsate:
-
Collect all rinsate from the triple-rinsing procedure (Protocol 4) directly into this container.[12]
-
-
Storage and Disposal:
Protocol 3: Disposal of Contaminated Labware and PPE
This applies to disposable items with trace contamination, such as pipette tips, weighing paper, gloves, and bench paper.
-
Waste Segregation:
-
Final Disposal:
-
Once full, securely seal the bag or container.
-
Dispose of the sealed container through your institution's hazardous waste program.[2]
-
Protocol 4: Decontamination and Disposal of "Empty" Containers
An "empty" container that held a hazardous chemical must still be managed as hazardous waste unless properly decontaminated.[12]
-
Triple Rinse Procedure:
-
Select a solvent capable of dissolving this compound (e.g., ethanol, isopropanol).[1]
-
Pour an amount of solvent equal to about 5-10% of the container's volume into the empty container.[12]
-
Secure the cap and swirl vigorously to rinse all interior surfaces.
-
Empty the rinsate into the designated liquid hazardous waste container (see Protocol 2).[12]
-
Repeat this rinsing process two more times for a total of three rinses.[12]
-
-
Container Disposal:
-
After the triple rinse, deface or remove the original chemical label to prevent confusion.[12]
-
The now-decontaminated container can typically be disposed of as regular non-hazardous waste (e.g., broken glass box or recycling, per institutional policy). Check with your EH&S office for specific guidance.[12]
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.[2]
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.[2]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's emergency response team.[2]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][2] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Clean: Carefully collect the absorbed material and contaminated items. Place them into a sealed, labeled hazardous waste container as described in Protocol 1.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and EH&S office, as per institutional policy.
By adhering to these scientifically grounded procedures, you uphold the highest standards of laboratory safety, protect yourself and your colleagues, and ensure environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. danielshealth.com [danielshealth.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. echemi.com [echemi.com]
- 12. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Piperazin-1-yl-pyridazine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-Piperazin-1-yl-pyridazine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are synthesized from the hazard profiles of structurally analogous pyridazine and piperazine compounds to ensure a comprehensive safety framework.
Hazard Profile and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust hazard assessment can be constructed by analyzing related chemical structures. The primary hazards are associated with the pyridazine and piperazine functional groups.[1] The piperazine moiety, in particular, is known to cause severe skin burns, eye damage, and potential allergic reactions.[1] Therefore, this compound should be handled as a hazardous substance.
Presumed Hazard Summary:
| Hazard Type | Description | Primary Rationale |
| Skin Irritation/Corrosion | Expected to cause skin irritation and potentially severe burns upon direct contact.[1][2] | Based on the known corrosive nature of piperazine derivatives.[1] |
| Serious Eye Damage | Poses a significant risk of serious eye irritation or damage.[1][2] | A common hazard for this class of chemicals.[1] |
| Respiratory Irritation | Dust or vapors may cause respiratory tract irritation.[2] | Inhalation of aerosols or dust should be minimized.[3] |
| Acute Oral Toxicity | May be harmful if swallowed.[2][3][4] | Based on acute toxicity data for similar compounds.[3] |
| Allergic Reaction | The piperazine moiety may cause allergic skin reactions.[1][5] | Repeated exposure could lead to sensitization. |
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to mitigate the identified risks. The selection of specific PPE is based on providing a robust barrier against the chemical's presumed hazards.
Table of Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale and Causality |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[2][6] | Provides demonstrated chemical resistance against related pyridine and piperazine derivatives.[2][7] Gloves must be inspected before use and disposed of properly after handling.[8] |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][8] A face shield should be worn with goggles if there is a significant risk of splashing.[2][9] | Protects against splashes and fumes that can cause serious, irreversible eye damage.[1][2] |
| Skin and Body Protection | Chemical-resistant lab coat. Consider flame-retardant and antistatic protective clothing.[2] | Protects skin from accidental contact.[2] A closed lab coat is the minimum requirement.[10] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood or a well-ventilated area.[1][2][6][7] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge is necessary.[2][8] | The compound may cause respiratory irritation.[2] Engineering controls are the primary defense against inhalation exposure.[6] |
Operational Plan: Step-by-Step Handling Protocol
A self-validating system of protocols ensures that safety is integrated into every step of the experimental workflow.
Preparation and Engineering Controls
-
Ventilation Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Work must be conducted within the fume hood.[2][6][7]
-
Emergency Equipment Accessibility: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[2]
-
PPE Inspection: Before beginning any work, meticulously inspect all PPE for signs of damage, degradation, or contamination.[2]
Chemical Handling
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.[3][6]
-
Cross-Contamination Avoidance: Use dedicated spatulas and glassware. Do not eat, drink, or smoke in the handling area.[3][4] Wash hands thoroughly after handling, even after removing gloves.[3][8]
Post-Handling and Decontamination
-
Surface Decontamination: After handling is complete, decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[1]
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. biosynth.com [biosynth.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
